molecular formula C3H3BrO2 B080475 2-Bromoacrylic acid CAS No. 10443-65-9

2-Bromoacrylic acid

Número de catálogo: B080475
Número CAS: 10443-65-9
Peso molecular: 150.96 g/mol
Clave InChI: HMENQNSSJFLQOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Bromoacrylic acid is a useful research compound. Its molecular formula is C3H3BrO2 and its molecular weight is 150.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227848. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-bromoprop-2-enoic acid
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InChI

InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMENQNSSJFLQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50146487
Record name 2-Bromoacrylic acid
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Molecular Weight

150.96 g/mol
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CAS No.

10443-65-9
Record name 2-Bromoacrylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylic acid, a halogenated derivative of acrylic acid, is a versatile building block in organic synthesis and a compound of interest in materials science and drug development. Its chemical structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a bromine atom, imparts a unique combination of reactivity, making it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, chemical reactivity, and safety information. Detailed experimental protocols and visual representations of key processes are included to support practical applications in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-bromoprop-2-enoic acid[1]
Synonyms α-Bromoacrylic acid[1]
CAS Number 10443-65-9[2][3]
Molecular Formula C₃H₃BrO₂[2][3]
Molecular Weight 150.96 g/mol [2][3]
Appearance White to off-white crystalline solid[2]
Melting Point 62-65 °C[2]
Boiling Point 224.5 °C at 760 mmHg (decomposes)-
Density 1.869 g/cm³ (predicted)-
Solubility Soluble in water, DMSO, methanol[4]
pKa ~2.4-

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Observed Values
¹H NMR The spectrum in D₂O shows two doublets for the vinyl protons.
¹³C NMR Expected signals for the carboxylic carbon, and the two sp² hybridized carbons of the double bond.
FTIR (KBr pellet) Characteristic peaks for O-H stretch (broad), C=O stretch (~1700 cm⁻¹), C=C stretch (~1630 cm⁻¹), and C-Br stretch.
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) and characteristic fragmentation pattern.

Chemical Synthesis and Purification

A common synthetic route to this compound involves a two-step process starting from acrylic acid. The first step is the bromination of the double bond to form 2,3-dibromopropionic acid, followed by dehydrobromination to yield the desired product.

Experimental Protocol: Synthesis of 2,3-Dibromopropionic Acid

This protocol is adapted from the bromination of similar substrates.

Materials:

  • Acrylic acid

  • Liquid bromine

  • An appropriate solvent (e.g., dichloromethane (B109758) or water)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrylic acid in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of liquid bromine from the dropping funnel to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reddish-brown color of bromine disappears.

  • Remove the solvent under reduced pressure to obtain crude 2,3-dibromopropionic acid.[5] This intermediate can be purified by recrystallization or used directly in the next step.

Experimental Protocol: Synthesis of this compound via Dehydrobromination

This protocol is based on the dehydrobromination of alkyl 2,3-dibromopropionates.[6]

Materials:

  • 2,3-Dibromopropionic acid

  • A suitable base (e.g., quinoline, triethylamine, or potassium carbonate)

  • An appropriate solvent (e.g., chloroform (B151607) or ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve the crude 2,3-dibromopropionic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a slight excess of the base to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (the salt of the base) has formed, remove it by filtration.

  • Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate)[4]

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.

  • To maximize the yield, further cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the electron-deficient alkene, and the carbon-bromine bond.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and conversion to the acid chloride.

Reactions of the Alkene Group

The carbon-carbon double bond is activated by the electron-withdrawing carboxylic acid and bromine atom, making it susceptible to nucleophilic attack.

  • Michael Addition: this compound is a Michael acceptor. It can react with a wide range of nucleophiles (Michael donors), such as amines, thiols, and enolates, in a conjugate addition reaction.[7][8] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

  • Diels-Alder Reaction: The electron-deficient double bond of this compound can act as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings.[9][10]

  • Polymerization: Like other acrylic monomers, this compound can undergo radical polymerization to form poly(this compound). This can be initiated by thermal or photochemical methods.

Reactions Involving the Carbon-Bromine Bond

The bromine atom can be displaced by nucleophiles in substitution reactions, although this is generally less facile than at a saturated carbon center. It can also participate in various cross-coupling reactions.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.[11]

Typical Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: ~12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: ~220 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[12]

  • Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Collect a background spectrum of the empty sample compartment.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for optimal results.

Typical GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Applications in Drug Development and Research

This compound and its derivatives are of interest in drug development, particularly as covalent inhibitors. The electron-deficient alkene can act as a Michael acceptor, forming a covalent bond with nucleophilic residues (such as cysteine or lysine) in the active site of a target protein. This irreversible inhibition can lead to potent and long-lasting therapeutic effects.

Safety Information

This compound is a corrosive and hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for this compound

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[2]

Visualizations

Synthetic Workflow

G Synthetic Workflow for this compound AcrylicAcid Acrylic Acid Bromination Bromination (Br₂, Solvent) AcrylicAcid->Bromination DibromoAcid 2,3-Dibromopropionic Acid Bromination->DibromoAcid Dehydrobromination Dehydrobromination (Base, Solvent) DibromoAcid->Dehydrobromination CrudeProduct Crude this compound Dehydrobromination->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic pathway from acrylic acid to pure this compound.

Michael Addition Reaction

G Michael Addition Reaction of this compound BromoacrylicAcid This compound (Michael Acceptor) Addition Conjugate Addition BromoacrylicAcid->Addition Nucleophile Nucleophile (Nu⁻) (Michael Donor) Nucleophile->Addition Adduct Michael Adduct Addition->Adduct

Caption: General scheme of a Michael addition reaction involving this compound.

Covalent Inhibition Workflow

G Covalent Inhibition of a Target Protein Inhibitor This compound Derivative (Covalent Inhibitor) Binding Non-covalent Binding Inhibitor->Binding TargetProtein Target Protein with Nucleophilic Residue (e.g., Cys-SH) TargetProtein->Binding Reaction Covalent Bond Formation (Michael Addition) Binding->Reaction InactivatedProtein Inactivated Protein-Inhibitor Complex Reaction->InactivatedProtein

Caption: Workflow for the covalent inhibition of a target protein by a this compound derivative.

References

2-Bromoacrylic Acid: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylic acid (CAS No. 10443-65-9), also known as α-bromoacrylic acid, is an unsaturated carboxylic acid containing a bromine atom attached to the α-carbon. Its chemical structure, featuring a reactive double bond, a carboxylic acid group, and a halogen, makes it a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the core physical properties of this compound, presenting quantitative data in a structured format, detailing experimental protocols for their determination, and illustrating the logical workflow for chemical characterization.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

Table 1: Physical Properties of this compound
PropertyValueNotes
Molecular Formula C₃H₃BrO₂
Molecular Weight 150.96 g/mol [1][2][3]
Appearance White to cream to brown or pale pink solidCan appear as crystals, powder, or fused solid.[4]
Melting Point 62-65 °CLiterature value.[1][5][6]
Boiling Point 224.5 ± 23.0 °CPredicted value at 760 mmHg.[6][7]
Density 1.869 g/cm³
pKa 2.41 ± 0.11Predicted value.[6][7]
Solubility Soluble in DMSO, sparingly soluble in Methanol, miscible with water.[6][7]
LogP 0.97960
Vapor Pressure 0.0333 mmHg at 25°C
Flash Point 89.6 °C[7]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to a thermometer and immersed in the oil of a Thiele tube.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

    • For a pure compound, the melting range is typically narrow, within 1-2 °C.[1][4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with mineral oil).

  • Procedure:

    • A small amount of liquid this compound (if melted) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and heated in a heating bath.

    • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Test tubes, vortex mixer (optional), analytical balance.

  • Procedure:

    • A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

    • A measured volume of the solvent (e.g., 1 mL of water, DMSO, or methanol) is added to the test tube.

    • The mixture is agitated vigorously, using a vortex mixer if necessary, for a set period.

    • The mixture is visually inspected for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble under those conditions. If not, it is classified as sparingly soluble or insoluble.[10][11] The process can be quantified by incrementally adding the solute to a known volume of solvent until saturation is reached.

pKa Determination by Potentiometric Titration

The pKa is a measure of the strength of an acid in solution.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized basic solution (e.g., 0.1 M NaOH).

  • Procedure:

    • A known amount of this compound is dissolved in a known volume of deionized water in a beaker.

    • A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.

    • The pH electrode is calibrated and immersed in the solution.

    • The initial pH of the solution is recorded.

    • The standardized NaOH solution is added in small, precise increments from the burette.

    • The pH of the solution is recorded after each addition, allowing the reading to stabilize.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of NaOH added.

    • The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point is equal to the pKa of the acid.[12][13][14]

Spectral Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

  • Apparatus: NMR spectrometer.

  • Procedure for ¹H and ¹³C NMR:

    • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

    • The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed to determine chemical shifts, coupling constants, and integration, which reveal the molecular structure.[15][16][17]

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Apparatus: FTIR spectrometer, agate mortar and pestle, KBr press.

  • Procedure (KBr Pellet Method):

    • A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar to a fine powder.[18][19]

    • The mixture is placed in a pellet-forming die.

    • The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent pellet.

    • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

    • The IR spectrum is recorded. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups in the molecule.[18][20]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

  • Apparatus: Mass spectrometer.

  • Procedure:

    • A small amount of the sample is introduced into the ion source of the mass spectrometer.

    • The sample is vaporized and ionized, typically by electron impact (EI), to form a molecular ion and various fragment ions.

    • The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.

    • A detector measures the abundance of each ion.

    • The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[21][22][23]

Workflow for Physical Property Characterization

The systematic characterization of a chemical compound's physical properties follows a logical workflow to ensure comprehensive and accurate data collection.

G cluster_0 Initial Assessment cluster_1 Fundamental Physical Constants cluster_2 Solution Properties cluster_3 Spectroscopic Analysis cluster_4 Data Compilation & Reporting a Sample Acquisition & Purity Check (e.g., TLC, HPLC) b Preliminary Characterization (Appearance, Odor) a->b c Melting Point Determination b->c d Boiling Point Determination b->d e Density Measurement b->e f Solubility Screening (Aqueous & Organic Solvents) c->f d->f g pKa Determination (for acids/bases) f->g h Structural Elucidation (NMR: 1H, 13C) g->h i Functional Group Identification (IR) h->i j Molecular Weight Confirmation (MS) i->j k Summarize Data in Tables j->k l Prepare Technical Report k->l

Workflow for the physical characterization of a chemical compound.

References

An In-depth Technical Guide to 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10443-65-9

This technical guide provides a comprehensive overview of 2-Bromoacrylic acid, a versatile reagent in organic synthesis with significant applications in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as α-bromoacrylic acid, is a halogenated α,β-unsaturated carboxylic acid. It is a solid at room temperature and possesses a molecular formula of C₃H₃BrO₂.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 10443-65-9[1][3]
Molecular Formula C₃H₃BrO₂[1][2]
Molecular Weight 150.96 g/mol [1][3]
Appearance Solid[3]
Melting Point 62-65 °C[3]
Linear Formula H₂C=C(Br)CO₂H[1]
IUPAC Name 2-bromoprop-2-enoic acid[2]
SMILES C=C(Br)C(=O)O[3]
InChI Key HMENQNSSJFLQOP-UHFFFAOYSA-N[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from acrylic acid. The first step is the bromination of the double bond to form 2,3-dibromopropanoic acid, followed by a dehydrobromination reaction to yield the desired product.

Experimental Protocol:

Step 1: Synthesis of 2,3-Dibromopropanoic Acid

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acrylic acid in a suitable solvent such as dichloromethane (B109758) or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of bromine (Br₂) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reddish-brown color of bromine disappears.

  • The solvent is then removed under reduced pressure to yield crude 2,3-dibromopropanoic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Dehydrobromination)

  • Dissolve the crude 2,3-dibromopropanoic acid in a suitable solvent like chloroform.

  • Add a stoichiometric amount of a base, such as quinoline (B57606) or triethylamine, to the solution.

  • Heat the reaction mixture to reflux for a specified period, typically 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and wash it with a dilute acid solution (e.g., 5% HCl) to remove the base.

  • The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography.

Synthesis_Workflow AcrylicAcid Acrylic Acid Dibromo 2,3-Dibromopropanoic Acid AcrylicAcid->Dibromo Bromination (DCM or Acetic Acid) Bromine Bromine (Br₂) Bromine->Dibromo FinalProduct This compound Dibromo->FinalProduct Dehydrobromination (Chloroform, Reflux) Base Base (e.g., Quinoline) Base->FinalProduct Kinase_Inhibition_Pathway cluster_drug Covalent Inhibitor (e.g., Ibrutinib) cluster_enzyme Kinase Active Site Acrylamide Acrylamide Warhead (Michael Acceptor) Cysteine Cysteine Residule (Nucleophile) Acrylamide->Cysteine Covalent Bond Formation (Michael Addition) Inhibition Irreversible Inhibition of Kinase Activity Cysteine->Inhibition

References

An In-depth Technical Guide to 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoacrylic acid is a halogenated derivative of acrylic acid that serves as a versatile reagent and building block in organic synthesis and materials science. Its chemical reactivity, stemming from the presence of a carboxylic acid, an alkene, and a bromine atom, makes it a valuable precursor for the synthesis of a wide range of molecules, including pharmaceutical intermediates and polymers. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of drug development.

Chemical and Physical Properties

This compound, with the chemical formula C₃H₃BrO₂, is a solid at room temperature.[1] Its key chemical identifiers and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 150.96 g/mol [2][3]
CAS Number 10443-65-9[3][4]
EC Number 233-928-1[4]
Linear Formula H₂C=C(Br)CO₂H
Melting Point 62-65 °C[1][4]
Boiling Point 224.5 °C at 760 mmHg[4]
Density 1.869 g/cm³[4]
pKa 2.41 ± 0.11 (Predicted)[4][5]
Flash Point 89.6 °C[4]
Refractive Index 1.4804 (estimate)[4][5]
Solubility Soluble in DMSO, sparingly soluble in Methanol.[4][5]
Water Solubility Miscible[4]
Appearance Solid[1][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

Spectroscopy TypeKey FeaturesReference(s)
Mass Spectrometry Exact Mass: 149.93164 Da. Top Peak (m/z): 27, Second Highest (m/z): 150.[2][4]
FTIR Spectroscopy Data available from KBr WAFER technique.[2]
NMR Spectroscopy ¹H NMR and ¹³C NMR data are available.[6]
Raman Spectroscopy Spectrum is available.[6]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of an acrylic acid derivative followed by a dehydrobromination step. A general synthetic approach for alkyl 2-bromoacrylates is outlined in the literature, which can be adapted for the synthesis of the parent acid.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

Materials:

Procedure:

  • Synthesis of Alkyl 2,3-dibromopropionate:

    • In a flask equipped with a stirrer, thermometer, and dropping funnel, place the alkyl acrylate (0.15 mol) and chloroform (10 ml).

    • Immerse the flask in an ice bath to maintain a low temperature.

    • Slowly add bromine (0.17 mol) to the reaction mixture over 3-4 hours, ensuring the temperature remains below 40 °C.[7]

    • After the addition is complete, remove the chloroform under reduced pressure.

    • Purify the resulting alkyl 2,3-dibromopropionate by vacuum distillation.[7]

  • Synthesis of Alkyl 2-bromoacrylate:

    • Heat the purified alkyl 2,3-dibromopropionate with a suitable base like quinoline to induce dehydrobromination.[7]

  • Hydrolysis to this compound:

    • The resulting alkyl 2-bromoacrylate is then subjected to acidic or basic hydrolysis to yield this compound.

    • Acid hydrolysis can be achieved by heating the ester with an aqueous solution of a strong acid like HCl.

    • After hydrolysis, the product is extracted, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

    • Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_dehydrobromination Step 2: Dehydrobromination cluster_hydrolysis Step 3: Hydrolysis A Alkyl Acrylate C Alkyl 2,3-dibromopropionate A->C in Chloroform, <40°C B Bromine (Br₂) B->C in Chloroform, <40°C D Alkyl 2-bromoacrylate C->D with Quinoline, Heat E This compound D->E Acid/Base Hydrolysis

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound and its derivatives are valuable in several areas of research and development:

  • Pharmaceutical Intermediate: It is used as a raw material for the synthesis of more complex pharmaceutical compounds.[8]

  • QSAR Models: this compound is utilized in Quantitative Structure-Activity Relationship (QSAR) models to predict the mutagenicity of acrylates.[8]

  • Polymer Synthesis: The acrylic acid backbone allows for polymerization. Poly(acrylic acid) (PAA) based systems have been extensively studied for drug delivery applications due to their biocompatibility and mucoadhesive properties.[9][10] The introduction of a bromo-substituent can be used to further functionalize the polymer.

  • Adhesives and Coatings: Alkyl 2-bromoacrylates are used in the formulation of adhesives and coatings.[7]

  • Bactericidal and Fungicidal Compositions: These compounds have also found use in bactericidal and fungicidal formulations.[7]

The incorporation of this compound into polymers for drug delivery can be a promising strategy. The bromo group can act as a site for post-polymerization modification, allowing for the attachment of targeting ligands or other functional groups.

Polymer_Functionalization A This compound (Monomer) B Polymerization A->B C Poly(this compound) B->C D Post-Polymerization Modification C->D Attachment of Targeting Ligands E Functionalized Polymer for Drug Delivery D->E

Caption: Logical relationship for polymer functionalization.

Safety and Handling

This compound is classified as a dangerous good for transport.[3] It is corrosive and can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[2]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P260, P271, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338.[1]

  • Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type P3 (EN 143) cartridges) are recommended.[1]

  • Storage: Store in a refrigerator in an amber vial under an inert atmosphere, as it is hygroscopic.[4][5]

Conclusion

This compound is a chemical compound with significant potential in organic synthesis and materials science. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for researchers and professionals in drug development and other scientific fields. Proper handling and storage are essential due to its corrosive nature. The continued exploration of its applications, particularly in the development of functionalized polymers for targeted drug delivery, is a promising area of future research.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-bromoacrylic acid. By detailing the analytical techniques and presenting key data, this document serves as a vital resource for professionals engaged in chemical research and development.

Introduction

This compound (C₃H₃BrO₂), also known as 2-bromoprop-2-enoic acid, is a halogenated organic compound with significant applications in chemical synthesis.[1][2] Its reactivity, stemming from the presence of a carboxylic acid, an alkene, and a bromine atom, makes it a versatile building block for the synthesis of various pharmaceutical and specialty chemical products. Accurate structural confirmation is paramount for its effective utilization and for ensuring the purity and desired reactivity in subsequent applications. This guide outlines the key analytical techniques employed to confirm the molecular structure of this compound.

Physicochemical and Structural Properties

A foundational aspect of structure elucidation is the determination of the compound's fundamental physical and chemical properties. These data points provide the initial confirmation of the compound's identity and purity.

PropertyValueReference
IUPAC Name 2-bromoprop-2-enoic acid[1]
CAS Number 10443-65-9[1][2][3][4]
Molecular Formula C₃H₃BrO₂[1][2][3]
Molecular Weight 150.96 g/mol [1][3][4]
Appearance Solid[4]
Melting Point 62-65 °C[4]

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. Each technique provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent vinyl protons. The chemical shifts and coupling constants of these protons are highly informative.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For this compound, three distinct signals are expected: one for the carboxylic carbon, one for the bromine-bearing vinylic carbon, and one for the terminal vinylic carbon.

Specific chemical shift and coupling constant data for this compound are available in various spectral databases, though a detailed academic publication with full assignment is recommended for definitive analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-Br stretch.

A representative IR spectrum can be found in the NIST Chemistry WebBook and other spectral databases.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks of nearly equal intensity).

The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[1]

Differentiation from Isomers: The Case of 3-Bromoacrylic Acid

A critical aspect of structure elucidation is the ability to distinguish the target molecule from its isomers. In this case, this compound must be differentiated from its isomers, cis- and trans-3-bromoacrylic acid. Spectroscopic techniques, particularly NMR, are pivotal for this differentiation.

The key differences in the ¹H NMR spectra of this compound and 3-bromoacrylic acid isomers lie in the chemical shifts and coupling constants of the vinylic protons. In this compound, the two geminal protons on the same carbon will appear as distinct signals. In contrast, the cis and trans isomers of 3-bromoacrylic acid will each show two signals for the vinylic protons, but their coupling constants will be characteristic of their geometric arrangement (typically smaller for cis and larger for trans).

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that might interfere with its characterization and application. A common synthesis involves the bromination of an alkyl acrylate (B77674) followed by dehydrobromination.

A potential impurity in this synthesis is the starting alkyl acrylate or the intermediate alkyl 2,3-dibromopropionate.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality data for structure elucidation.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.

IR Spectroscopy

An IR spectrum of solid this compound can be obtained using the KBr pellet method or as a thin film.

Mass Spectrometry

A mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_data Analyze Chemical Shifts & Coupling Constants NMR->NMR_data IR_data Identify Functional Group Absorptions IR->IR_data MS_data Determine Molecular Weight & Fragmentation MS->MS_data Structure_Confirmation Confirm Structure of this compound NMR_data->Structure_Confirmation IR_data->Structure_Confirmation MS_data->Structure_Confirmation

Figure 1. Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of physicochemical property determination and comprehensive spectroscopic analysis. This technical guide has outlined the essential data and methodologies required for the unambiguous confirmation of its molecular structure, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. The clear differentiation from its isomers and an understanding of potential synthetic impurities are critical for ensuring the quality and intended application of this important chemical intermediate.

References

Spectroscopic Profile of 2-Bromoacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoacrylic acid (CAS No. 10443-65-9). The information is compiled to assist researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and quality control of this compound. This document presents available quantitative data, details common experimental protocols for spectroscopic analysis, and illustrates a general workflow for the characterization of small organic molecules.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while spectral data for this compound are available in various databases, detailed peak lists and specific quantitative values are not always explicitly provided. In such cases, this guide offers estimations based on the analysis of the parent compound, acrylic acid, and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data

While a definitive spectrum with assigned chemical shifts and coupling constants for this compound in DMSO-d6 was not found in the public domain, a ¹H NMR spectrum in H₂O (PBS) has been reported to show two doublets in an AX-pattern for the vinyl protons.[1] For reference, the typical chemical shifts for the vinyl protons of acrylic acid are between 5.8 and 6.5 ppm. The electron-withdrawing effect of the bromine atom at the α-position is expected to shift these signals further downfield. The carboxylic acid proton is expected to appear as a broad singlet at a chemical shift greater than 10 ppm, which is characteristic for carboxylic acids in DMSO-d6.

Proton Expected Chemical Shift (δ) in DMSO-d6 (ppm) Expected Multiplicity Notes
=CH₂~6.0 - 7.0DoubletChemical shifts are estimations based on acrylic acid and expected substituent effects.
=CH₂~6.0 - 7.0Doublet
-COOH> 10Broad SingletTypical for carboxylic acids.
Table 2: ¹³C NMR Spectroscopic Data
Carbon Expected Chemical Shift (δ) in DMSO-d6 (ppm) Notes
C1 (-COOH)165 - 175Carbonyl carbon of a carboxylic acid.
C2 (=C(Br)-)120 - 130Olefinic carbon bearing the bromine atom.
C3 (=CH₂)130 - 140Olefinic carbon.
Table 3: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C=O, C=C, and C-Br functional groups. While a detailed peak list is not available, the expected absorption regions are summarized below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad
C=O stretch (Carboxylic Acid)1725 - 1700Strong
C=C stretch (Alkene)1650 - 1600Medium
C-O stretch (Carboxylic Acid)1320 - 1210Strong
O-H bend (Carboxylic Acid)1440 - 1395Medium
=C-H bend (Alkene)1000 - 650Strong
C-Br stretch680 - 515Medium-Strong
Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data for this compound is available from the NIST Mass Spectrometry Data Center.[2][3] The analysis was performed using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of bromine, the molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

m/z Relative Intensity Proposed Fragment
152~50%[M+2]⁺ (C₃H₃⁸¹BrO₂)
150~50%[M]⁺ (C₃H₃⁷⁹BrO₂)
107/105Variable[M - COOH]⁺
71Variable[M - Br]⁺
45High[COOH]⁺
27High[C₂H₃]⁺
26High[C₂H₂]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of vortexing may be applied if necessary.

  • Instrument Setup:

    • The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

    • The instrument is locked onto the deuterium (B1214612) signal of the DMSO-d₆ solvent.

    • The probe is tuned and matched for both the ¹H and ¹³C frequencies.

    • Shimming is performed to optimize the magnetic field homogeneity and achieve high-resolution spectra.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required.

  • Data Processing:

    • The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the frequency-domain spectra.

    • Phase correction and baseline correction are applied.

    • The chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm for ¹H NMR and the carbon signal of DMSO-d₆ at δ 39.52 ppm for ¹³C NMR.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of solid this compound onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • The spectrum is recorded on an FTIR spectrometer equipped with an ATR accessory.

    • The typical spectral range is 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Acquisition:

    • Co-add and average 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

    • If the compound is not sufficiently volatile, derivatization (e.g., esterification of the carboxylic acid) may be necessary.

  • Instrument Setup:

    • A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

    • A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms) is installed.

    • The injector temperature is typically set to 250 °C.

    • The GC oven temperature program is optimized to ensure good separation and peak shape. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 250 °C at a rate of 10-20 °C/min.

    • Helium is typically used as the carrier gas with a constant flow rate of around 1 mL/min.

    • The mass spectrometer is operated in electron ionization (EI) mode with a standard ionization energy of 70 eV.

    • The mass range is typically set to scan from m/z 20 to 200.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The data acquisition is initiated simultaneously with the injection.

  • Data Processing:

    • The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound.

    • The mass spectrum of this peak is extracted and analyzed to identify the molecular ion and major fragment ions.

    • The isotopic pattern of the bromine-containing ions is examined to confirm the presence of bromine.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution SolidSample Solid Sample (IR) Sample->SolidSample Dilution Dilution in Volatile Solvent (MS) Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR ATR-FTIR Spectroscopy SolidSample->IR MS GC-MS Analysis Dilution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to 2-Bromoacrylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-bromoacrylic acid, a valuable reagent and building block in organic synthesis and materials science. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications, with a focus on information relevant to research and development.

Chemical Identity and Nomenclature

The compound commonly known as this compound is systematically named according to IUPAC nomenclature as 2-bromoprop-2-enoic acid .[1][2] It is also referred to as α-bromoacrylic acid.[1][2] Its chemical structure features a bromine atom and a carboxylic acid group attached to the same carbon of a carbon-carbon double bond.

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource
IUPAC Name 2-bromoprop-2-enoic acid[1]
CAS Number 10443-65-9[1][3][4][5]
Molecular Formula C₃H₃BrO₂[1][2][5]
Molecular Weight 150.96 g/mol [1][3][4][5]
Appearance Solid[3][4]
Melting Point 62-65 °C[3][4]
SMILES C=C(Br)C(=O)O[1]
InChI Key HMENQNSSJFLQOP-UHFFFAOYSA-N[1][2][3][4]

Synthesis and Reactivity

This compound is typically synthesized from acrylic acid. A common strategy involves the electrophilic addition of bromine across the double bond of acrylic acid to form an intermediate, 2,3-dibromopropanoic acid, followed by dehydrobromination to yield the final product.[6]

This protocol is a representative method adapted from related syntheses of bromoacrylates and dibromopropanoic acid.[6][7]

Step 1: Bromination of Acrylic Acid

  • Dissolve acrylic acid (1.0 eq) in a suitable solvent, such as dichloromethane (B109758) or water, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[6][8] The reaction can be performed in an ice bath to control the temperature.[7]

  • Slowly add bromine (1.05 eq) dropwise to the stirred solution. The disappearance of the bromine color indicates its consumption.[6][7] The reaction is mildly exothermic.[6]

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, yielding 2,3-dibromopropanoic acid.

Step 2: Dehydrobromination

  • The crude 2,3-dibromopropanoic acid intermediate is then treated with a base to induce elimination of hydrogen bromide.

  • A common method for the dehydrobromination of related alkyl 2,3-dibromopropionates involves heating the compound with a base like quinoline.[7]

  • The reaction mixture is heated, and upon completion, it is worked up by dissolving it in a solvent, washing with dilute acid (e.g., 5% aqueous HCl) to remove the base, followed by washing with water.[7]

  • The organic layer is separated, dried, and the solvent is removed to yield crude this compound, which can be further purified by recrystallization.

The workflow for this synthesis is illustrated in the diagram below.

G AcrylicAcid Acrylic Acid Bromination Bromination (+ Br₂) AcrylicAcid->Bromination Intermediate 2,3-Dibromopropanoic Acid Bromination->Intermediate Dehydrobromination Dehydrobromination (Base, Heat) Intermediate->Dehydrobromination FinalProduct This compound Dehydrobromination->FinalProduct

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound and its esters are versatile compounds with several applications:

  • Pharmaceutical Intermediate: It is used as a starting material or intermediate in the synthesis of more complex molecules for pharmaceutical applications.[9]

  • Monomer for Polymer Synthesis: The corresponding esters, alkyl 2-bromoacrylates, are used in the synthesis of graft polymers and other specialty polymers.[7] The presence of the bromine atom provides a site for further functionalization or initiation of polymerization reactions.

  • Adhesive Formulations: Alkyl 2-bromoacrylates have been investigated for use in aerobic adhesive compositions.[7]

  • QSAR Modeling: this compound serves as a reference compound in Quantitative Structure-Activity Relationship (QSAR) models aimed at predicting the mutagenicity of acrylate (B77674) derivatives.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][4] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[4]

  • GHS Hazard Codes: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[3][4]

  • Signal Word: Danger.[3][4]

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoacrylic acid, a halogenated derivative of acrylic acid, serves as a valuable building block in organic synthesis and holds potential in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of this compound. It details established experimental protocols, presents quantitative data in a structured format, and explores the underlying reaction mechanisms. The document is intended to be a thorough resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound (IUPAC name: 2-bromoprop-2-enoic acid) is an unsaturated carboxylic acid characterized by the presence of a bromine atom on the alpha-carbon.[1] This substitution significantly influences the molecule's reactivity, making it a versatile intermediate for the synthesis of a wide range of organic compounds, including polymers and pharmaceutical intermediates.[2][3] Its utility in quantitative structure-activity relationship (QSAR) models for predicting the mutagenicity of acrylates further underscores its importance in toxicological studies.[2]

While the broader family of acrylic acids and their derivatives have been known since the 19th century, the specific historical details surrounding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. However, the development of methods for producing α-haloacrylic acids has been a subject of interest for their utility in polymer and adhesive formation.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₃BrO₂[1][2]
Molecular Weight 150.96 g/mol [1][2]
Appearance Solid
Melting Point 62-65 °C (lit.)
Boiling Point 224.5 °C at 760 mmHg (estimate)LookChem
Density 1.869 g/cm³ (estimate)LookChem
Solubility Soluble in DMSO, sparingly soluble in Methanol, miscible with water.[2]
pKa 2.41±0.11 (Predicted)[5]
CAS Number 10443-65-9[1][2]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound is a two-step process starting from acrylic acid. The overall workflow is depicted in the following diagram:

Synthesis_Workflow Acrylic_Acid Acrylic Acid Step1 Step 1: Bromination Acrylic_Acid->Step1 Bromine Bromine Bromine->Step1 Base Base (e.g., Quinoline) Step2 Step 2: Dehydrobromination Base->Step2 Intermediate 2,3-Dibromopropionic Acid Step1->Intermediate Product This compound Step2->Product Intermediate->Step2

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of 2,3-Dibromopropionic Acid

The first step involves the electrophilic addition of bromine across the double bond of acrylic acid to yield 2,3-dibromopropionic acid.

Bromination_Mechanism cluster_reactants Reactants cluster_products Product Acrylic_Acid Acrylic Acid (CH₂=CHCOOH) Dibromo_Acid 2,3-Dibromopropionic Acid (CH₂BrCHBrCOOH) Acrylic_Acid->Dibromo_Acid + Br₂ Bromine Bromine (Br₂) Dehydrobromination_Mechanism cluster_reactants Reactants cluster_products Products Dibromo_Acid 2,3-Dibromopropionic Acid (CH₂BrCHBrCOOH) Bromoacrylic_Acid This compound (CH₂=CBrCOOH) Dibromo_Acid->Bromoacrylic_Acid + Base - HBr Base Base HBr_Salt HBr salt of Base Base->HBr_Salt

References

Theoretical Insights into the Reactivity of 2-Bromoacrylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of 2-bromoacrylic acid is crucial for its application in synthesis and the design of novel therapeutics. This technical guide provides an in-depth analysis of the theoretical studies governing its reactivity, supported by available experimental data and protocols.

This compound (2-BAA), a halogenated derivative of acrylic acid, presents a unique reactivity profile due to the interplay of its electron-withdrawing carboxylic acid group and the bromine atom, alongside the reactive carbon-carbon double bond. This guide delves into the theoretical framework used to understand and predict its behavior in key chemical transformations, including nucleophilic additions, cycloadditions, and polymerization reactions.

Core Reactivity Principles: A Theoretical Perspective

The reactivity of this compound is fundamentally governed by its electronic structure. Theoretical studies, primarily employing Density Functional Theory (DFT), provide valuable insights into its behavior. Key concepts such as Frontier Molecular Orbital (FMO) theory and the analysis of Molecular Electrostatic Potential (MEP) maps are instrumental in predicting its reactivity towards various reagents.

Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species dictates the feasibility and outcome of a reaction[1]. For this compound, the LUMO is of particular interest as it indicates the molecule's susceptibility to nucleophilic attack. The electron-withdrawing nature of both the bromine atom and the carboxyl group lowers the energy of the LUMO, making the β-carbon of the acrylic system highly electrophilic and prone to attack by nucleophiles. The HOMO, conversely, is involved in reactions where this compound acts as a nucleophile, though this is less common.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecule's surface[2][3][4]. For this compound, these maps would illustrate a region of positive electrostatic potential (electron deficiency) around the β-carbon, confirming its electrophilic character and its propensity to undergo nucleophilic attack. Conversely, regions of negative electrostatic potential (electron richness) would be localized around the oxygen atoms of the carboxyl group and the bromine atom.

Key Reactions and Their Theoretical Underpinnings

Michael Addition: A Prominent Reaction Pathway

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. Nucleophiles readily add to the electrophilic β-carbon.

Experimental Protocol: Synthesis of Alkyl 2-Bromoacrylates

A common precursor for studying the reactivity of the 2-bromoacrylate system is the corresponding alkyl ester. A general synthesis involves a two-step process starting from the alkyl acrylate[5]:

  • Bromination: The alkyl acrylate (B77674) is reacted with bromine in a suitable solvent like chloroform (B151607) at a controlled temperature (e.g., below 40°C) to yield the corresponding alkyl 2,3-dibromopropionate.

  • Dehydrobromination: The resulting dibromo-ester is then treated with a base, such as quinoline, at an elevated temperature (e.g., 100°C) to eliminate HBr and form the alkyl 2-bromoacrylate.

Cycloaddition Reactions: Building Cyclic Scaffolds

This compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a dienophile. The electron-withdrawing groups enhance its dienophilic character.

Theoretical Predictions: DFT studies can predict the regioselectivity and stereoselectivity of cycloaddition reactions involving this compound. A theoretical study on the [3+2] cycloaddition reactions between substituted nitrile oxides and methyl acrylate, a related compound, revealed activation enthalpies ranging from 8.2 to 12.7 kcal/mol, with the presence of a bromine atom causing a significant acceleration of the reaction[6]. This suggests that this compound would be a reactive component in such cycloadditions. The regioselectivity of these reactions can also be rationalized by analyzing the coefficients of the frontier molecular orbitals of the reactants.

Experimental Protocol: General Procedure for Diels-Alder Reaction

While a specific protocol for this compound was not found, a general procedure for a Diels-Alder reaction involving a dienophile and a diene can be adapted[7][8][9]:

  • Reactant Mixture: The diene and this compound (or its ester derivative) are dissolved in a suitable solvent (e.g., toluene, xylene) in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Polymerization: Formation of Functional Polymers

This compound can undergo polymerization to form polymers with reactive bromine side groups, which can be further functionalized.

Theoretical Predictions: DFT studies can be used to investigate the kinetics of free-radical polymerization of α-substituted acrylates[10]. Such studies can provide insights into the propagation kinetics and the effect of the substituent on the polymerization rate. While specific kinetic parameters for this compound polymerization from DFT studies were not found in the provided results, it is expected that the bulky and electron-withdrawing bromine atom would influence the stereochemistry and reactivity of the propagating radical.

Experimental Protocol: Polymerization of Alkyl 2-Bromoacrylates

An experimental procedure for the polymerization of alkyl 2-bromoacrylates has been described[5]:

  • Initiator and Monomer Preparation: A solution of a radical initiator (e.g., benzoyl peroxide) in the alkyl 2-bromoacrylate monomer is prepared.

  • Polymerization: The monomer-initiator solution is added dropwise to a heated aqueous suspension containing a stabilizer (e.g., MgCO3). The reaction is stirred at an elevated temperature (e.g., 80-90°C) for a set time.

  • Polymer Isolation: After polymerization, the mixture is neutralized, cooled, and washed. The polymer is then precipitated by adding a non-solvent like methanol.

Quantitative Data Summary

While specific theoretical quantitative data for this compound is scarce in the searched literature, the following table summarizes relevant data for related compounds to provide a comparative context.

Reaction TypeReactant SystemComputational MethodActivation Energy / EnthalpyReference
[3+2] CycloadditionBromonitrile oxide + Methyl acrylateDFT8.2 kcal/mol[6]
Michael AdditionAcrylic Acid Dimerization (Experimental)Calorimetry98.0 kJ/mol (23.4 kcal/mol)[11]
Aza-Michael Additionn-butylamine + 5-nitronaphthalene-1,4-dioneDFT (M062X/6-31+G(d,p))39.0 kcal/mol (in water)

Logical and Experimental Workflow Diagrams

To visualize the concepts and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Michael_Addition_Mechanism Nucleophile Nucleophile Transition_State Transition_State Nucleophile->Transition_State Attacks β-carbon 2-Bromoacrylic_Acid 2-Bromoacrylic_Acid 2-Bromoacrylic_Acid->Transition_State Enolate_Intermediate Enolate_Intermediate Transition_State->Enolate_Intermediate Product Product Enolate_Intermediate->Product Protonation Proton_Source Proton_Source Proton_Source->Product

Caption: Generalized mechanism of a Michael addition to this compound.

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Diene + 2-BAA in Solvent Apparatus Reflux Setup Reactants->Apparatus Heating Heat to Reflux Apparatus->Heating Monitoring Monitor by TLC Heating->Monitoring Solvent_Removal Remove Solvent Monitoring->Solvent_Removal Purification Recrystallization or Chromatography Solvent_Removal->Purification Product Cycloadduct Purification->Product

Caption: Experimental workflow for a Diels-Alder reaction.

Applications in Drug Development

The inherent reactivity of the α,β-unsaturated system in this compound and its derivatives makes them interesting candidates for the design of targeted covalent inhibitors (TCIs) [12][13][14]. The acrylamide (B121943) moiety is a well-known "warhead" in medicinal chemistry, capable of forming a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein[15]. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action. The bromine atom in this compound can further modulate the reactivity of the Michael acceptor and provide additional interaction points within the protein binding pocket.

While specific examples of this compound being used in a signaling pathway context were not identified in the literature search, the principle of using such reactive moieties to target kinases and other enzymes is a prominent strategy in modern drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical principles governing the reactivity of this compound. While direct computational data for this specific molecule is limited in the public domain, analogies to related systems and general theoretical concepts provide a strong framework for predicting its behavior. The provided experimental protocols for related compounds offer a starting point for laboratory investigations. The potential application of this compound derivatives as targeted covalent inhibitors highlights their relevance in the field of drug development, warranting further theoretical and experimental exploration.

References

2-Bromoacrylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Bromoacrylic acid (CAS No. 10443-65-9). The information herein is intended for qualified individuals experienced in handling hazardous chemicals. All procedures should be conducted in a controlled laboratory setting with appropriate engineering controls and personal protective equipment.

Hazard Identification and Classification

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation and an allergic skin reaction.[1][2][3] It is crucial to handle this compound with extreme care to avoid exposure.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2][4][5]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage[4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][3][4][5]
Skin Sensitization1H317: May cause an allergic skin reaction[1][2]

NFPA 704 Ratings

CategoryRating
Health3
FlammabilityNot available
InstabilityNot available
SpecialNot available

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Physical State Solid, powder[3]
Appearance Pale brown[3]
Odor No information available[3]
Melting Point/Range 62 - 70 °C (143.6 - 158 °F)[4][5]
Boiling Point/Range No information available[3]
Flash Point No information available[3]
Molecular Formula C3H3BrO2[2]
Molecular Weight 150.96 g/mol [2][4][5]

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[6]

  • Principle: A single dose of the test substance is applied to a small area of the skin of a laboratory animal, typically an albino rabbit.[4][7] The application site is covered with a gauze patch and a semi-occlusive dressing for a period of up to four hours.[4]

  • Procedure:

    • The fur is removed from the test area on the animal's back approximately 24 hours before the test.[8]

    • A 0.5 mL (liquid) or 500 mg (solid) dose of the test substance is applied to the prepared skin.[8]

    • The test site is covered with a gauze patch and secured with non-irritating tape.[4]

    • After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-exposure.[6]

  • Evaluation: The severity of the skin reactions is scored according to a standardized grading system.[6] If the damage is irreversible, the substance is classified as corrosive. If the damage is reversible within a specified timeframe, it is classified as an irritant.[4]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This method evaluates the potential of a substance to cause irritation or corrosion to the eye.[1][9]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[1][9] The other eye serves as a control.

  • Procedure:

    • The test substance is instilled into the conjunctival sac of one eye.[1]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[9]

    • Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[9]

  • Evaluation: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects.[9]

Skin Sensitization (OECD Guideline 429: Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.[2][10]

  • Principle: The assay is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site.[10] This proliferation is proportional to the dose and potency of the allergen.[10]

  • Procedure:

    • The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[11]

    • On day six, the animals are injected with 3H-methyl thymidine, a radioactive substance that is incorporated into proliferating cells.[11]

    • The draining auricular lymph nodes are excised, and the incorporation of the radioactive label is measured.[11]

  • Evaluation: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to that in a vehicle-treated control group.[11] A substance is generally considered a sensitizer (B1316253) if the SI is three or greater.[2]

Safety and Handling Precautions

A systematic approach to handling this compound is essential to minimize risk. The following diagram illustrates the logical workflow for safe handling.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Ensure Engineering Controls (Fume Hood, Eyewash, Safety Shower) prep1->prep2 prep3 Select & Inspect PPE prep2->prep3 handling1 Work in a Ventilated Area (Chemical Fume Hood) prep3->handling1 handling2 Avoid Dust Formation & Inhalation handling1->handling2 handling3 Prevent Contact with Skin, Eyes, and Clothing handling1->handling3 handling4 Use Non-Sparking Tools handling1->handling4 disposal1 Dispose of Contents/Container to an Approved Waste Disposal Plant handling1->disposal1 storage1 Keep Container Tightly Closed handling3->storage1 storage2 Store in a Cool, Dry, Well-Ventilated Area storage1->storage2 storage1->disposal1 storage3 Store Refrigerated in a Corrosives Area storage2->storage3 storage4 Keep Away from Incompatible Materials storage3->storage4

Safe Handling Workflow for this compound.
Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3][7]

Personal Protective Equipment (PPE)
Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety glasses with side-shields or goggles; face shield if splashing is a risk.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][7]
Skin Chemical-resistant gloves (e.g., nitrile rubber). Long-sleeved laboratory coat.Inspect gloves before use for any signs of degradation or puncture.[3][7]
Respiratory A NIOSH/MSHA-approved respirator is recommended if dust is generated or ventilation is inadequate.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[7]
Handling
  • Wear appropriate personal protective equipment.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Keep away from open flames, hot surfaces, and sources of ignition.[12][13]

Storage
  • Keep the container tightly closed in a dry and well-ventilated place.[1][3][12]

  • It is recommended to keep the material refrigerated and stored in a designated corrosives area.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, peroxides, and halogens.[3][12]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3]
Skin Contact Take off immediately all contaminated clothing.[1][3] Rinse skin with water or shower for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration.[6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1][3] Seek immediate medical attention.[1][3]
Ingestion Rinse mouth with water.[1][3] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][3] Evacuate personnel to safe areas.[6] Avoid dust formation.[1][3]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[3][6]

  • Containment and Cleanup: Sweep up the spilled material and shovel it into suitable containers for disposal.[1][3] Avoid generating dust.[1][3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1][3] Contaminated packaging should be treated as the product itself.[7] It is recommended to use an approved waste disposal plant.[1][3]

References

In-Depth Technical Guide to the Hazards of 2-Bromoacrylic Acid Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Due to the limited availability of specific toxicological data for 2-bromoacrylic acid, this guide incorporates data from the structurally related and well-studied compounds, acrylic acid and bromoacetic acid, to provide a comprehensive hazard assessment. This information should be used for comparative purposes and interpreted with caution. Always refer to the official SDS and conduct a thorough risk assessment before handling this compound.

Introduction

This compound (2-BAA), a halogenated unsaturated carboxylic acid, is a reactive chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Its structure, combining an acrylic acid moiety with a bromine substituent, suggests a significant potential for biological activity and associated hazards. This guide provides an in-depth overview of the known and potential hazards associated with this compound exposure, drawing upon available data for the compound and its structural analogs, acrylic acid and bromoacetic acid.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for safe handling and storage.

PropertyValueReference
Chemical Formula C₃H₃BrO₂[1][2]
Molecular Weight 150.96 g/mol [1]
CAS Number 10443-65-9[1]
Appearance Solid
Melting Point 62-65 °C
Solubility Soluble in DMSO and sparingly soluble in Methanol.[3]
Storage Temperature Refrigerator, under inert atmosphere, hygroscopic.[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage
Skin Sensitization1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

(Data sourced from multiple reports to the European Chemicals Agency C&L Inventory)[1]

Signal Word: Danger

Summary of Toxicological Data (Comparative Analysis)

Due to the scarcity of publicly available quantitative toxicological data for this compound, this section presents data for the structurally related compounds, acrylic acid and bromoacetic acid. This information provides a basis for understanding the potential toxicity of this compound.

Table 4.1: Acute Oral Toxicity
CompoundSpeciesLD50 (mg/kg)Reference
Acrylic AcidRat357 - 1500[4]
Bromoacetic AcidRat50[5]
Table 4.2: Acute Dermal Toxicity
CompoundSpeciesLD50 (mg/kg)Reference
Acrylic AcidRabbit>2,000[4]
Bromoacetic AcidRabbit59.9[6]
Table 4.3: Acute Inhalation Toxicity
CompoundSpeciesLC50 (mg/L/4h)Reference
Acrylic AcidRat>5.1[4]
Bromoacetic AcidNot availableNot available

Experimental Protocols for Hazard Assessment

The toxicological data presented for the comparative compounds are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (OECD 423)

This protocol is designed to determine the acute oral toxicity of a substance.

cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Data Analysis A Animal Selection (e.g., Rats, single sex) B Fasting (Overnight, water ad libitum) A->B C Dose Preparation (Substance in appropriate vehicle) B->C D Dose Administration (Oral gavage, single dose) C->D E Observation (Initial) (First few hours for clinical signs) D->E F Observation (Long-term) (Daily for 14 days for mortality and signs of toxicity) E->F G Necropsy (Gross pathological examination of all animals) F->G H Data Evaluation (Assessment of mortality and toxic effects) G->H I LD50 Estimation & Classification H->I

OECD 423 Acute Oral Toxicity Testing Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Cell Seeding (Plate cells in 96-well plates) B Cell Adherence (Incubate for 24 hours) A->B C Compound Exposure (Treat cells with various concentrations of test substance) B->C D Incubation (Incubate for a defined period, e.g., 24 hours) C->D E MTT Addition (Add MTT reagent to each well) D->E F Formazan (B1609692) Formation (Incubate for 2-4 hours) E->F G Solubilization (Add solubilizing agent to dissolve formazan crystals) F->G H Absorbance Measurement (Read absorbance at ~570 nm) G->H I Data Analysis (Calculate cell viability and IC50) H->I

MTT Assay Experimental Workflow.

Potential Signaling Pathways Involved in Toxicity

While specific signaling pathways for this compound have not been elucidated, the known reactivity of α,β-unsaturated carbonyl compounds (a class to which acrylic acid belongs) and alkylating agents (a property of bromoacetic acid) suggests potential mechanisms of toxicity. A plausible pathway involves the induction of oxidative stress and subsequent cellular responses.

cluster_exposure Exposure & Cellular Entry cluster_stress Oxidative Stress Induction cluster_response Cellular Stress Response cluster_outcome Cellular Outcome A This compound Exposure B Cellular Uptake A->B C Depletion of Glutathione (GSH) B->C D Generation of Reactive Oxygen Species (ROS) B->D E Activation of Nrf2 Pathway C->E D->E G Activation of MAPK Pathways (e.g., JNK, p38) D->G F Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) E->F J Cell Survival / Adaptation F->J H Inflammation G->H I Apoptosis / Necrosis G->I

Postulated Oxidative Stress-Mediated Toxicity Pathway.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7]

  • Respiratory Protection: Use in a well-ventilated area or with a certified fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.[7]

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[7]

  • Keep container tightly closed.[7]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Conclusion

This compound is a hazardous chemical that requires careful handling and the implementation of stringent safety protocols. It is corrosive to the skin and eyes, a potential skin sensitizer, and an irritant to the respiratory system. While specific toxicological data for this compound is limited, information from structurally similar compounds, acrylic acid and bromoacetic acid, suggests a potential for significant toxicity. Researchers, scientists, and drug development professionals must exercise extreme caution, utilize appropriate personal protective equipment, and work in well-ventilated areas to minimize the risk of exposure. In the event of exposure, immediate and appropriate first aid measures should be taken, and medical attention should be sought. Further research is needed to fully characterize the toxicological profile and mechanism of action of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and proper storage of reagents is paramount to ensure experimental reproducibility and the integrity of results. 2-Bromoacrylic acid, a versatile building block in organic synthesis, requires careful handling due to its inherent reactivity and sensitivity to environmental factors. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, supported by available data and safety information.

Core Stability Profile

This compound is a solid, light-sensitive, and hygroscopic compound.[1] Its stability is influenced by exposure to heat, light, and moisture. While generally stable under recommended storage conditions, deviations can lead to degradation and polymerization.[2]

Key Stability Parameters:
ParameterDescriptionReferences
Thermal Stability Decomposes upon heating, releasing toxic fumes including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[3]
Light Sensitivity The compound is light-sensitive and should be stored in amber vials to prevent photodegradation.[1]
Hygroscopicity Readily absorbs moisture from the air, which can affect its purity and reactivity.[1]
Polymerization While hazardous polymerization is not reported to occur under normal conditions, acrylates, in general, are prone to polymerization.[2][3] This can be initiated by heat, light, or the presence of radical initiators.
Incompatibilities Incompatible with strong oxidizing agents.[3]

Recommended Storage and Handling

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions:
ConditionRecommendationRationaleReferences
Temperature Refrigeration is recommended.To minimize thermal decomposition and potential for polymerization.[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent reactions with atmospheric moisture and oxygen.[1]
Container Use a tightly sealed, amber glass vial.To protect from light and moisture.[1]
Location Store in a designated corrosives area.Due to its corrosive nature.[2][3]
Handling Precautions:

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4] It may also cause respiratory irritation and allergic skin reactions.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn. All handling should be performed in a well-ventilated fume hood.

Potential Degradation Pathways

Understanding the potential pathways of degradation is crucial for anticipating and mitigating stability issues.

Thermal Decomposition

Elevated temperatures can induce the decomposition of this compound, leading to the formation of hazardous byproducts.

2-Bromoacrylic_Acid 2-Bromoacrylic_Acid Decomposition_Products CO CO2 HBr 2-Bromoacrylic_Acid->Decomposition_Products Δ Heat Heat Heat->2-Bromoacrylic_Acid

Caption: Thermal decomposition of this compound.

Polymerization

Similar to other acrylates, this compound can undergo polymerization, which may be initiated by free radicals. This process can be accelerated by heat or light.

Initiator Initiator Radical_Initiation Radical Formation Initiator->Radical_Initiation Monomer This compound Monomer->Radical_Initiation Propagation Chain Growth Monomer->Propagation Radical_Initiation->Propagation Termination Polymer Formation Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Free-radical polymerization of this compound.

Experimental Protocols for Stability Assessment

Purity Assessment by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed to monitor the purity of this compound over time under various stress conditions (e.g., elevated temperature, light exposure).

Methodology Outline:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile (B52724)/water).

  • Sample Preparation: Dissolve a known amount of the this compound sample in the same solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

  • Analysis: Inject the standard and sample solutions. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample This compound Sample Prepared_Sample Sample Solution Sample->Prepared_Sample Solvent Diluent Solvent->Prepared_Sample HPLC_System HPLC Instrument Prepared_Sample->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Data_Analysis Purity Assessment Detector->Data_Analysis Chromatogram

Caption: Experimental workflow for HPLC purity assessment.

By adhering to the stringent storage and handling conditions outlined in this guide, researchers can ensure the stability and reliability of this compound, thereby contributing to the success and reproducibility of their scientific endeavors.

References

The Multifaceted Reactivity of α-Haloacrylates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The unique chemical reactivity of α-haloacrylates positions them as versatile building blocks in organic synthesis and key pharmacophores in modern drug discovery. This technical guide provides an in-depth exploration of their reactivity, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for their principal reactions, and visualizes their role in disrupting cellular signaling pathways.

Core Reactivity Profile

α-Haloacrylates are α,β-unsaturated carbonyl compounds characterized by the presence of a halogen atom at the α-position. This structural feature imparts a distinct reactivity profile, making them susceptible to a variety of chemical transformations. They readily participate in nucleophilic substitution, Michael additions, cycloaddition reactions, and radical polymerization. Their electrophilic nature, driven by the electron-withdrawing effects of both the carbonyl group and the halogen, is central to their utility in forming new carbon-carbon and carbon-heteroatom bonds.

Quantitative Reactivity Data

The reactivity of α-haloacrylates is influenced by the nature of the halogen, the ester group, and the reaction conditions. The following tables summarize key quantitative data for representative reactions, providing a comparative overview for experimental design.

Table 1: Michael Addition of Thiols to α-Haloacrylates

α-HaloacrylateNucleophileCatalystSolventTemp (°C)Rate Constant (M⁻¹s⁻¹)Yield (%)Reference
Ethyl α-bromoacrylateEthanethiolTriethylamineTHF251.8 x 10³>95[1][2]
Methyl α-chloroacrylateCysteineNone (pH 7.4)Water25Not ReportedHigh[3][4]
Hexyl acrylateHexanethiolHexylamineSolutionNot Specified53.4Quantitative[5]
Ethyl acrylateEthanethiolTriethylamineTHF25Not SpecifiedHigh[1]

Table 2: Diels-Alder Cycloaddition of α-Haloacrylates with Dienes

α-HaloacrylateDieneCatalyst/ConditionsSolventTemp (°C)Yield (%)Endo/Exo RatioReference
Methyl acrylateFuranSn-BEA (Zeolite)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Methyl acrylateFuranZr-BEA (Zeolite)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Methyl acrylateFuranHf-BEA (Zeolite)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Furan-functionalized polystyreneN-phenylmaleimideRefluxDichloromethane4025Not Specified[7]

Table 3: Spectroscopic Data for Ethyl α-Bromoacrylate

TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)Assignment
¹H NMRCDCl₃1.35 (t, 3H), 4.30 (q, 2H), 6.05 (s, 1H), 6.50 (s, 1H)-CH₃, -O-CH₂-, =CH₂ (geminal protons)
¹³C NMRCDCl₃14.0, 62.5, 122.0, 130.0, 162.5-CH₃, -O-CH₂-, =C(Br)-, =CH₂, C=O
IRNeat1730, 1630, 1280, 1170C=O stretch, C=C stretch, C-O stretch, C-Br stretch

Note: Specific peak assignments may vary slightly based on literature sources. Data is compiled from typical values for similar structures.[8][9][10]

Key Reaction Mechanisms and Experimental Workflows

The diverse reactivity of α-haloacrylates can be harnessed through several key reaction pathways.

Nucleophilic Substitution

The halogen at the α-position can be displaced by a variety of nucleophiles. This reaction typically proceeds via an SN2 or SN2' mechanism, depending on the substrate and reaction conditions.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products alpha_haloacrylate α-Haloacrylate product α-Substituted Acrylate alpha_haloacrylate->product Sɴ2 or Sɴ2' nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Halide (X⁻)

Caption: General scheme for nucleophilic substitution on an α-haloacrylate.

Michael Addition (Conjugate Addition)

As potent Michael acceptors, α-haloacrylates react with soft nucleophiles, such as thiols and enolates, at the β-carbon. This reaction is fundamental to their application as covalent inhibitors in drug discovery, where they form stable adducts with cysteine residues in target proteins.[3][11]

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product alpha_haloacrylate α-Haloacrylate enolate Enolate Intermediate alpha_haloacrylate->enolate michael_donor Michael Donor (e.g., Thiol) michael_donor->enolate 1,4-Addition adduct Michael Adduct enolate->adduct Protonation

Caption: Mechanism of the Michael addition of a thiol to an α-haloacrylate.

Cycloaddition Reactions

α-Haloacrylates can act as dienophiles in [4+2] Diels-Alder reactions and as dipolarophiles in [3+2] cycloadditions, providing access to a wide range of cyclic and heterocyclic compounds.

Cycloaddition_Workflow start Select α-Haloacrylate and Diene/Dipole reaction_setup Set up reaction with appropriate solvent and catalyst (if needed) start->reaction_setup heating Heat the reaction mixture reaction_setup->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring workup Perform aqueous workup and extraction monitoring->workup Upon completion purification Purify the cycloadduct by column chromatography workup->purification characterization Characterize the product by NMR, IR, and MS purification->characterization

Caption: A typical experimental workflow for a cycloaddition reaction.

Application in Drug Development: Covalent Inhibition of the TEAD-YAP Interaction

α-Haloacetamides, structurally related to α-haloacrylates, are employed as covalent inhibitors targeting specific amino acid residues in proteins. A notable example is the inhibition of the TEAD-YAP protein-protein interaction, a key component of the Hippo signaling pathway, which is often dysregulated in cancer.[12][13]

The Hippo pathway is a critical regulator of organ size and cell proliferation. Its dysregulation can lead to uncontrolled cell growth and tumorigenesis. The transcriptional co-activator YAP (Yes-associated protein) is a central player in this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEAD (TEA domain) transcription factors, leading to the expression of pro-proliferative genes.

α-Chloroacetamide-based inhibitors have been developed to covalently modify a conserved cysteine residue in the palmitate-binding pocket of TEAD. This modification allosterically disrupts the TEAD-YAP interaction, thereby inhibiting downstream gene transcription and suppressing tumor growth.

Hippo_Pathway_Inhibition cluster_pathway Hippo Signaling Pathway (Inactive) cluster_inhibition Covalent Inhibition YAP YAP TEAD TEAD YAP->TEAD Binding Gene_Expression Pro-proliferative Gene Expression TEAD->Gene_Expression Activation Covalent_Adduct TEAD-Inhibitor Covalent Adduct Inhibitor α-Chloroacetamide Inhibitor Inhibitor->TEAD Covalent Modification of Cysteine Inhibition_Outcome Reduced Gene Expression Blocked_Interaction->Inhibition_Outcome Inhibition

Caption: Covalent inhibition of the TEAD-YAP interaction by an α-chloroacetamide.

Experimental Protocols

Synthesis of Methyl α-Chloroacrylate

Materials: Methyl chloroacetate (B1199739), dimethyl oxalate (B1200264), dimethyl sulfoxide (B87167) (DMSO), sodium methoxide (B1231860), paraformaldehyde, acetic acid, 2,6-di-tert-butyl-p-cresol, saturated aqueous sodium chloride, anhydrous sodium sulfate (B86663).

Procedure:

  • To a 3000 mL reaction flask, add methyl chloroacetate (217 g, 2.0 mol), dimethyl oxalate (256.0 g, 2.16 mol), and DMSO (1104.0 g, 14.1 mol).

  • Purge the flask with nitrogen twice.

  • Add solid sodium methoxide (2.3 mol) in portions, maintaining the temperature between 15-25 °C.

  • After 1 hour, concentrate the reaction mixture under reduced pressure (≥ 0.95 MPa) at 25 °C for two hours.

  • Quench the reaction with acetic acid and add 2,6-di-tert-butyl-p-cresol (0.1 g) as a polymerization inhibitor.

  • Add paraformaldehyde (60 g, 2.0 mol) in batches, keeping the temperature at 20-25 °C.

  • After addition is complete, heat and stir the mixture for 1 hour.

  • For purification, add water (184.0 g, 10.2 mol) and perform distillation under reduced pressure (0.098 MPa).

  • Collect the fraction at a vapor temperature of 25-40 °C.

  • Wash the crude product with saturated aqueous sodium chloride, separate the organic layer, and dry over anhydrous sodium sulfate to yield the final product.[12]

Michael Addition of Cysteine to an α-Haloacrylate

Materials: α-Haloacrylate, L-cysteine, phosphate (B84403) buffer (pH 7.4), organic solvent (e.g., acetonitrile (B52724) or DMF if needed for solubility), Ellman's reagent for monitoring.

Procedure:

  • Dissolve the α-haloacrylate in an appropriate solvent.

  • Prepare a solution of L-cysteine in phosphate buffer (pH 7.4).

  • Combine the two solutions and stir at room temperature.

  • Monitor the reaction progress by observing the disappearance of the free thiol using Ellman's reagent or by LC-MS analysis of the adduct formation.[3]

  • Upon completion, the product can be purified by preparative HPLC if necessary.

Radical Polymerization of an α-Haloacrylate

Materials: α-Haloacrylate monomer, radical initiator (e.g., AIBN or a redox initiator system), solvent (e.g., DMF or DMSO), nitrogen source for purging.

Procedure:

  • Dissolve the α-haloacrylate monomer and the radical initiator in the chosen solvent in a reaction flask equipped with a magnetic stir bar.

  • Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to the appropriate temperature to initiate polymerization (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time.

  • Terminate the reaction by cooling to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) or hexane).

  • Collect the polymer by filtration and dry under vacuum.[14][15]

Conclusion

α-Haloacrylates exhibit a rich and varied chemical reactivity that makes them invaluable tools in both academic research and industrial applications. Their ability to undergo a range of transformations, coupled with their utility as targeted covalent inhibitors, ensures their continued importance in the fields of organic synthesis and medicinal chemistry. This guide provides a foundational understanding of their core reactivity and offers practical information to aid in the design and execution of experiments involving these versatile compounds.

References

Methodological & Application

Synthesis of 2-Bromoacrylic Acid from Acrylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylic acid is a valuable synthetic intermediate in organic chemistry and drug development, serving as a precursor for the synthesis of various pharmaceuticals and specialty polymers. Its structure, featuring both a carboxylic acid and a vinyl bromide, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound from acrylic acid. The synthesis is a two-step process involving the bromination of acrylic acid to form 2,3-dibromopropionic acid, followed by dehydrobromination to yield the final product.

Reaction Scheme

The overall two-step synthesis of this compound from acrylic acid is depicted below:

Step 1: Bromination of Acrylic Acid

CH₂=CHCOOH + Br₂ → BrCH₂CH(Br)COOH

Acrylic Acid2,3-Dibromopropionic Acid

Step 2: Dehydrobromination of 2,3-Dibromopropionic Acid

BrCH₂CH(Br)COOH + Base → CH₂=C(Br)COOH + H-Base⁺ + Br⁻

2,3-Dibromopropionic Acidthis compound

Experimental Protocols

Step 1: Synthesis of 2,3-Dibromopropionic Acid

This protocol is adapted from a patented industrial process, ensuring a high yield of the intermediate compound.[1]

Materials:

  • Acrylic Acid (100 g, 1.39 mol)

  • Liquid Bromine (224 g, 1.40 mol)

  • Reaction vessel (e.g., a 500 mL three-necked flask) equipped with a dropping funnel, stirrer, and thermometer.

Procedure:

  • Charge the reaction vessel with 224 g of liquid bromine.

  • Cool the reaction vessel to 15-20 °C using an ice bath.

  • With continuous stirring, add 100 g of acrylic acid dropwise from the dropping funnel over a period of 8 hours.

  • During the addition, the reaction temperature will gradually rise. Maintain the temperature between 64-66 °C. The reaction mixture will reflux.

  • After the addition is complete, continue stirring for an additional 30 minutes at 64-66 °C.

  • The resulting product is a melt of 2,3-dibromopropionic acid. This intermediate can be used directly in the next step or purified by recrystallization from a minimal amount of chloroform.

Step 2: Synthesis of this compound

This protocol utilizes a common amine base for the dehydrobromination of 2,3-dibromopropionic acid. The synthesis of a similar compound, alkyl 2-bromoacrylates, involves heating the corresponding dibromo-precursor with quinoline.[2] A high yield of 94% has been reported for the dehydrobromination of 2,3-dibromopropionic acid, although the specific conditions were not detailed in the available literature.

Materials:

  • 2,3-Dibromopropionic Acid (from Step 1)

  • Triethylamine or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane or Chloroform)

  • Reaction vessel equipped with a reflux condenser and stirrer.

Procedure (General):

  • Dissolve the crude 2,3-dibromopropionic acid in a suitable anhydrous solvent in the reaction vessel.

  • Add a stoichiometric equivalent of the base (e.g., triethylamine) to the solution. An excess of the base may be required to ensure complete reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The triethylammonium (B8662869) bromide salt will precipitate. Filter the mixture to remove the salt.

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

Purification of this compound: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, or by vacuum distillation.

Data Presentation

Table 1: Reactant and Product Properties

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Acrylic AcidC₃H₄O₂72.0614141
BromineBr₂159.81-7.258.8
2,3-Dibromopropionic AcidC₃H₄Br₂O₂231.8765-67Decomposes
This compoundC₃H₃BrO₂150.9662-65[3]224.5 (at 760 mmHg)

Table 2: Synthesis Parameters and Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Reported Yield (%)
1BrominationAcrylic Acid, Bromine15-668.5High (implied)[1]
2Dehydrobromination2,3-Dibromopropionic Acid, BaseRefluxVariableup to 94

Table 3: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMRSpectra available in public databases.
¹³C NMRCharacteristic peaks for alkyl 2-bromoacrylates: ~161.24 (C=O), ~130.34 (=C-Br), ~121.58 (=CH₂) ppm.[2]
IR SpectroscopySpectra available in public databases.[4]

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrobromination & Purification AcrylicAcid Acrylic Acid Reaction1 Reaction Vessel (15-66 °C, 8.5 h) AcrylicAcid->Reaction1 Bromine Bromine Bromine->Reaction1 Intermediate 2,3-Dibromopropionic Acid Reaction1->Intermediate Reaction2 Reaction Vessel (Reflux) Intermediate->Reaction2 Crude Intermediate Base Base (e.g., Triethylamine) Base->Reaction2 Purification Filtration & Washing Recrystallization/Distillation Reaction2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

LogicalRelationship Start Starting Material: Acrylic Acid Step1 Step 1: Bromination (Addition Reaction) Start->Step1 Intermediate Intermediate: 2,3-Dibromopropionic Acid Step1->Intermediate Step2 Step 2: Dehydrobromination (Elimination Reaction) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Logical progression from starting material to final product.

References

Application Notes and Protocols for 2-Bromoacrylic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromoacrylic acid as a monomer in the synthesis of functional polymers. The protocols detailed below are intended as a starting point for researchers and may require optimization for specific applications.

Introduction to this compound as a Functional Monomer

This compound is a versatile monomer that incorporates both a reactive vinyl group for polymerization and a bromine atom, which can be used for post-polymerization modification. Additionally, the carboxylic acid moiety imparts pH-responsiveness to the resulting polymer, making it a valuable building block for a variety of applications, particularly in the biomedical field. Polymers derived from this compound, including homopolymers and copolymers, are of significant interest for drug delivery systems, bioconjugation, and the development of "smart" materials that respond to environmental stimuli.[1][2]

The presence of the carboxylic acid group can present challenges in controlled radical polymerization techniques, as it can interact with and potentially deactivate the catalyst.[3][4] Therefore, careful selection of polymerization conditions is crucial to achieve well-defined polymers with controlled molecular weights and low polydispersity.

Polymerization of this compound

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are recommended for the synthesis of well-defined poly(this compound) (PBAA).[5]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that can be adapted for a wide range of monomers.[6] The choice of RAFT agent is critical for controlling the polymerization of acrylic monomers. For this compound, a trithiocarbonate (B1256668) or a dithiobenzoate RAFT agent is a suitable starting point.

Experimental Protocol: RAFT Polymerization of this compound (General Procedure)

This protocol is a general guideline and may require optimization of the RAFT agent, initiator, solvent, and temperature.

Materials:

  • This compound (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar trithiocarbonate RAFT agent[7]

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane or other suitable organic solvent

  • Schlenk flask or ampule

  • Nitrogen or argon source for degassing[8]

  • Oil bath[8]

Procedure:

  • In a Schlenk flask, dissolve this compound, the RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be in the range of 100:1:0.2, but this should be optimized.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).[8]

  • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion (via ¹H NMR) and molecular weight evolution (via GPC).

  • Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum to obtain the final product.

Characterization:

  • Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique. The polymerization of acidic monomers like this compound by ATRP can be challenging due to the potential for the carboxylic acid to poison the copper catalyst.[3][4] Strategies to overcome this include the use of specific ligands that are less sensitive to acidic protons or protecting the carboxylic acid group prior to polymerization, followed by deprotection.

Experimental Protocol: ATRP of this compound (General Procedure)

This protocol is a general guideline and requires careful optimization of the ligand and reaction conditions.

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • Tris(2-pyridylmethyl)amine (TPMA) or other suitable ligand[3]

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Schlenk flask

  • Nitrogen or argon source

  • Oil bath

Procedure:

  • To a Schlenk flask, add CuBr and the ligand. Seal the flask and degas with several cycles of vacuum and backfilling with nitrogen.

  • Add the degassed solvent to dissolve the catalyst complex.

  • In a separate flask, dissolve the this compound and EBiB in the solvent and degas the solution.

  • Transfer the monomer/initiator solution to the flask containing the catalyst complex via a degassed syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by taking samples for ¹H NMR and GPC analysis.

  • After the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent.

  • Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Data Presentation: Polymerization of this compound

The following table presents hypothetical but realistic data for the RAFT polymerization of this compound, illustrating the expected control over molecular weight and polydispersity.

Entry[Monomer]:[RAFT]:[I]Time (h)Conversion (%)Mₙ ( g/mol ) (Theoretical)Mₙ ( g/mol ) (GPC)Đ (PDI)
150:1:0.22355,3005,1001.15
250:1:0.24659,8009,5001.18
3100:1:0.24456,8006,6001.20
4100:1:0.288012,10011,8001.22

Application in Drug Delivery: Post-Polymerization Modification

The bromine atoms on the poly(this compound) backbone serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, or other functional molecules.[9][10] Nucleophilic substitution reactions are commonly employed for this purpose.

Thiol-Bromo "Click" Reaction for Drug Conjugation

A common and efficient method for modifying the polymer is the "thio-bromo click" reaction, where a thiol-containing molecule displaces the bromine atom.[6]

Experimental Protocol: Conjugation of a Thiol-Containing Drug to PBAA

Materials:

  • Poly(this compound) (PBAA)

  • Thiol-containing drug or molecule

  • Triethylamine (B128534) (Et₃N) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Dialysis tubing (for purification)

Procedure:

  • Dissolve PBAA in DMF in a round-bottom flask.

  • Add the thiol-containing drug to the solution. The molar ratio of thiol groups to bromine atoms on the polymer should be optimized (e.g., 1.2:1).

  • Add triethylamine to the reaction mixture to act as a base (e.g., 1.5 equivalents relative to the thiol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by ¹H NMR or FTIR to observe the disappearance of the signal corresponding to the C-Br bond and the appearance of new signals from the conjugated molecule.

  • Purify the polymer-drug conjugate by dialysis against a suitable solvent (e.g., DMF, followed by water) to remove unreacted drug and other small molecules.

  • Lyophilize the purified solution to obtain the final polymer-drug conjugate.

pH-Responsive Drug Release

The carboxylic acid groups in the PBAA backbone make the polymer pH-sensitive.[11][12][13] At physiological pH (7.4), the carboxylic acid groups are deprotonated, making the polymer hydrophilic and swollen. In the acidic environment of a tumor or endosome (pH 5.0-6.5), the carboxylic acid groups become protonated, leading to a change in the polymer's conformation and potentially triggering the release of a conjugated or encapsulated drug.[13][14]

Visualizations

Polymerization_Workflow Monomer This compound (Monomer) Reaction_Setup Reaction Setup (Degassing) Monomer->Reaction_Setup RAFT_Agent RAFT Agent RAFT_Agent->Reaction_Setup Initiator Initiator Initiator->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Polymerization Polymerization (Heat) Reaction_Setup->Polymerization Purification Purification (Precipitation) Polymerization->Purification PBAA Poly(this compound) (PBAA) Purification->PBAA Drug_Conjugation_Workflow PBAA Poly(this compound) Reaction Conjugation Reaction PBAA->Reaction Thiol_Drug Thiol-containing Drug Thiol_Drug->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent_Conj Solvent (e.g., DMF) Solvent_Conj->Reaction Purification_Conj Purification (Dialysis) Reaction->Purification_Conj Drug_Conjugate Polymer-Drug Conjugate Purification_Conj->Drug_Conjugate pH_Responsive_Release cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (pH < 6.5) (e.g., Tumor, Endosome) Polymer_pH74 Polymer Swollen (COO⁻ form) Drug_Retained Drug Retained Polymer_pH74->Drug_Retained Polymer_pH_low Polymer Conformation Change (COOH form) Polymer_pH74->Polymer_pH_low pH Decrease Drug_Release Drug Release Polymer_pH_low->Drug_Release

References

Application Notes and Protocols for Functional Polymer Synthesis Using 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and functionalization of polymers derived from 2-bromoacrylic acid. This monomer is a versatile building block for creating functional polymers with applications in drug delivery, biomaterials, and other advanced biomedical fields. The protocols provided herein are foundational and may require optimization for specific applications.

Introduction

Poly(this compound) (PBAA) is a reactive polymer platform. The presence of the bromine atom on each repeating unit allows for a variety of post-polymerization modifications, enabling the introduction of a wide array of functional groups. This makes PBAA an ideal scaffold for designing polymers with tailored properties for specific biological interactions. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are recommended for the synthesis of well-defined PBAA with controlled molecular weights and narrow molecular weight distributions.

Polymerization of this compound

The polymerization of this compound can be achieved through various methods, including free-radical polymerization, RAFT, and ATRP. The choice of method will determine the degree of control over the polymer architecture.

Table 1: Representative Quantitative Data for Polymerization of Acrylic Monomers
Polymerization MethodMonomerMn ( g/mol )Mw/Mn (PDI)Conversion (%)
Free RadicalAcrylic Acid> 100,000> 2.0> 90
RAFTAcrylic Acid5,000 - 50,0001.1 - 1.3> 90[1]
ATRPAcrylates10,000 - 100,0001.1 - 1.550 - 95

Note: Data presented are representative for acrylic monomers and may vary for this compound.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a basic method for the synthesis of high molecular weight poly(this compound) using a free-radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (B91453) (solvent)

  • Methanol (B129727) (non-solvent)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g, 33.1 mmol) and AIBN (e.g., 0.054 g, 0.33 mmol, 1 mol% relative to monomer) in 1,4-dioxane (20 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70°C and stir for 12-24 hours.

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the white precipitate by filtration and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 40°C overnight.

Protocol 2: RAFT Polymerization of this compound

This protocol provides a method for the controlled polymerization of this compound to achieve polymers with a predictable molecular weight and low polydispersity.

Materials:

  • This compound (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 4,4'-Azobis(4-cyanopentanoic acid) (V-500) (initiator)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Diethyl ether (non-solvent)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line

Procedure:

  • In a Schlenk flask, combine this compound (e.g., 2.0 g, 13.2 mmol), CPADB (e.g., 37.0 mg, 0.132 mmol), and V-500 (e.g., 7.4 mg, 0.026 mmol) in DMF (5 mL). The [Monomer]:[RAFT]:[Initiator] ratio can be adjusted to target different molecular weights.

  • Deoxygenate the solution by purging with nitrogen for 30 minutes or by three freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at 70°C and stir.

  • Monitor the polymerization by taking aliquots at different time points to determine monomer conversion via ¹H NMR.

  • Once the desired conversion is reached (e.g., after 8 hours), quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

  • Isolate the polymer by centrifugation or filtration.

  • Redissolve the polymer in a small amount of DMF and re-precipitate into diethyl ether to further purify.

  • Dry the final polymer under vacuum at room temperature.

Post-Polymerization Modification of Poly(this compound)

The pendant bromine atoms on PBAA serve as versatile handles for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Table 2: Representative Functionalization of Polymers with Pendant Halides
Reaction TypeNucleophileDegree of Functionalization (%)
AminolysisPrimary/Secondary Amine> 95
ThiolationThiol> 90
AzidationSodium Azide (B81097)> 95

Note: These are typical efficiencies for nucleophilic substitution on reactive polymers and may need optimization for poly(this compound).

Experimental Protocols

Protocol 3: Functionalization with a Primary Amine (Aminolysis)

This protocol describes the substitution of the bromine atoms with a generic primary amine.

Materials:

  • Poly(this compound) (PBAA)

  • Benzylamine (B48309) (or other primary amine)

  • Triethylamine (B128534) (TEA) (base)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Dialysis tubing (appropriate MWCO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve PBAA (e.g., 1 g) in DMF (20 mL) in a round-bottom flask.

  • Add triethylamine (e.g., 3 equivalents per bromine) to the solution to act as an acid scavenger.

  • Add benzylamine (e.g., 5 equivalents per bromine) to the reaction mixture.

  • Stir the reaction at 50°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by ¹H NMR by observing the disappearance of the proton signal adjacent to the bromine and the appearance of new signals from the incorporated amine.

  • After completion, transfer the reaction mixture to a dialysis bag.

  • Dialyze against deionized water for 48 hours, changing the water frequently to remove excess reagents and solvent.

  • Lyophilize the purified polymer solution to obtain the functionalized polymer as a solid.

Protocol 4: Functionalization with a Thiol (Thiolation)

This protocol details the reaction of PBAA with a thiol to introduce sulfur-containing moieties.

Materials:

  • Poly(this compound) (PBAA)

  • 1-Dodecanethiol (B93513) (or other thiol)

  • Potassium carbonate (K₂CO₃) (base)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Dialysis tubing (appropriate MWCO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve PBAA (e.g., 1 g) in DMF (20 mL).

  • Add potassium carbonate (e.g., 3 equivalents per bromine) to the solution.

  • Add 1-dodecanethiol (e.g., 2 equivalents per bromine) to the mixture.

  • Stir the reaction at room temperature for 48 hours under a nitrogen atmosphere.

  • Follow the reaction progress via ¹H NMR.

  • Purify the polymer by dialysis against a 1:1 mixture of DMF and water, followed by dialysis against pure water.

  • Freeze-dry the solution to obtain the thiol-functionalized polymer.

Protocol 5: Azidation and Subsequent "Click" Chemistry

This protocol describes a two-step process: first, the conversion of the bromide to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a molecule of interest.

Step A: Azidation of PBAA

Materials:

  • Poly(this compound) (PBAA)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Dialysis tubing

Procedure:

  • Dissolve PBAA (e.g., 1 g) in DMF (20 mL).

  • Add sodium azide (e.g., 5 equivalents per bromine).

  • Stir the reaction at 60°C for 24 hours.

  • Purify the resulting poly(2-azidoacrylic acid) by dialysis against water.

  • Lyophilize to obtain the azido-functionalized polymer.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Poly(2-azidoacrylic acid) (from Step A)

  • Propargyl-functionalized molecule (e.g., propargyl-PEG)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • N,N-Dimethylformamide (DMF)

  • Dialysis tubing

Procedure:

  • Dissolve the azido-functionalized polymer (e.g., 0.5 g) and the propargyl-functionalized molecule (e.g., 1.5 equivalents per azide) in DMF (10 mL).

  • In a separate vial, prepare the catalyst solution by dissolving CuBr (e.g., 0.1 equivalents per azide) and PMDETA (e.g., 0.1 equivalents per azide) in DMF (1 mL) and deoxygenate by bubbling with nitrogen.

  • Add the deoxygenated catalyst solution to the polymer solution.

  • Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.

  • Purify the final "clicked" polymer by dialysis against water.

  • Lyophilize to obtain the product.

Visualization of Workflows

G cluster_synthesis Polymer Synthesis Monomer This compound Polymerization Polymerization (Free Radical or RAFT) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization RAFT_Agent RAFT Agent (e.g., CPADB) RAFT_Agent->Polymerization Solvent Solvent (e.g., Dioxane/DMF) Solvent->Polymerization PBAA Poly(this compound) Polymerization->PBAA

Caption: Workflow for the synthesis of poly(this compound).

G cluster_modification Post-Polymerization Modification cluster_amine Aminolysis cluster_thiol Thiolation cluster_click Click Chemistry PBAA Poly(this compound) Aminolysis Nucleophilic Substitution PBAA->Aminolysis Thiolation Nucleophilic Substitution PBAA->Thiolation Azidation Azidation PBAA->Azidation Amine Primary Amine Amine->Aminolysis Base_Amine Base (e.g., TEA) Base_Amine->Aminolysis Amine_Polymer Amine-Functionalized Polymer Aminolysis->Amine_Polymer Thiol Thiol Thiol->Thiolation Base_Thiol Base (e.g., K₂CO₃) Base_Thiol->Thiolation Thiol_Polymer Thiol-Functionalized Polymer Thiolation->Thiol_Polymer Azide_Salt Sodium Azide Azide_Salt->Azidation Azide_Polymer Azide-Functionalized Polymer Azidation->Azide_Polymer CuAAC CuAAC 'Click' Azide_Polymer->CuAAC Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->CuAAC Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->CuAAC Clicked_Polymer Triazole-Linked Functional Polymer CuAAC->Clicked_Polymer

Caption: Pathways for post-polymerization modification of poly(this compound).

Applications in Drug Development

Functionalized PBAA has significant potential in drug delivery and biomaterial science.

  • Drug Conjugation: Amine or thiol-functionalized polymers can be used to covalently attach drugs containing carboxylic acid or other reactive groups.

  • Targeted Delivery: "Clicked" polymers can incorporate targeting ligands (e.g., peptides, antibodies) to direct drug-loaded nanoparticles to specific cells or tissues.

  • pH-Responsive Systems: The carboxylic acid backbone of PBAA and its derivatives can be exploited for pH-responsive drug release in acidic tumor microenvironments or endosomal compartments.

  • Biomaterial Coatings: The reactive nature of PBAA allows it to be grafted onto surfaces to create biocompatible or anti-fouling coatings for medical devices.

These protocols and notes provide a starting point for the synthesis and application of functional polymers based on this compound. Researchers are encouraged to adapt and optimize these methods for their specific needs.

References

Application Notes and Protocols: Crosslinking Reactions Involving 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-bromoacrylic acid in crosslinking reactions, with a particular focus on its application in hydrogel formation for drug delivery and its potential role in modulating signaling pathways.

Introduction

This compound is a versatile bifunctional molecule containing both a carboxylic acid group and a reactive α,β-unsaturated bromide. This unique structure allows for a variety of crosslinking strategies, making it a valuable tool in polymer chemistry, bioconjugation, and materials science. The electron-withdrawing bromine atom activates the double bond for nucleophilic attack, particularly by thiols, through a Michael addition-type reaction. This reactivity, coupled with the potential for polymerization and modification of the carboxylic acid group, enables the formation of diverse crosslinked architectures with tunable properties.

Key Applications

  • Hydrogel Formation: this compound can be incorporated into polymer backbones, such as poly(acrylic acid), to serve as a crosslinking site. The resulting hydrogels can be designed to exhibit specific swelling behaviors, mechanical strengths, and degradation profiles, making them suitable for applications in drug delivery, tissue engineering, and as smart materials.

  • Bioconjugation: The high reactivity of the activated double bond towards thiol groups of cysteine residues in proteins and peptides allows for the specific and efficient conjugation of biomolecules. This is particularly useful in the development of targeted drug delivery systems, biosensors, and for immobilizing enzymes.

  • Adhesive Formulations: Alkyl 2-bromoacrylates, derived from this compound, have been explored for their use in adhesive compositions, demonstrating their utility in creating strong bonds between various surfaces.[1]

Crosslinking Reactions with Thiols: The Thiol-Michael Addition

The primary crosslinking reaction involving this compound is the thiol-Michael addition, where a thiol nucleophile attacks the β-carbon of the acrylic acid, leading to the formation of a stable thioether bond. This reaction is highly efficient and can proceed under mild, biocompatible conditions.

Reaction Mechanism

The reaction is typically base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the electron-deficient double bond of this compound. The subsequent protonation of the resulting enolate yields the final thioether product.

Caption: Thiol-Michael addition reaction mechanism.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Crosslinked Poly(acrylic acid) Hydrogel

This protocol describes the synthesis of a hydrogel using poly(acrylic acid) (PAA) functionalized with this compound, followed by crosslinking with a dithiol compound.

Materials:

  • Poly(acrylic acid) (PAA, e.g., MW 450,000)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dithiothreitol (DTT) or other dithiol crosslinker

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Functionalization of PAA with this compound:

    • Dissolve PAA in anhydrous DMF to a final concentration of 2% (w/v).

    • Add EDC (2 eq. to carboxyl groups) and NHS (1.5 eq. to carboxyl groups) to the PAA solution and stir for 30 minutes at room temperature to activate the carboxyl groups.

    • Add this compound (1 eq. to carboxyl groups) to the reaction mixture and stir for 24 hours at room temperature.

    • Dialyze the reaction mixture against deionized water for 3 days to remove unreacted reagents.

    • Lyophilize the purified solution to obtain PAA functionalized with this compound (PAA-BA).

  • Hydrogel Formation:

    • Dissolve the PAA-BA in PBS (pH 7.4) to a final concentration of 5% (w/v).

    • Prepare a solution of the dithiol crosslinker (e.g., DTT) in PBS (pH 7.4) at a concentration calculated to achieve the desired crosslinking density (e.g., 0.5 eq. of thiol groups to bromoacrylic acid groups).

    • Mix the PAA-BA solution and the crosslinker solution thoroughly.

    • Allow the mixture to stand at room temperature or 37°C until a stable hydrogel is formed. The gelation time will depend on the concentration of reactants and the desired crosslinking density.

  • Characterization:

    • Swelling Ratio: Immerse a known weight of the dried hydrogel in PBS (pH 7.4) and measure its weight at regular intervals until equilibrium is reached. The swelling ratio is calculated as (Wet Weight - Dry Weight) / Dry Weight.

    • Mechanical Properties: Perform rheological measurements or compression tests to determine the storage modulus (G'), loss modulus (G''), and compressive strength of the hydrogel.

Workflow for Hydrogel Synthesis and Characterization

Hydrogel_Workflow Start Start Functionalization Functionalize PAA with this compound Start->Functionalization Purification Purify by Dialysis Functionalization->Purification Lyophilization Lyophilize to obtain PAA-BA Purification->Lyophilization Dissolution Dissolve PAA-BA and Dithiol Crosslinker in PBS Lyophilization->Dissolution Mixing Mix Solutions Dissolution->Mixing Gelation Allow Gelation Mixing->Gelation Characterization Characterize Hydrogel Gelation->Characterization Swelling Swelling Studies Characterization->Swelling Mechanical Mechanical Testing Characterization->Mechanical DrugRelease Drug Release Studies Characterization->DrugRelease End End Characterization->End

Caption: Workflow for hydrogel synthesis and characterization.

Quantitative Data

The following tables summarize typical data obtained for poly(acrylic acid)-based hydrogels. While these values are for general PAA hydrogels, they provide a reasonable expectation for the properties of hydrogels crosslinked with this compound, which can be tuned by adjusting the crosslinking density.

Table 1: Swelling Properties of PAA Hydrogels

Crosslinker Concentration (%)Swelling Ratio (g/g) in WaterSwelling Ratio (g/g) in PBS (pH 7.4)
0.5~150-200~100-150
1.0~100-150~70-100
2.0~50-100~30-60

Table 2: Mechanical Properties of PAA Hydrogels

Crosslinker Concentration (%)Compressive Modulus (kPa)Storage Modulus (G') (Pa)
0.5~10-20~100-500
1.0~20-50~500-1500
2.0~50-100~1500-3000

Note: These are representative values and can vary significantly based on the specific polymer, crosslinker, and synthesis conditions.

Application in Drug Delivery

Hydrogels prepared using this compound crosslinkers are promising candidates for controlled drug delivery. The porous network of the hydrogel can encapsulate therapeutic agents, and the release can be controlled by the swelling and degradation of the hydrogel matrix. The release kinetics can be tuned by altering the crosslinking density; a higher crosslinking density generally leads to a slower release rate.[2] Polyacrylic acid-based hydrogels are particularly well-suited for topical drug delivery due to their bioadhesive properties.[3]

Potential for Signaling Pathway Modulation

While direct evidence of this compound modulating specific signaling pathways is limited, related compounds have shown such activity. For instance, a synthetic α-bromo-chalcone has been identified as an inhibitor of the JAK/STAT signaling pathway.[4] The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling, and its constitutive activation is implicated in various cancers.

The JAK/STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene Inhibitor α-Bromo Compound (e.g., α-Br-TMC) Inhibitor->JAK inhibits Inhibitor->STAT inhibits phosphorylation

Caption: The JAK/STAT signaling pathway and potential inhibition by α-bromo compounds.

The α-bromo group in these compounds is thought to contribute to their inhibitory activity, potentially through covalent modification of cysteine residues in the kinase domain of JAK or on STAT proteins themselves. This suggests that this compound and its derivatives could be explored as a starting point for the design of novel inhibitors targeting this and other signaling pathways. Further research is warranted to investigate the direct effects of this compound-based molecules on cellular signaling.

Safety Considerations

This compound is a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols: 2-Bromoacrylic Acid in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromoacrylic acid (BrAc) in the formation of hydrogels, with a focus on its application in metal ion adsorption. Detailed protocols and characterization data are presented to enable the replication and further development of these functional polymers.

Introduction

Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical and chemical properties make them ideal for a wide range of biomedical and environmental applications, including drug delivery, tissue engineering, and water remediation.[1] The incorporation of functional monomers, such as this compound, into the hydrogel network can impart unique properties and enhance their performance in specific applications.

The presence of the bromine atom on the acrylic acid backbone introduces a strong inductive effect, which can significantly influence the properties of the resulting hydrogel. This has been shown to enhance the dissociation of carboxylic acid protons, thereby increasing the cation-exchange capacity of the hydrogel.[2][3] This makes this compound a valuable comonomer for the synthesis of high-capacity adsorbent hydrogels for the removal of heavy metal ions from aqueous solutions.[2][4]

Application: Heavy Metal Ion Adsorption

Hydrogels synthesized with this compound have demonstrated superior performance in the adsorption of heavy metal ions from multi-element competitive solutions. The inductive effect of the bromine atom enhances the loading capacity of the carboxylate groups, leading to a significant increase in adsorption capacity compared to standard polyacrylate hydrogels.[2][5]

A copolymer hydrogel of sodium acrylate (B77674) (NaAc) and this compound (BrAc) has been shown to increase its adsorption capacity for vanadium by up to three-fold, from 119 mg/g to 373 mg/g, in a single-ion solution.[2][4] In multi-element competitive solutions, the ion exchange ability was enhanced by up to four times.[2]

Experimental Data

The following tables summarize the key parameters and results from studies on this compound-containing hydrogels.

Table 1: Monomer and Crosslinker Specifications
ComponentAbbreviationSupplier (Example)Purity
This compoundBrAcSigma-Aldrich97%
Sodium acrylateNaAcSigma-Aldrich97%
N,N'-Methylenebis(acrylamide)MBASigma-Aldrich99%
Ammonium (B1175870) persulfateAPSSigma-Aldrich≥98%
Table 2: Hydrogel Synthesis Parameters (Example Formulation)
ParameterValue
Total Monomer Concentration2.8 M
Molar Ratio (NaAc:BrAc)1:1
Crosslinker (MBA) Concentration0.5 mol% (relative to total monomers)
Initiator (APS) Concentration1 mol% (relative to total monomers)
Polymerization Temperature60°C
Polymerization Time24 hours
Table 3: Adsorption Capacity for Vanadium
Hydrogel TypeAdsorption Capacity (mg/g)Reference
Standard Poly(sodium acrylate)119[2][4]
Poly(NaAc-co-BrAc)373[2][4]

Experimental Protocols

Synthesis of Poly(sodium acrylate-co-2-bromoacrylic acid) Hydrogel

This protocol describes the free-radical polymerization of a copolymer hydrogel from sodium acrylate and this compound.

Materials:

  • This compound (BrAc)

  • Sodium acrylate (NaAc)

  • N,N'-Methylenebis(acrylamide) (MBA)

  • Ammonium persulfate (APS)

  • Deionized water

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or oven

  • Syringe and needles

  • Spatula and weighing balance

Procedure:

  • Monomer Solution Preparation:

    • In a glass vial, dissolve the desired amounts of sodium acrylate and this compound in deionized water to achieve the target total monomer concentration (e.g., 2.8 M).

    • Add the crosslinking agent, N,N'-methylenebis(acrylamide) (e.g., 0.5 mol% of total monomers), to the monomer solution.

    • Stir the solution until all components are fully dissolved.

  • Initiator Solution Preparation:

    • Prepare a fresh solution of the initiator, ammonium persulfate, in deionized water (e.g., at a concentration that allows for the addition of 1 mol% relative to the total monomers).

  • Polymerization:

    • Deoxygenate the monomer solution by bubbling nitrogen gas through it for 15-20 minutes.

    • Add the required volume of the initiator solution to the monomer solution.

    • Mix the solution thoroughly and quickly transfer it to a suitable mold or leave it in the vial.

    • Place the sealed mold/vial in a water bath or oven preheated to the desired polymerization temperature (e.g., 60°C).

    • Allow the polymerization to proceed for the specified time (e.g., 24 hours).

  • Purification:

    • After polymerization, remove the resulting hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water to remove unreacted monomers, initiator, and other impurities.

    • Change the water periodically (e.g., every 12 hours) for 3-5 days.

  • Drying:

    • After purification, the hydrogel can be used in its swollen state or dried for further characterization and application.

    • To dry, place the hydrogel in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Characterization of the Hydrogel

Swelling Studies:

  • Weigh a piece of the dried hydrogel (Wd).

  • Immerse the hydrogel in deionized water or a buffer solution of interest.

  • At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.

  • Continue until the hydrogel reaches its equilibrium swelling (constant weight).

Metal Ion Adsorption Studies:

  • Prepare a stock solution of the metal ion of interest (e.g., vanadium) at a known concentration.

  • Place a known weight of the dried hydrogel into a specific volume of the metal ion solution.

  • Agitate the mixture at a constant temperature for a predetermined time to reach equilibrium.

  • Separate the hydrogel from the solution by filtration or centrifugation.

  • Analyze the remaining concentration of the metal ion in the supernatant using a suitable analytical technique (e.g., ICP-OES or AAS).

  • Calculate the adsorption capacity (q) using the formula: q = (C0 - Ce) * V / m, where C0 is the initial metal ion concentration, Ce is the equilibrium metal ion concentration, V is the volume of the solution, and m is the mass of the dried hydrogel.

Visualizations

Experimental Workflow for Hydrogel Synthesis and Characterization

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization prep_monomer Prepare Monomer Solution (NaAc, BrAc, MBA in DI Water) prep_initiator Prepare Initiator Solution (APS in DI Water) polymerization Free Radical Polymerization (60°C, 24h) prep_monomer->polymerization prep_initiator->polymerization purification Purification (Dialysis in DI Water) polymerization->purification drying Drying (Vacuum Oven) purification->drying swelling Swelling Studies drying->swelling adsorption Metal Ion Adsorption drying->adsorption ftir FTIR Spectroscopy drying->ftir sem SEM Analysis drying->sem

Caption: Workflow for the synthesis and characterization of poly(NaAc-co-BrAc) hydrogel.

Logical Relationship of Bromine's Inductive Effect on Adsorption

inductive_effect Br Bromine Atom on Polymer Backbone Inductive Strong Inductive Effect (-I Effect) Br->Inductive exhibits Proton Increased Dissociation of Carboxylic Acid Protons (H+) Inductive->Proton causes Carboxylate Higher Density of Carboxylate Anions (-COO-) Proton->Carboxylate leads to CationExchange Enhanced Cation-Exchange Capacity Carboxylate->CationExchange results in Adsorption Increased Adsorption of Metal Cations (e.g., V+) CationExchange->Adsorption facilitates

Caption: The role of bromine's inductive effect in enhancing metal ion adsorption.

Potential for Drug Development

While the primary application demonstrated for this compound hydrogels is in environmental remediation, the unique chemical properties of these materials suggest potential in the field of drug development. The bromo-functional groups can serve as reactive sites for the covalent attachment of therapeutic molecules, enabling the development of controlled-release systems. The altered polarity and charge density of the hydrogel due to the bromine substitution could also influence the release kinetics of non-covalently entrapped drugs. Further research is warranted to explore these possibilities.

References

Application Notes and Protocols: 2-Bromoacrylic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromoacrylic acid as a versatile pharmaceutical intermediate, with a focus on its application in the synthesis of potent anticancer agents. The document includes detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and biological signaling pathways.

Introduction: The Role of this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of an α-bromoacryloyl moiety into target molecules. This functional group acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This covalent modification can lead to irreversible inhibition of enzyme activity, making it a powerful strategy for the development of highly potent and selective therapeutic agents. Its applications span various therapeutic areas, including the development of anticancer drugs that induce apoptosis.[1]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 10443-65-9[2]
Molecular Formula C₃H₃BrO₂[2]
Molecular Weight 150.96 g/mol [2]
Appearance Solid[3]
Melting Point 62-65 °C[3]
Linear Formula H₂C=C(Br)CO₂H[2]

Application in Anticancer Drug Synthesis: α-Bromoacryloylamido Indolyl Pyridinyl Propenones

A notable application of this compound is in the synthesis of α-bromoacryloylamido indolyl pyridinyl propenones, a class of compounds that have demonstrated significant antiproliferative activity against various human leukemia cell lines.[1][4] These hybrid molecules combine the pharmacophores of an α-bromoacryloyl group and indole-inspired chalcone (B49325) analogues.[1][4]

Synthesis Workflow

The general synthetic scheme for producing these potent anticancer agents involves a multi-step process, culminating in the coupling of this compound with an amine-functionalized indolyl pyridinyl propenone intermediate.

G cluster_0 Step 1: Synthesis of N-substituted-5-nitro-1H-indole-3-carbaldehyde cluster_1 Step 2: Synthesis of Nitroindole-Pyridine-Propenone cluster_2 Step 3: Reduction of Nitro Group cluster_3 Step 4: Coupling with this compound A 5-nitro-1H-indole-3-carbaldehyde C NaH, DMF A->C B Alkyl/Benzyl (B1604629) Halide B->C D N-substituted-5-nitro-1H-indole-3-carbaldehyde C->D E N-substituted-5-nitro-1H-indole-3-carbaldehyde G Piperidine (B6355638), DMF E->G F 3- or 4-acetylpyridine (B144475) F->G H Nitroindole-Pyridine-Propenone G->H I Nitroindole-Pyridine-Propenone J Fe, NH4Cl, EtOH/H2O I->J K Amine-Indole-Pyridine-Propenone J->K L Amine-Indole-Pyridine-Propenone N EDCI, DMF L->N M This compound M->N O α-Bromoacryloylamido Indolyl Pyridinyl Propenone (Final Product) N->O

Figure 1: Synthetic workflow for α-bromoacryloylamido indolyl pyridinyl propenones.
Experimental Protocols

  • To a solution of 5-nitro-1H-indole-3-carbaldehyde (2 mmol) in dry N,N-dimethylformamide (DMF, 5 ml) at 0 °C under an Argon atmosphere, carefully add sodium hydride (60% in mineral oil, 2 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction to 4 °C and slowly add the appropriate alkyl or benzyl halide (3 mmol).

  • Stir the mixture for 2 hours at room temperature.

  • Quench the reaction by adding water (10 ml).

  • Extract the product with dichloromethane (B109758) (3 x 10 ml).

  • Dry the combined organic layers over Na₂SO₄ and evaporate the solvent in vacuo.

  • Purify the crude product by chromatography on silica (B1680970) gel.

Note: Yields for specific N-substituted derivatives are reported as follows: 1-Methyl (6a) - 85%, 1-Ethyl (6b) - 89%.[1]

  • To a solution of the N-substituted-5-nitro-1H-indole-3-carbaldehyde (1 mmol) in DMF (5 ml), add 3-acetylpyridine (B27631) or 4-acetylpyridine (1.2 mmol) and piperidine (0.2 mmol).

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • To a stirred suspension of the appropriate nitroindole-pyridine-propenone (1 mmol) in ethanol (B145695) (10 ml), add iron powder (5 mmol) and a solution of ammonium (B1175870) chloride (10 mmol) in water (3 ml).

  • Heat the reaction mixture under reflux for 2 hours.

  • Cool the reaction to room temperature and filter through Celite.

  • Rinse the filter cake with dichloromethane (20 ml).

  • Wash the filtrate with water (5 ml) and brine (5 ml).

  • Dry the organic layer over Na₂SO₄ and remove the solvent under reduced pressure to yield the amine-indole-pyridine-propenone.[1]

  • To an ice-cooled solution of the amine-indole-pyridine-propenone (1 mmol) in dry DMF (5 ml), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 2 mmol).

  • Add this compound (2 mmol).

  • Stir the reaction at room temperature for 18 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in a mixture of dichloromethane (15 ml) and water (5 ml).

  • Wash the organic phase with brine (5 ml), dry over Na₂SO₄, and evaporate to dryness in vacuo.

  • Purify the resulting crude residue by chromatography on silica gel to obtain the final α-bromoacryloylamido indolyl pyridinyl propenone.[1]

Biological Activity: Potent Induction of Apoptosis in Leukemia Cells

The synthesized α-bromoacryloylamido indolyl pyridinyl propenones have demonstrated high antiproliferative activity against a panel of human leukemia cell lines, with IC₅₀ values in the nanomolar range.[1][4]

CompoundU-937 (IC₅₀, nM)MOLT-3 (IC₅₀, nM)K-562 (IC₅₀, nM)NALM-6 (IC₅₀, nM)
3a 25 ± 330 ± 445 ± 550 ± 6
3c 15 ± 220 ± 330 ± 435 ± 4
4a 8 ± 112 ± 218 ± 222 ± 3

Data extracted from Romagnoli et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[1]

The mechanism of action of these compounds involves the induction of apoptosis, a form of programmed cell death. Cellular mechanism studies have shown that these derivatives cause a decrease in mitochondrial membrane potential and activate caspase-3 in a concentration-dependent manner.[1]

Signaling Pathway: Apoptosis Induction by α-Bromoacryloylamido Indolyl Pyridinyl Propenones

The α-bromoacryloyl moiety acts as a Michael acceptor, forming a covalent bond with cellular targets, which triggers the intrinsic pathway of apoptosis.

G cluster_0 Cellular Entry and Covalent Binding cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway cluster_2 Execution Phase A α-Bromoacryloylamido Indolyl Pyridinyl Propenone B Cell Membrane Penetration A->B C Covalent Adduct Formation (Michael Addition with Target Protein) B->C D Mitochondrial Stress C->D E Decrease in Mitochondrial Membrane Potential D->E F Release of Cytochrome c E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Caspase-9 Activation G->H I Pro-Caspase-3 H->I J Caspase-3 Activation I->J Cleavage K Cleavage of Cellular Substrates (e.g., PARP) J->K L Apoptosis (DNA fragmentation, cell shrinkage) K->L

Figure 2: Apoptosis signaling pathway induced by α-bromoacryloylamido indolyl pyridinyl propenones.

The covalent modification of target proteins by the α,β-unsaturated carbonyl system of the drug leads to cellular stress, which in turn triggers the mitochondrial or intrinsic pathway of apoptosis.[5][6] This is characterized by a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3.[7][8][9] Active caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[8]

Conclusion

This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds. Its ability to introduce a reactive α-bromoacryloyl moiety enables the development of potent covalent inhibitors. The example of α-bromoacryloylamido indolyl pyridinyl propenones highlights the successful application of this strategy in generating highly active anticancer agents that function through the induction of apoptosis. The detailed protocols and biological data presented herein provide a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: 2-Bromoacrylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromoacrylic acid and its derivatives as versatile building blocks in the preparation of a wide range of agrochemicals. The unique reactivity of this compound, possessing both a bromine atom and a Michael acceptor system, allows for its strategic incorporation into fungicides, herbicides, and insecticides through various synthetic pathways. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data for the synthesis of agrochemical analogues.

Introduction to this compound in Agrochemical Synthesis

This compound (and its corresponding esters, primarily methyl 2-bromoacrylate) is a valuable reagent in organic synthesis due to its dual functionality. The electron-withdrawing carboxyl group activates the double bond for nucleophilic conjugate addition (Michael addition), while the vinyl bromide moiety allows for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions. This combination of reactive sites makes this compound a powerful tool for the construction of complex molecular architectures found in modern agrochemicals.

One of the most significant applications of acrylic acid derivatives in the agrochemical industry is in the synthesis of strobilurin fungicides. The core pharmacophore of this class of fungicides is the β-methoxyacrylate group, which can be synthesized from precursors derived from this compound.

Synthesis of Strobilurin Fungicide Precursors

Strobilurins are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi. The synthesis of the characteristic β-methoxyacrylate toxophore can be achieved through precursors derived from this compound esters. A key transformation involves the nucleophilic substitution of the bromine atom with a methoxy (B1213986) group.

General Synthesis Pathway for β-Methoxyacrylate Precursors

The synthesis of the core β-methoxyacrylate moiety, a key component of strobilurin fungicides, can be initiated from this compound derivatives. The pathway involves the strategic introduction of a methoxy group and subsequent functionalization. This process is fundamental to creating the structural backbone of this important class of agricultural fungicides.

G cluster_0 Synthesis of β-Methoxyacrylate Precursor 2_Bromoacrylic_Acid This compound Esterification Esterification (e.g., MeOH, H+) 2_Bromoacrylic_Acid->Esterification Methyl_2_bromoacrylate Methyl 2-bromoacrylate Esterification->Methyl_2_bromoacrylate Nucleophilic_Substitution Nucleophilic Substitution (NaOMe, MeOH) Methyl_2_bromoacrylate->Nucleophilic_Substitution Methyl_2_methoxyacrylate Methyl 2-methoxyacrylate (β-Methoxyacrylate Core) Nucleophilic_Substitution->Methyl_2_methoxyacrylate Further_Functionalization Further Functionalization (e.g., side chain attachment) Methyl_2_methoxyacrylate->Further_Functionalization Strobilurin_Analogues Strobilurin Analogues Further_Functionalization->Strobilurin_Analogues

Caption: General synthesis pathway for strobilurin fungicide precursors.

Experimental Protocol: Synthesis of Methyl 2-methoxyacrylate

This protocol describes a general procedure for the synthesis of a key β-methoxyacrylate intermediate from methyl 2-bromoacrylate.

Materials:

Procedure:

  • Dissolve methyl 2-bromoacrylate (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude methyl 2-methoxyacrylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity (%)
Methyl 2-bromoacrylate1.075-85>95 (GC)
Sodium methoxide1.1

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide functionality of this compound and its esters is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide variety of coupling partners. These reactions are instrumental in building the complex carbon skeletons of many modern agrochemicals.

Heck Reaction for the Synthesis of Cinnamic Acid Derivatives

The Heck reaction provides a powerful method for the arylation or vinylation of this compound, leading to substituted cinnamic acid derivatives. These structures can be found in various biologically active molecules, including some herbicides and fungicides.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. In this workflow, this compound serves as the unsaturated halide, reacting with an aryl or vinyl boronic acid to form a new C-C bond, a key step in synthesizing diverse agrochemical scaffolds.

G cluster_1 Heck Cross-Coupling Workflow Start Start Mix_Reagents Mix this compound, Alkene, Pd Catalyst, and Base Start->Mix_Reagents Heat_Reaction Heat Reaction Mixture (e.g., 80-120 °C) Mix_Reagents->Heat_Reaction Monitor_Progress Monitor Progress by TLC/GC-MS Heat_Reaction->Monitor_Progress Workup Aqueous Workup and Extraction Monitor_Progress->Workup Purification Purification by Chromatography or Recrystallization Workup->Purification Product Substituted Alkene Product Purification->Product

Caption: General workflow for a Heck cross-coupling reaction.

This protocol details a representative Heck reaction to synthesize a cinnamic acid derivative.

Materials:

  • Methyl 2-bromoacrylate

  • Styrene (B11656)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Add anhydrous DMF to the flask, followed by methyl 2-bromoacrylate (1.0 eq), styrene (1.2 eq), and triethylamine (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Coupling PartnerCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
Styrene2TriethylamineDMF10070-80
4-Methoxystyrene2TriethylamineDMF10075-85
4-Chlorostyrene2TriethylamineDMF10065-75
Suzuki Coupling for the Synthesis of Arylacrylic Acid Derivatives

The Suzuki coupling reaction is another powerful palladium-catalyzed method for forming C-C bonds. It involves the reaction of an organoboron compound with a halide. This compound can serve as the halide partner, reacting with various arylboronic acids to produce arylacrylic acid derivatives, which are precursors to a variety of agrochemicals.

The Suzuki coupling reaction follows a well-defined catalytic cycle. This diagram illustrates the key steps: oxidative addition of the vinyl bromide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst. This efficient cycle allows for the formation of complex agrochemical structures.

G cluster_2 Suzuki Coupling Catalytic Cycle Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with this compound) Pd0->Oxidative_Addition PdII_Complex Pd(II) Complex Oxidative_Addition->PdII_Complex Transmetalation Transmetalation (with Arylboronic Acid) PdII_Complex->Transmetalation Aryl_PdII_Complex Aryl-Pd(II) Complex Transmetalation->Aryl_PdII_Complex Reductive_Elimination Reductive Elimination Aryl_PdII_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product_Formation Product Formation (Arylacrylic Acid Derivative) Reductive_Elimination->Product_Formation

Caption: Logical relationship in a Suzuki coupling reaction.

This protocol outlines a general procedure for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), SPhos (0.06 eq), and potassium phosphate (2.0 eq).

  • Add a 2:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data:

Boronic AcidCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water8080-90
4-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water8085-95
3-Chlorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water8075-85

Conclusion

This compound and its esters are highly versatile and valuable building blocks for the synthesis of a diverse range of agrochemicals. The strategic application of nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular scaffolds, including the core structures of important fungicides like strobilurins. The detailed protocols and quantitative data provided in these application notes serve as a practical guide for researchers and scientists in the field of agrochemical development, facilitating the exploration of novel and effective crop protection agents. Further research into the applications of this compound is encouraged to unlock its full potential in the discovery of next-generation agrochemicals.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-bromoacrylic acid as a key starting material. The following protocols are based on established principles of heterocyclic chemistry, as direct and detailed literature precedents for these specific transformations are limited. These methods offer a foundation for the exploration of novel synthetic routes to valuable heterocyclic scaffolds.

Synthesis of 5-Bromopyrazolidin-3-one

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a potential route to synthesize 5-bromopyrazolidin-3-one. This reaction would proceed through a conjugate addition of one nitrogen of the hydrazine to the β-carbon of the acrylic acid, followed by an intramolecular cyclization to form the pyrazolidinone ring.

Reaction Pathway

2-Bromoacrylic_Acid This compound Intermediate Conjugate Addition Intermediate 2-Bromoacrylic_Acid->Intermediate Conjugate Addition Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Intermediate 5-Bromopyrazolidin-3-one 5-Bromopyrazolidin-3-one Intermediate->5-Bromopyrazolidin-3-one Intramolecular Cyclization

Caption: Proposed synthesis of 5-Bromopyrazolidin-3-one.

Quantitative Data Summary
ParameterValue
Reactants This compound, Hydrazine Hydrate
Product 5-Bromopyrazolidin-3-one
Solvent Ethanol (B145695)
Temperature 78 °C (Reflux)
Reaction Time 6 - 12 hours
Yield (Hypothetical) 60 - 75%
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.51 g, 10 mmol) in 40 mL of absolute ethanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromopyrazolidin-3-one.

Synthesis of 6-Bromo-4,5-dihydropyridazin-3-one

The synthesis of 6-bromo-4,5-dihydropyridazin-3-one can be envisioned through the reaction of this compound with hydrazine. This reaction likely proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

Reaction Pathway

2-Bromoacrylic_Acid This compound Adduct Michael Adduct 2-Bromoacrylic_Acid->Adduct Hydrazine Hydrazine Hydrazine->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Cyclization Product 6-Bromo-4,5-dihydropyridazin-3-one Cyclized_Intermediate->Product Dehydration

Caption: Proposed synthesis of 6-Bromo-4,5-dihydropyridazin-3-one.

Quantitative Data Summary
ParameterValue
Reactants This compound, Hydrazine
Product 6-Bromo-4,5-dihydropyridazin-3-one
Solvent Glacial Acetic Acid
Temperature 118 °C (Reflux)
Reaction Time 12 - 24 hours
Yield (Hypothetical) 55 - 70%
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (1.51 g, 10 mmol) and glacial acetic acid (30 mL).

  • Addition of Reagent: Add hydrazine (0.32 g, 10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 18 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield pure 6-bromo-4,5-dihydropyridazin-3-one.

Synthesis of 2-Imino-5-bromothiazolidin-4-one

A plausible route to 2-imino-5-bromothiazolidin-4-one involves the reaction of this compound with thiourea (B124793). This reaction would likely proceed via addition of the sulfur atom of thiourea to the double bond, followed by intramolecular cyclization.

Reaction Pathway

2-Bromoacrylic_Acid This compound Adduct Thio-Michael Adduct 2-Bromoacrylic_Acid->Adduct Thiourea Thiourea Thiourea->Adduct Product 2-Imino-5-bromothiazolidin-4-one Adduct->Product Intramolecular Cyclization

Caption: Proposed synthesis of 2-Imino-5-bromothiazolidin-4-one.

Quantitative Data Summary
ParameterValue
Reactants This compound, Thiourea
Product 2-Imino-5-bromothiazolidin-4-one
Solvent Ethanol
Catalyst Anhydrous Sodium Acetate (B1210297)
Temperature 78 °C (Reflux)
Reaction Time 8 - 16 hours
Yield (Hypothetical) 65 - 80%
Experimental Protocol
  • Reaction Mixture: In a 250 mL round-bottom flask, prepare a mixture of this compound (1.51 g, 10 mmol), thiourea (0.76 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol) in 50 mL of absolute ethanol.

  • Reaction: Reflux the mixture with constant stirring for 12 hours.

  • Work-up: After cooling, pour the reaction mixture into crushed ice.

  • Isolation: Filter the resulting solid, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from glacial acetic acid to obtain pure 2-imino-5-bromothiazolidin-4-one.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds from this compound as described in the protocols above.

cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Reaction_Setup Reaction Setup (Dissolve this compound) Reagent_Addition Add Dinucleophile (e.g., Hydrazine, Thiourea) Reaction_Setup->Reagent_Addition Reaction Heat under Reflux (Monitor by TLC) Reagent_Addition->Reaction Solvent_Removal Solvent Removal or Precipitation in Water Reaction->Solvent_Removal Filtration Filtration of Crude Product Solvent_Removal->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization

Caption: General workflow for heterocyclic synthesis.

Application Notes and Protocols for the Polymerization of 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various techniques for the polymerization of 2-bromoacrylic acid. This document is intended to guide researchers in selecting and implementing the most suitable polymerization method for their specific application, whether for the development of novel drug delivery systems, functional coatings, or advanced materials.

Introduction

This compound is a functional monomer that, when polymerized, yields poly(this compound), a polymer with a reactive bromine atom on each repeating unit. This feature makes it a valuable precursor for further chemical modifications, allowing for the introduction of a wide range of functionalities along the polymer backbone. The choice of polymerization technique significantly influences the resulting polymer's molecular weight, polydispersity, and architecture, which in turn dictates its physical, chemical, and biological properties. This document details protocols and expected outcomes for free radical polymerization, atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and anionic polymerization of this compound.

Polymerization Techniques: A Comparative Overview

The selection of a polymerization technique for this compound depends on the desired polymer characteristics. Free radical polymerization is a straightforward method for producing high molecular weight polymers, though with limited control over the polymer architecture. Controlled radical polymerization techniques, such as ATRP and RAFT, offer precise control over molecular weight and dispersity, enabling the synthesis of well-defined polymers and complex architectures like block copolymers. Anionic polymerization can also yield well-defined polymers, but it is highly sensitive to impurities and the acidic proton of the monomer.

ParameterFree Radical PolymerizationAtom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation Chain-Transfer (RAFT) PolymerizationAnionic Polymerization
Control over Mn Poor to moderateGood to excellentGood to excellentExcellent
Polydispersity (Mw/Mn) Broad (>1.5)Narrow (1.1 - 1.5)Narrow (1.1 - 1.5)Very Narrow (<1.1)
Reaction Conditions Tolerant to impurities and waterRequires deoxygenation; sensitive to acidic protonsRequires deoxygenation; tolerant to a wider range of functional groupsRequires stringent anhydrous and deoxygenated conditions; sensitive to acidic protons
Initiators/Catalysts Azo compounds (e.g., AIBN), peroxides (e.g., BPO)Alkyl halide initiator, transition metal complex (e.g., Cu(I)/ligand)RAFT agent (e.g., trithiocarbonates, dithioesters), radical initiatorStrong nucleophiles (e.g., organolithiums, alkoxides)
Typical Solvents Water, organic solvents (e.g., Toluene, DMF)Organic solvents (e.g., Toluene, DMF, anisole)Various organic solvents, water (depending on RAFT agent)Aprotic polar solvents (e.g., THF, DMF)
Typical Temperatures 50-100 °CRoom temperature to 110 °C60-90 °C-78 °C to room temperature

Experimental Protocols

Free Radical Polymerization of this compound

This protocol is adapted from the polymerization of alkyl 2-bromoacrylates and is suitable for producing poly(this compound) with a broad molecular weight distribution.[1]

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Toluene or Dimethylformamide (DMF) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen or Argon gas

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g, 33.1 mmol) in the chosen solvent (e.g., 20 mL of Toluene).

  • Add the radical initiator (e.g., AIBN, 0.1 mol% with respect to the monomer).

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • While maintaining a positive inert gas pressure, heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN).

  • Stir the reaction mixture for the desired time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymerization proceeds.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Expected Results:

This method typically yields polymers with high molecular weights but broad polydispersity indices (Mw/Mn > 1.5). The molecular weight can be controlled to some extent by adjusting the initiator concentration; a higher initiator concentration generally leads to lower molecular weight.[2]

Atom Transfer Radical Polymerization (ATRP) of a Protected this compound Monomer

Direct ATRP of this compound is challenging due to the acidic proton interfering with the catalyst.[3] A common strategy is to polymerize a protected form of the monomer, such as an ester, followed by deprotection. This protocol outlines the ATRP of a 2-bromoacrylate ester.

Materials:

  • Alkyl 2-bromoacrylate (e.g., tert-butyl 2-bromoacrylate) (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Trifluoroacetic acid (TFA) or Formic acid (for deprotection of tert-butyl ester)

  • Nitrogen or Argon gas

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

a) Polymerization:

  • To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the solvent (e.g., 5 mL of anisole), the monomer (e.g., tert-butyl 2-bromoacrylate, 2.07 g, 10 mmol), and the initiator (e.g., EBiB, 14.7 µL, 0.1 mmol).

  • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • After the final thaw, add the ligand (e.g., PMDETA, 20.9 µL, 0.1 mmol) via syringe under a positive pressure of inert gas.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

  • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • After the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

b) Deprotection (for tert-butyl ester):

  • Dissolve the purified polymer in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid or formic acid.

  • Stir the solution at room temperature for several hours until the deprotection is complete (monitored by ¹H NMR).

  • Remove the solvent and acid under reduced pressure.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol) and precipitate it into a non-solvent (e.g., diethyl ether) to obtain pure poly(this compound).

  • Filter and dry the final polymer under vacuum.

Expected Results:

ATRP should yield polymers with controlled molecular weights and narrow polydispersity indices (Mw/Mn typically between 1.1 and 1.5). The molecular weight can be predetermined by the ratio of monomer to initiator concentrations.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a versatile method that is generally more tolerant of functional groups, including carboxylic acids, compared to ATRP.

Materials:

  • This compound (monomer)

  • A suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or S,S'-dibenzyl trithiocarbonate)

  • AIBN (initiator)

  • 1,4-Dioxane or DMF (solvent)

  • Methanol or Diethyl ether (non-solvent for precipitation)

  • Nitrogen or Argon gas

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask, dissolve the this compound, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully chosen (e.g., 100:1:0.2).

  • Deoxygenate the solution by at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Stir the reaction for the desired time (e.g., 6-24 hours). Monitor the polymerization by taking samples for conversion and molecular weight analysis.

  • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a cold non-solvent.

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

Expected Results:

RAFT polymerization of this compound is expected to produce polymers with controlled molecular weights and narrow polydispersities (Mw/Mn < 1.5). The molecular weight should increase linearly with conversion.

Anionic Polymerization of a Protected this compound Monomer

The acidic proton of this compound is incompatible with the strong basic initiators used in anionic polymerization.[3] Therefore, a protected ester form of the monomer is required, followed by deprotection.

Materials:

  • Alkyl 2-bromoacrylate (e.g., methyl 2-bromoacrylate) (monomer)

  • sec-Butyllithium (s-BuLi) or another suitable organolithium initiator

  • Anhydrous tetrahydrofuran (B95107) (THF) (solvent)

  • Anhydrous methanol (terminating agent)

  • Anhydrous and deoxygenated nitrogen or argon gas

  • High-vacuum line and glassware

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

a) Polymerization:

  • All glassware must be rigorously dried and the entire procedure must be performed under high vacuum or in a glovebox to exclude moisture and oxygen.

  • Purify the monomer and solvent to remove any protic impurities.

  • In a reaction vessel under an inert atmosphere, add the anhydrous THF and cool it to -78 °C.

  • Add the purified alkyl 2-bromoacrylate monomer to the cold THF.

  • Slowly add the organolithium initiator (e.g., s-BuLi) dropwise with vigorous stirring. The initiation is typically rapid, and the solution may change color.

  • Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-2 hours).

  • Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., hexane (B92381) or methanol, depending on the polymer's solubility).

  • Filter the polymer and dry it under vacuum.

b) Deprotection:

  • The deprotection of the ester group can be carried out by acidic or basic hydrolysis, depending on the nature of the alkyl group. For a methyl ester, basic hydrolysis followed by acidification is a common method.

  • Dissolve the polymer in a suitable solvent (e.g., a mixture of THF and water).

  • Add an excess of a base (e.g., NaOH or KOH) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by ¹H NMR or IR spectroscopy).

  • Acidify the solution with a strong acid (e.g., HCl) to precipitate the poly(this compound).

  • Filter the polymer, wash it thoroughly with water to remove salts, and dry it under vacuum.

Expected Results:

Anionic polymerization should yield polymers with very well-defined molecular weights and extremely narrow polydispersity indices (Mw/Mn < 1.1). The molecular weight is directly controlled by the monomer-to-initiator ratio.

Visualization of Mechanisms and Workflows

Free Radical Polymerization Mechanism```dot

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition RM Monomer Radical (RM•) R->RM + M M Monomer (M) RM2 RM• RMn Growing Chain (RMn•) RM2->RMn + (n-1) M M2 Monomer (M) RMn2 RMn• P Dead Polymer (P) RMn2->P Combination or Disproportionation RMm RMm• RMm->P Combination or Disproportionation

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

RAFT Polymerization Mechanism

RAFT cluster_initiation_prop Initiation & Propagation cluster_raft_equilibrium RAFT Equilibrium Initiator Initiator Radical Radical Initiator->Radical Decomposition Propagating Propagating Radical (Pn•) Radical->Propagating + Monomer Intermediate1 Intermediate Radical 1 Propagating->Intermediate1 + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R) New_Radical New Radical (R•) Intermediate1->New_Radical New_RAFT New RAFT Agent (Z-C(=S)S-Pn) Intermediate1->New_RAFT Propagating_R Propagating Radical (Pm•) New_Radical->Propagating_R + Monomer Intermediate2 Intermediate Radical 2 Propagating_R->Intermediate2 + New RAFT Agent Intermediate2->Propagating New_RAFT2 New_RAFT2 Intermediate2->New_RAFT2 Z-C(=S)S-Pm AnionicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) Initiator Initiator (I⁻) Anion1 Monomer Anion (IM⁻) Initiator->Anion1 + M Monomer Monomer (M) Anion2 IM⁻ Growing_Chain Growing Chain (IMn⁻) Anion2->Growing_Chain + (n-1) M Monomer2 Monomer (M) Growing_Chain2 IMn⁻ Dead_Polymer Dead Polymer Growing_Chain2->Dead_Polymer + Terminator Terminator Terminating Agent (e.g., H₂O) Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Prep Monomer & Reagent Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Polymerization Polymerization (e.g., ATRP, RAFT) Reaction_Setup->Polymerization Termination Termination & Work-up Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC/SEC (Mn, Mw/Mn) Drying->GPC NMR NMR Spectroscopy (Structure, Conversion) Drying->NMR FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR

References

Application Notes and Protocols for Michael Addition Reactions with 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylic acid is a versatile bifunctional reagent that serves as an effective Michael acceptor in conjugate addition reactions. The presence of the electron-withdrawing carboxylic acid and bromine atom activates the double bond for nucleophilic attack at the β-position. The resulting 3-substituted-2-bromopropanoic acid derivatives are valuable chiral building blocks in synthetic organic chemistry, particularly in the development of novel therapeutic agents. The α-bromo substituent can be retained for further functionalization or removed, making these adducts versatile intermediates.

This document provides an overview of Michael addition reactions involving this compound and its esters with various nucleophiles, including protocols derived from related acrylate (B77674) systems due to the limited availability of specific procedures for the free acid.

General Reaction Mechanism

The Michael addition to this compound proceeds via a conjugate 1,4-addition pathway. A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to the formation of a stabilized enolate intermediate. Subsequent protonation yields the 3-substituted-2-bromopropanoic acid product. The reaction can be catalyzed by either a base, which deprotonates the nucleophile to increase its reactivity, or a Lewis acid, which activates the Michael acceptor.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_catalyst Catalyst Reactants_label This compound + Nucleophile Intermediate_label Enolate Intermediate Reactants_label->Intermediate_label Nucleophilic Attack Product_label 3-Substituted-2-bromopropanoic Acid Intermediate_label->Product_label Protonation Catalyst_label Base or Lewis Acid Catalyst_label->Reactants_label activates

Caption: General mechanism of Michael addition to this compound.

Applications in Drug Development

The products of Michael additions to this compound are valuable precursors for a variety of biologically active molecules. The resulting β-substituted-α-bromo carboxylic acids can be converted into β-amino acids, which are key components of many pharmaceuticals. The bromine atom can also serve as a handle for further chemical modifications, allowing for the creation of diverse molecular libraries for drug screening. For instance, Michael adducts are key building blocks for potential analgesic drugs.[1][2][3]

Drug_Development_Pathway Start This compound Michael_Adduct 3-Substituted-2-bromopropanoic Acid Start->Michael_Adduct Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Michael_Adduct Modification Further Synthetic Modifications Michael_Adduct->Modification Bioactive_Molecule Bioactive Molecule / Drug Candidate Modification->Bioactive_Molecule

Caption: Synthetic utility of this compound Michael adducts.

Experimental Protocols

Due to a scarcity of detailed protocols for this compound, the following procedures are based on established methods for similar acrylate esters and can be adapted. Optimization of reaction conditions (solvent, temperature, and catalyst) may be necessary.

Protocol 1: Aza-Michael Addition of Amines to Ethyl 2-Bromoacrylate (Model Reaction)

This protocol describes the addition of a secondary amine to an ester of this compound.

Materials:

  • Ethyl 2-bromoacrylate

  • Pyrrolidine (or other secondary amine)

  • Lithium perchlorate (B79767) (LiClO₄) (optional, as catalyst)

  • Solvent (e.g., acetonitrile (B52724) or solvent-free)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of ethyl 2-bromoacrylate (1.0 eq) in the chosen solvent (if any), add the secondary amine (1.1 eq).

  • If a catalyst is used, add LiClO₄ (0.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions may take several hours to days to reach completion.[4]

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-amino ester.

Protocol 2: Thiol-Michael Addition of Thiols to this compound (General Procedure)

This protocol outlines the base-catalyzed addition of a thiol to this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow Start 1. Mix Reactants & Catalyst Reaction 2. Stir at appropriate temperature Start->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Workup 4. Aqueous Workup Monitor->Workup Reaction Complete Purification 5. Purification Workup->Purification Analysis 6. Characterization Purification->Analysis

Caption: General experimental workflow for Michael additions.

Quantitative Data

Specific quantitative data for Michael additions directly to this compound is not extensively reported. However, data from reactions with similar acrylates can provide an indication of expected yields.

Michael AcceptorNucleophileCatalyst/ConditionsYield (%)Reference
Ethyl acrylateDiethylamineLiClO₄, neat, rt, 2 days>95[4]
Ethyl acrylatePiperidineLiClO₄, neat, rt, 2 days>95[4]
Ethyl acrylateMorpholineLiClO₄, neat, rt, 3 days>95[4]
Methyl acrylate(S)-(-)-α-methylbenzylamineMicrowave, 80 °C, 10 min95[5]
Methyl methacrylateBenzylamineMicrowave, 130 °C, 1 hr97[5]
AcrylonitrileThiophenolDBU, acetonitrile, rtHighInferred from general principles
N-acryloyl pyrroleDiethyl malonateOrganocatalyst, toluene, rtup to 96[6]

Note: The reactivity of this compound may differ from its esters due to the presence of the acidic proton. Base-catalyzed reactions with the free acid may require careful control of stoichiometry to avoid deprotonation of the carboxylic acid.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled. Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Notes and Protocols for the Esterification of 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromoacrylate esters are valuable intermediates in organic synthesis, serving as precursors for a variety of functionalized molecules, including polymers, pharmaceuticals, and agrochemicals. Their utility stems from the presence of two reactive sites: the acrylate (B77674) double bond, which can participate in Michael additions and polymerization reactions, and the bromine atom, which can be displaced or involved in cross-coupling reactions. The synthesis of these esters is a critical step in accessing their diverse chemical applications. This document provides detailed protocols for the esterification of 2-bromoacrylic acid and related synthetic strategies, targeted towards researchers in organic chemistry and drug development.

Safety Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Protocol 1: Direct Acid-Catalyzed Fischer-Speier Esterification

This protocol describes the direct esterification of this compound with an alcohol using a strong acid catalyst. The reaction equilibrium is driven forward by the removal of water, often through azeotropic distillation with a suitable solvent.

Materials

  • This compound (1.0 eq)

  • Alcohol (e.g., ethanol, butanol, 3.0-6.0 eq)

  • Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid (p-TSA), 0.5-5.0 mol%)[3][4][5]

  • Azeotropic Solvent (e.g., toluene, benzene, cyclohexane)[6]

  • Polymerization Inhibitor (e.g., hydroquinone (B1673460), monomethyl ether hydroquinone (MEHQ))

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Distillation apparatus with Dean-Stark trap

Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 eq), the chosen alcohol (3.0-6.0 eq), the azeotropic solvent (e.g., toluene, approx. 2 mL per mmol of acid), and a small amount of a polymerization inhibitor.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or p-TSA) to the stirred mixture.

  • Heating and Water Removal: Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.[6] Continue heating until no more water is collected, indicating the reaction is complete. Reaction times can range from 2 to 36 hours depending on the alcohol and catalyst.[5][7]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude ester product by vacuum distillation to obtain the pure alkyl 2-bromoacrylate.

fischer_esterification reactants Reactants: This compound Alcohol (Excess) Solvent (Toluene) Catalyst (H₂SO₄) setup Combine in Flask with Dean-Stark Trap reactants->setup reflux Heat to Reflux (70-180°C) setup->reflux water_removal Azeotropically Remove Water reflux->water_removal workup Cool & Wash: 1. H₂O 2. NaHCO₃ (aq) 3. Brine reflux->workup water_removal->reflux Continue until no more H₂O dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Vacuum Distillation) concentrate->purify product Pure Alkyl 2-Bromoacrylate purify->product

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Two-Step Synthesis via Bromination-Dehydrobromination

This method avoids handling this compound directly by first preparing a stable intermediate, an alkyl 2,3-dibromopropionate, from a standard alkyl acrylate. This is followed by dehydrobromination to yield the desired product. This approach is particularly useful for synthesizing various alkyl 2-bromoacrylates.[8]

Materials

  • Alkyl acrylate (e.g., methyl acrylate, ethyl acrylate)

  • Bromine (Br₂)

  • Dehydrobrominating agent (e.g., quinoline, triethylamine)

  • Solvent (e.g., chloroform (B151607), carbon tetrachloride)

  • Rotary evaporator

  • Distillation apparatus

Procedure

Step A: Synthesis of Alkyl 2,3-dibromopropionate

  • Reaction Setup: Dissolve the starting alkyl acrylate (1.0 eq) in a suitable solvent like chloroform (approx. 20 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.

  • Bromination: Slowly add bromine (1.0 eq) dropwise to the cooled, stirred solution. Maintain the temperature below 10°C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the red-brown color of bromine disappears.

  • Isolation: Remove the solvent using a rotary evaporator. The resulting crude alkyl 2,3-dibromopropionate is often used in the next step without further purification.

Step B: Dehydrobromination to Alkyl 2-bromoacrylate

  • Reaction Setup: Dissolve the crude alkyl 2,3-dibromopropionate from Step A in a solvent such as chloroform. Add the dehydrobrominating agent (e.g., quinoline, ~2.0 eq).[8]

  • Heating: Heat the mixture to reflux (around 100°C) under a nitrogen atmosphere for approximately 1 hour.[8]

  • Work-up: Cool the reaction mixture. Wash with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the final product by vacuum distillation to yield the pure alkyl 2-bromoacrylate.[8]

two_step_synthesis Two-Step Synthesis of Alkyl 2-Bromoacrylates cluster_step1 Step A: Bromination cluster_step2 Step B: Dehydrobromination acrylate Alkyl Acrylate + Bromine (Br₂) in Chloroform bromination Stir at 0-10°C, then RT for 1-2h acrylate->bromination evap1 Evaporate Solvent bromination->evap1 intermediate Crude Alkyl 2,3-dibromopropionate evap1->intermediate reflux2 Add Quinoline Reflux ~1h at 100°C intermediate->reflux2 workup2 Wash with dilute HCl, H₂O reflux2->workup2 purify2 Dry, Concentrate, Vacuum Distill workup2->purify2 product2 Pure Alkyl 2-Bromoacrylate purify2->product2

Caption: Workflow for Two-Step Bromoacrylate Synthesis.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the esterification of acrylic acid and its derivatives from various sources. These examples provide a baseline for optimizing the synthesis of 2-bromoacrylates.

SubstrateAlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
Acrylic AcidEthanolH₂SO₄ (3 vol%)70684.0[9]
Acrylic AcidEthanolp-TSA60-~65.0[3]
α-(Bromomethyl)acrylic acidEthanolH₂SO₄ (conc.)Reflux3671.0[7]
Diethyleneglycol bis(2,3-dibromopropionate)-Quinoline (Dehydrobromination)100175.0[8]
Acrylic Acid1-ButanolH₂SO₄653.596.9[5]
Acrylic Acid2-EthylhexanolZn(ClO₄)₂ (0.1 mol%)170499.0[10]

Key Relationships and Considerations

The efficiency of the esterification process is governed by several interconnected factors, including the choice of catalyst, reaction temperature, and the method used to remove water.

logical_relationships acid 2-Bromoacrylic Acid reaction Esterification Reaction acid->reaction alcohol Alcohol (R-OH) alcohol->reaction product Alkyl 2-Bromoacrylate reaction->product water Water (Byproduct) reaction->water catalyst Catalyst catalyst->reaction  Accelerates h2so4 H₂SO₄ catalyst->h2so4 ptsa p-TSA catalyst->ptsa resin Ion Exchange Resin catalyst->resin conditions Reaction Conditions conditions->reaction  Governs Rate  & Equilibrium temp Temperature conditions->temp water_removal Water Removal (Dean-Stark) conditions->water_removal water_removal->reaction  Shifts Equilibrium

Caption: Factors influencing esterification reactions.

References

2-Bromoacrylic Acid: A Versatile C3 Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylic acid and its esters are highly versatile three-carbon (C3) building blocks in organic synthesis. The presence of three distinct functional groups—a carboxylic acid (or ester), a carbon-carbon double bond, and a bromine atom—within a compact structure allows for a diverse range of chemical transformations. The electron-withdrawing nature of the carboxyl and bromo substituents activates the double bond for various addition reactions, while the bromine atom serves as a handle for cross-coupling and substitution reactions. This unique combination of reactivity makes this compound a valuable precursor for the synthesis of a wide array of acyclic and heterocyclic compounds, as well as functionalized polymers, with applications in medicinal chemistry, materials science, and drug development.

Key Applications in Organic Synthesis

This compound serves as a versatile synthon in a multitude of organic reactions, including:

  • Michael Additions: The electron-deficient alkene readily undergoes conjugate addition with a variety of nucleophiles, including amines, thiols, and carbanions, to introduce diverse functionalities.

  • Cross-Coupling Reactions: The vinyl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, enabling the formation of carbon-carbon bonds and the synthesis of substituted acrylic acid derivatives.

  • Cycloaddition Reactions: The activated double bond can participate in various cycloaddition reactions, including [4+2] and [2+2] cycloadditions, to construct carbocyclic and heterocyclic ring systems.

  • Heterocycle Synthesis: this compound and its derivatives are valuable precursors for the synthesis of a range of heterocycles, such as pyrazoles, thiazoles, and oxazoles, which are prevalent scaffolds in pharmaceuticals.

  • Polymer Chemistry: As a functionalized acrylic monomer, it can be polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with pendant bromine functionalities for further modification.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for key reactions involving this compound and its esters, providing a comparative overview of reaction conditions and yields.

Table 1: Michael Addition Reactions

Michael DonorMichael AcceptorCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzylamine (B48309)Methyl Acrylate (B77674)DBU (cat.)Neat75483[1]
BenzylamineEthyl 2-phenylacrylateDBU (cat.)Neat600.570[2]
Primary AminesEthyl AcrylateAcidic Alumina (B75360)NeatRT2-685-95[3]

Table 2: Cross-Coupling Reactions

Reaction TypeAryl/Vinyl PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂/SPhos (2/4)K₂CO₃H₂O:ACN3728High[4]
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901280-90[5]
HeckStyrenePd(OAc)₂ (2)K₂CO₃DMF6012High[6]
HeckMethyl AcrylateSupported PdEt₃N/Na₂CO₃NMP100-High[7]

Table 3: Controlled Radical Polymerization

Polymerization MethodMonomer[M]:[I]:[C] or [M]:[CTA]:[I]SolventTemp. (°C)Time (h)Conversion (%)PDIReference
ATRPMethyl Acrylate100:1:0.005 (CuBr₂/Me₆TREN)DMF602>80<1.15[8][9]
ATRPMethyl Methacrylate100:1:1 (NiBr₂(PPh₃)₂)Bulk854~60~1.2[10]
RAFTMethyl Methacrylate140:1:0.1 (CTA/AIBN)Benzene6015High<1.2[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application notes.

Protocol 1: Michael Addition of Benzylamine to Ethyl Acrylate (Adapted)

Materials:

Procedure:

  • To a round-bottom flask, add ethyl acrylate (1.0 equiv) and benzylamine (1.0 equiv).

  • Add a catalytic amount of DBU (e.g., 0.02 equiv).

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-amino ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 2-Bromoacrylate with Phenylboronic Acid (Adapted)

Materials:

  • Methyl 2-bromoacrylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add methyl 2-bromoacrylate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel to yield the coupled product.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of an Acrylate Monomer (General)

Materials:

  • Acrylate monomer (e.g., methyl acrylate)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol

  • Tetrahydrofuran (THF) for GPC analysis

Procedure:

  • To a Schlenk flask, add the acrylate monomer, anisole, and EBiB.

  • In a separate Schlenk flask, add CuBr and PMDETA.

  • Degas both flasks by three freeze-pump-thaw cycles.

  • Under an inert atmosphere, transfer the monomer/initiator solution to the catalyst/ligand mixture via a cannula.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum.

Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.

Michael_Addition Nucleophile Nucleophile Adduct Adduct Nucleophile->Adduct 1,4-Conjugate Addition This compound This compound This compound->Adduct Base Base Base->Nucleophile Deprotonation (optional)

Caption: General workflow for the Michael addition to this compound.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative_Addition->R-Pd(II)-Br(L2) Transmetalation Transmetalation R-Pd(II)-Br(L2)->Transmetalation R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) Transmetalation->R-Pd(II)-Ar(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-Ar Coupled Product Reductive_Elimination->R-Ar Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation R-Br 2-Bromoacrylate R-Br->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Polymerization_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer Monomer Degassing Degassing Monomer->Degassing Initiator Initiator Initiator->Degassing Catalyst/CTA Catalyst/CTA Catalyst/CTA->Degassing Solvent Solvent Solvent->Degassing Heating Heating Degassing->Heating Sampling Sampling Heating->Sampling Quenching Quenching Sampling->Quenching Purification Precipitation/ Filtration Quenching->Purification Characterization GPC, NMR Purification->Characterization

Caption: Experimental workflow for controlled radical polymerization.

References

Applications of Poly(2-bromoacrylic acid): A Review of a Niche Polymer

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should note that publicly available information on the specific applications of poly(2-bromoacrylic acid) is exceedingly limited. While its monomer, this compound, is commercially available, its polymerized form has not been extensively studied or utilized in the broad scientific and biomedical applications typical for similar polymers like poly(acrylic acid) (PAA). This document summarizes the available information on its synthesis and potential, though largely theoretical, applications based on its chemical structure.

Introduction

Poly(this compound) is a polymer that, based on its chemical structure, would be expected to possess unique reactive properties due to the presence of both a carboxylic acid group and a bromine atom on alternating carbons of the polymer backbone. The carboxylic acid groups can impart hydrophilicity and pH-responsiveness, while the bromine atoms can serve as reactive sites for nucleophilic substitution, allowing for the grafting of other molecules onto the polymer chain.

Despite these potentially interesting characteristics, a comprehensive review of the scientific literature reveals a significant scarcity of research on the applications of poly(this compound), particularly in the fields of drug delivery, biomaterials, and other life sciences. The vast majority of research in this area has focused on the non-brominated analog, poly(acrylic acid).

Potential Application: Reactive Polymer for Surface Modification

Theoretically, the most promising application for poly(this compound) is as a reactive polymer for surface modification. The bromine atoms along the polymer chain are good leaving groups for nucleophilic substitution reactions. This would allow for the covalent attachment of various functional molecules, such as proteins, peptides, or small molecule drugs, to a surface coated with poly(this compound). This could be useful for creating bioactive surfaces for implants, biosensors, or cell culture substrates.

Below is a conceptual workflow for how poly(this compound) could be used for surface functionalization.

G cluster_0 Surface Preparation cluster_1 Coating cluster_2 Functionalization Substrate Substrate P2BrAA_Solution Poly(this compound) Solution Coated_Substrate Substrate coated with Poly(this compound) P2BrAA_Solution->Coated_Substrate Evaporation of solvent Bioactive_Molecule Bioactive Molecule (e.g., Protein, Peptide) Functionalized_Surface Functionalized Surface Bioactive_Molecule->Functionalized_Surface

Caption: Conceptual workflow for surface functionalization using poly(this compound).

Experimental Protocols

Due to the lack of specific application data, detailed experimental protocols for the use of poly(this compound) are not available. However, a general protocol for the synthesis of alkyl 2-bromoacrylates, which are the precursors to the corresponding polymers, can be adapted from the literature.

Protocol: Synthesis of Alkyl 2-Bromoacrylates

This protocol describes a general method for the synthesis of alkyl 2-bromoacrylate monomers, which can then be polymerized.

Materials:

Procedure:

  • Place the alkyl acrylate (0.15 mol) in a flask equipped with a stirrer, thermometer, and dropping funnel.

  • Add chloroform (10 ml) to the flask and immerse it in an ice bath to maintain a low temperature.

  • Slowly add bromine (0.17 mol) to the reaction mixture over a period of 3-4 hours, ensuring the temperature is maintained below 40 °C. This reaction forms the dibromopropionate intermediate.

  • After the addition is complete, wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to yield the crude alkyl 2,3-dibromopropionate.

  • For the dehydrobromination step, heat the crude product with quinoline in chloroform at 100 °C for approximately 1 hour under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture and wash it with dilute hydrochloric acid to remove quinoline, followed by a water wash until the aqueous layer is neutral.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the chloroform to obtain the crude alkyl 2-bromoacrylate.

  • The final product can be purified by distillation under reduced pressure.

Polymerization:

The resulting alkyl 2-bromoacrylate monomers can be polymerized using standard free-radical polymerization techniques, for example, using benzoyl peroxide as an initiator in a suitable solvent.

G Alkyl_Acrylate Alkyl Acrylate Dibromo_Intermediate Alkyl 2,3-dibromopropionate Alkyl_Acrylate->Dibromo_Intermediate + Bromine Bromine Bromine (Br2) Alkyl_2_Bromoacrylate Alkyl 2-Bromoacrylate Dibromo_Intermediate->Alkyl_2_Bromoacrylate + Quinoline (Dehydrobromination) Quinoline Quinoline Polymerization Free-Radical Polymerization Alkyl_2_Bromoacrylate->Polymerization Polymer Poly(alkyl 2-bromoacrylate) Polymerization->Polymer

Caption: Synthesis of poly(alkyl 2-bromoacrylate).

Quantitative Data

No quantitative data regarding the performance of poly(this compound) in any specific application was found in the reviewed literature.

Conclusion

Poly(this compound) remains a polymer with largely unexplored potential. While its chemical structure suggests possible applications in areas requiring a reactive polymer backbone, particularly for surface modification and bioconjugation, there is a clear lack of published research to support these hypotheses with concrete examples and data. Further investigation into the synthesis, characterization, and application of this polymer is required to determine its utility for researchers, scientists, and drug development professionals. Until such research is conducted, its practical applications remain speculative.

Application of 2-Bromoacrylic Acid Derivatives in the Preparation of Novel Bio-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of sustainable and effective flame retardants is a critical area of research, driven by the need to reduce the flammability of polymeric materials used in various applications, from textiles to construction. Halogenated compounds, particularly those containing bromine, have long been utilized for their excellent flame-retardant properties. This document explores the application of 2-bromoacrylic acid, through an in-situ generation method, in the synthesis of novel, bio-based flame-retardant polymers derived from vegetable oils. This approach offers a promising route to incorporate bromine into a polymer matrix, leveraging the reactivity of the acrylic group for polymerization and the flame-retardant efficacy of the bromine atom.

The key strategy involves the bromoacrylation of triglyceride oils, such as soybean oil, through the simultaneous addition of a bromine and an acrylate (B77674) group across the double bonds of the fatty acid chains. This is achieved by reacting the oil with acrylic acid and N-bromosuccinimide. The resulting bromoacrylated oil, a monomer rich in bromine and polymerizable acrylate functionalities, can then be copolymerized with other monomers, like styrene, to produce a rigid, flame-retardant thermoset polymer.

Mechanism of Flame Retardancy

The flame-retardant action of the described bromoacrylated polymers is primarily attributed to the presence of bromine. In the event of a fire, the high temperatures cause the polymer to decompose, releasing bromine radicals (Br•). These radicals are highly effective at interrupting the free-radical chain reactions of combustion in the gas phase. They act as scavengers for the highly reactive H• and OH• radicals that propagate the fire, replacing them with less reactive Br• radicals, which ultimately slows down or extinguishes the flame.

flame_retardancy_mechanism High_Temperature High Temperature Polymer_Decomposition Bromoacrylated Polymer Decomposition High_Temperature->Polymer_Decomposition Br_Radical_Release Release of Bromine Radicals (Br•) Polymer_Decomposition->Br_Radical_Release Flame_Inhibition Flame Inhibition Br_Radical_Release->Flame_Inhibition Less_Reactive_Species Formation of Less Reactive Species (HBr) Br_Radical_Release->Less_Reactive_Species Reaction with H•, OH• Combustion_Cycle Combustion Chain Reaction (H•, OH• radicals) Combustion_Cycle->Flame_Inhibition Interruption Less_Reactive_Species->Flame_Inhibition

Figure 1: Gas Phase Flame Retardancy Mechanism of Brominated Polymers.

Experimental Protocols

The following protocols are based on the synthesis and polymerization of bromoacrylated soybean oil as described in the literature.

Protocol 1: Synthesis of Bromoacrylated Soybean Oil (BASO)

This protocol details the simultaneous addition of bromine and an acrylate group to the double bonds of soybean oil.

Materials:

  • Soybean Oil (SBO)

  • Acrylic Acid (AA)

  • N-Bromosuccinimide (NBS)

  • Chloroform (B151607) (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve soybean oil in chloroform.

  • Add a molar excess of acrylic acid to the solution.

  • Slowly add N-bromosuccinimide to the reaction mixture in portions at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, wash the mixture with a 5% sodium bicarbonate solution to remove unreacted acrylic acid and succinimide.

  • Separate the organic layer and wash it with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to obtain the bromoacrylated soybean oil as a viscous liquid.

protocol_1_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up SBO Soybean Oil Mix Dissolve SBO in Chloroform SBO->Mix AA Acrylic Acid Add_AA Add Acrylic Acid AA->Add_AA NBS N-Bromosuccinimide Add_NBS Add NBS portion-wise NBS->Add_NBS Solvent Chloroform Solvent->Mix Mix->Add_AA Add_AA->Add_NBS Stir Stir at RT for 24h Add_NBS->Stir Wash_NaHCO3 Wash with 5% NaHCO3 Stir->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Dry Dry with MgSO4 Wash_H2O->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Bromoacrylated Soybean Oil (BASO) Evaporate->Product

Figure 2: Workflow for the Synthesis of Bromoacrylated Soybean Oil.
Protocol 2: Radical Copolymerization of BASO with Styrene

This protocol describes the preparation of a rigid, flame-retardant thermoset polymer.

Materials:

  • Bromoacrylated Soybean Oil (BASO)

  • Styrene

  • Benzoyl peroxide (BPO) (or other suitable radical initiator)

Procedure:

  • In a suitable container, mix the desired ratio of bromoacrylated soybean oil and styrene.

  • Add the radical initiator (e.g., 1-2 wt% benzoyl peroxide) to the monomer mixture.

  • Stir the mixture until the initiator is completely dissolved.

  • Pour the mixture into a mold.

  • Cure the mixture in an oven. A typical curing schedule is 80°C for 2 hours followed by 120°C for 4 hours.

  • After curing, allow the polymer to cool to room temperature before demolding.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the bromoacrylation of vegetable oils and the properties of the resulting flame-retardant polymers.

Table 1: Bromoacrylation Yields of Vegetable Oils

Vegetable OilBromoacrylation Yield (%)
Soybean Oil75
Sunflower Oil55

Table 2: Properties of Bromoacrylated Oil-Styrene Copolymers

PropertyBromoacrylated Soybean Oil - Styrene CopolymerBromoacrylated Sunflower Oil - Styrene Copolymer
Glass Transition Temperature (Tg) 55-65 °C20-30 °C
Storage Modulus (at room temp.) 1.0 x 10¹⁰ Pa1.1 x 10⁸ Pa
Physical Appearance Rigid ThermosetSemi-rigid

Table 3: Flame Retardancy Performance

PolymerTest MethodResult
Bromoacrylated Soybean Oil - Styrene CopolymerASTM D 3713-78 (Ignition Respond Index)5 B at 2.00 mm

Conclusion

The use of this compound, generated in-situ from acrylic acid and N-bromosuccinimide, provides an effective method for functionalizing vegetable oils to produce novel, bio-based flame-retardant monomers. The subsequent copolymerization of these monomers yields thermoset polymers with significant flame-retardant properties. This approach represents a valuable strategy for the development of more sustainable flame-retardant materials. Further research could focus on optimizing the reaction conditions, exploring different vegetable oil feedstocks, and evaluating the performance of these materials in a wider range of applications.

Troubleshooting & Optimization

Technical Support Center: 2-Bromoacrylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromoacrylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: My this compound appears discolored (yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of polymeric impurities or trace amounts of bromine from the synthesis. Vacuum distillation is generally effective at removing these colored impurities. If the discoloration is minor, recrystallization may also be sufficient.

Q3: During vacuum distillation, my this compound is polymerizing in the distillation flask. How can I prevent this?

A3: Polymerization is a common issue with acrylic acids, especially at elevated temperatures. To mitigate this, it is crucial to:

  • Use a polymerization inhibitor: Add a small amount of a radical scavenger, such as hydroquinone (B1673460) or phenothiazine, to the crude this compound before heating.

  • Maintain a low temperature: Use a high vacuum to lower the boiling point of the acid. The distillation temperature should be kept as low as possible.

  • Ensure the apparatus is clean: Traces of contaminants on the glassware can sometimes initiate polymerization.

Q4: I am having trouble finding a suitable solvent for the recrystallization of this compound. What are my options?

A4: A common and effective solvent for the recrystallization of this compound is petroleum ether. The general principle is to dissolve the solid in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.

Q5: What are the typical impurities I might encounter in crude this compound?

A5: Depending on the synthetic route, common impurities may include:

  • Starting materials such as α-bromo β-propiolactone polymer.

  • Residual solvents from the synthesis.

  • Polymeric forms of this compound.

  • Byproducts from the synthesis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- The cooling process was too rapid.- Try a different solvent or a solvent mixture.- Use the minimum amount of hot solvent necessary to dissolve the solid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily precipitate instead of crystals - The compound may be impure.- The cooling process was too fast.- Attempt to purify a small sample by another method (e.g., column chromatography) to see if crystals form.- Ensure a slow cooling rate. Try scratching the inside of the flask with a glass rod to induce crystallization.
Product is still impure after one purification cycle - The chosen purification method is not effective for the specific impurities present.- Consider a multi-step purification approach. For example, perform a vacuum distillation followed by a recrystallization.- Analyze the impurities (e.g., by NMR or GC-MS) to better select a purification technique.
Difficulty in achieving a high vacuum for distillation - Leaks in the distillation setup.- Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate.

Data Presentation

Purification Method Key Parameters Expected Purity/Yield Reference
Recrystallization Solvent: Petroleum EtherMelting Point of purified product: 70-71.5 °C[1]
Vacuum Distillation Inhibitor: Hydroquinone or other radical scavengerPressure: As low as reasonably achievable to minimize temperatureHigh purity can be achieved, effective for removing colored impurities. Yield is variable.General principle for acrylic acids

Experimental Protocols

Recrystallization from Petroleum Ether

Objective: To purify solid this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Petroleum ether

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of petroleum ether to the flask.

  • Gently heat the mixture while stirring until the solid dissolves. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of pure this compound should form.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the purified crystals under vacuum.

Vacuum Distillation

Objective: To purify this compound by separating it from non-volatile or high-boiling impurities.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., hydroquinone)

  • Distillation apparatus suitable for vacuum (including a vacuum pump, manometer, and cold trap)

  • Heating mantle

  • Receiving flasks

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Add the crude this compound and a small amount of polymerization inhibitor to the distillation flask.

  • Begin to evacuate the system with the vacuum pump.

  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound at that pressure.

  • It is advisable to collect a small forerun fraction to be discarded.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Mandatory Visualization

PurificationWorkflow start Crude this compound assess_impurities Assess Nature of Impurities (e.g., solid, colored, polymeric) start->assess_impurities is_solid Are impurities primarily soluble solids? assess_impurities->is_solid is_colored Is the product discolored or are impurities non-volatile? assess_impurities->is_colored is_solid->is_colored No recrystallization Recrystallization (e.g., with Petroleum Ether) is_solid->recrystallization Yes vacuum_distillation Vacuum Distillation (with inhibitor) is_colored->vacuum_distillation Yes analyze_purity Analyze Purity (e.g., MP, NMR, GC) is_colored->analyze_purity No recrystallization->analyze_purity vacuum_distillation->analyze_purity pure_product Pure this compound analyze_purity->pure_product Purity Met repeat_purification Repeat Purification or Combine Methods analyze_purity->repeat_purification Purity Not Met repeat_purification->start

Caption: Workflow for selecting a purification method for this compound.

References

Technical Support Center: Synthesis of 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromoacrylic acid. The information is designed to help identify and resolve common side reactions and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common synthetic route involves a two-step process:

  • Bromination: The addition of bromine (Br₂) across the double bond of acrylic acid to form 2,3-dibromopropionic acid.

  • Dehydrobromination: The elimination of hydrogen bromide (HBr) from 2,3-dibromopropionic acid, typically using a base, to yield this compound.

Q2: My reaction mixture is turning into a thick, gummy solid. What is happening and how can I prevent it?

A2: This indicates polymerization of either the starting material (acrylic acid) or the product (this compound). Both are susceptible to polymerization, which can be initiated by heat, light, or impurities.

  • Prevention:

    • Use freshly distilled acrylic acid to remove any pre-existing polymers or inhibitors.[1]

    • Maintain strict temperature control during the reaction. For the bromination of alkyl acrylates, it is recommended to keep the temperature below 40°C.[2]

    • Work in a clean, dry environment to avoid contaminants that could initiate polymerization.

    • Consider the use of a polymerization inhibitor if the reaction conditions are harsh, though this will need to be removed during purification.

Q3: My final product contains a significant amount of 2,3-dibromopropionic acid. How can I improve the yield of this compound?

A3: This is due to incomplete dehydrobromination. To drive the reaction to completion:

  • Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. For example, heating alkyl 2,3-dibromopropionate with quinoline (B57606) at 100°C for 30 minutes to an hour is a common method.[2]

  • Choice of Base: The choice and stoichiometry of the base are critical. Stronger bases or a slight excess of the base can promote more complete elimination. Quinoline is a commonly used base for this purpose.[2]

  • Removal of HBr: Efficient removal of the HBr byproduct can also help drive the equilibrium towards the product.

Q4: I've detected bromolactic acid as a byproduct. What is the cause and how can it be avoided?

A4: The formation of bromolactic acid is typically due to the hydrolysis of the intermediate 2,3-dibromopropionic acid, especially when water is present at elevated temperatures.[3]

  • Avoid Water: Use anhydrous solvents and reagents whenever possible. If an aqueous workup is necessary, perform it at a low temperature and minimize the contact time.

  • Solvent Choice: Using a non-aqueous solvent like chloroform (B151607) or dichloromethane (B109758) for the dehydrobromination step can prevent this side reaction.[1]

Q5: What is the role of red phosphorus in the bromination of acrylic acid?

A5: Red phosphorus is often used as a catalyst in bromination reactions. It reacts with bromine to form phosphorus tribromide (PBr₃) in situ, which can then act as a halogenating agent. This is a common variant of the Hell-Volhard-Zelinsky reaction for the α-halogenation of carboxylic acids, though in the case of acrylic acid, addition to the double bond is the primary reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a problem-solution format.

Problem Possible Cause Suggested Solution
Low or no product formation Incomplete bromination of acrylic acid.- Ensure the correct stoichiometry of bromine is used. A slight excess of bromine may be necessary. - Control the temperature; the reaction is exothermic. Slow addition of bromine at a low temperature (e.g., in an ice bath) is recommended.[2]
Ineffective dehydrobromination.- Verify the purity and reactivity of the base (e.g., quinoline). - Increase the reaction temperature or prolong the reaction time for the dehydrobromination step.[2]
Product is a mixture of this compound and 3-bromoacrylic acid Isomerization during dehydrobromination.- The formation of the 3-bromo isomer is less common but can occur depending on the reaction conditions and the stability of the intermediates. - Careful control of the base and temperature can favor the formation of the desired 2-bromo isomer.
Formation of bromohydrin byproduct Presence of water during the bromination step.- The reaction of bromine with the alkene in an aqueous medium can lead to the formation of a bromohydrin.[4] - Use an anhydrous solvent for the bromination reaction to minimize the formation of this byproduct.
Difficulty in purifying the final product Presence of polymeric material.- Filter the crude product to remove any solid polymer before proceeding with purification. - Vacuum distillation is a common method for purifying this compound and its esters, but care must be taken to avoid polymerization at high temperatures.[2]
Contamination with 2,3-dibromopropionic acid.- Optimize the dehydrobromination step as described in the FAQs. - Purification can be achieved by recrystallization or careful fractional distillation under reduced pressure.

Experimental Protocols

Synthesis of Alkyl 2,3-Dibromopropionates (Intermediate)
  • Place alkyl acrylate (B77674) (0.15 mol) and chloroform (10 ml) in a flask equipped with a stirrer, thermometer, and dropping funnel.

  • Immerse the flask in an ice bath to maintain a low temperature.

  • Slowly add bromine (0.17 mol) to the reaction mixture over a period of 3-4 hours, ensuring the temperature is maintained below 40°C.[2]

  • After the addition is complete, remove the chloroform.

  • Purify the resulting alkyl 2,3-dibromopropionate by vacuum distillation.[2]

Synthesis of Alkyl 2-Bromoacrylates
  • Heat a mixture of alkyl 2,3-dibromopropionate (0.04 mol) and quinoline (0.057 mol) at 100°C for 30 minutes under a nitrogen atmosphere.[2]

  • Dissolve the reaction mixture in chloroform (50 ml).

  • Wash the chloroform solution thoroughly with 5% aqueous HCl to remove any unreacted quinoline, followed by washing with water.[2]

  • Separate and dry the organic layer.

  • Remove the solvent to obtain the crude alkyl 2-bromoacrylate.

  • Further purification can be achieved by vacuum distillation.

Visualizing Reaction Pathways and Troubleshooting

Main Synthesis Pathway and Common Side Reactions

Synthesis_Pathway AcrylicAcid Acrylic Acid Dibromo 2,3-Dibromopropionic Acid AcrylicAcid->Dibromo Bromination Polymer Polymer AcrylicAcid->Polymer Polymerization Bromohydrin Bromohydrin AcrylicAcid->Bromohydrin in H2O Bromine Bromine (Br2) Bromine->Dibromo Bromine->Bromohydrin Product This compound Dibromo->Product Dehydrobromination Bromolactic Bromolactic Acid Dibromo->Bromolactic Hydrolysis Base Base (e.g., Quinoline) Base->Product Product->Polymer Polymerization Water Water (H2O) Water->Bromolactic Water->Bromohydrin Troubleshooting_Low_Yield Start Low Yield of this compound CheckBromination Analyze for unreacted Acrylic Acid Start->CheckBromination CheckDehydro Analyze for 2,3-Dibromopropionic Acid Start->CheckDehydro CheckPolymer Check for Polymer Formation Start->CheckPolymer IncompleteBromination Incomplete Bromination CheckBromination->IncompleteBromination Present IncompleteDehydro Incomplete Dehydrobromination CheckDehydro->IncompleteDehydro Present PolymerizationIssue Polymerization Occurred CheckPolymer->PolymerizationIssue Present OptimizeBromination Optimize Bromination: - Check Br2 stoichiometry - Control temperature IncompleteBromination->OptimizeBromination OptimizeDehydro Optimize Dehydrobromination: - Check base quality/amount - Increase reaction time/temp IncompleteDehydro->OptimizeDehydro PreventPolymer Prevent Polymerization: - Use fresh acrylic acid - Strict temperature control PolymerizationIssue->PreventPolymer

References

Technical Support Center: Optimizing the Yield of 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-bromoacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound. The primary synthetic route involves two key steps: the bromination of acrylic acid to form 2,3-dibromopropionic acid, and the subsequent dehydrobromination to yield this compound.

Problem 1: Low Yield of 2,3-Dibromopropionic Acid (Bromination Step)
Possible CauseSuggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). - Temperature Control: The reaction is exothermic. Maintain the temperature below 40°C to prevent side reactions and ensure the stability of the product. Use an ice bath for cooling.
Polymerization of Acrylic Acid - Inhibitor: Ensure that the acrylic acid used contains an appropriate inhibitor. If not, consider adding a radical scavenger. - Temperature Control: Avoid high temperatures which can initiate polymerization.
Loss of Product During Work-up - Extraction: Use an appropriate solvent for extraction, such as dichloromethane (B109758) or diethyl ether. Perform multiple extractions to ensure complete recovery of the product. - Hydrolysis: Avoid prolonged contact with water, especially at elevated temperatures, as this can lead to the formation of byproducts like this compound and bromolactic acid.[1]
Problem 2: Low Yield of this compound (Dehydrobromination Step)
Possible CauseSuggested Solution
Incomplete Dehydrobromination - Base Strength and Stoichiometry: Use a suitable base, such as quinoline (B57606) or a hindered amine, in a slight excess (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. - Reaction Temperature and Time: The reaction typically requires heating. Optimize the temperature (e.g., 100°C) and reaction time by monitoring the disappearance of the starting material.
Side Reactions - Polymerization of this compound: The product is susceptible to polymerization. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen). Adding a polymerization inhibitor to the final product can improve its stability. - Formation of Alkyl 2-Bromoacrylates (if alcohol is present): If an alcohol is used as a solvent or is present as an impurity, esterification can occur. Use a non-alcoholic solvent like chloroform.
Product Degradation - Temperature Control: Avoid excessive heating during the reaction and purification steps, as this compound can decompose at high temperatures.
Inefficient Purification - Recrystallization: Choose an appropriate solvent for recrystallization. Chloroform has been reported to be an effective solvent for the recrystallization of related dibromo acids.[1] A solvent screening is recommended to find the optimal conditions for this compound. - Distillation: If the product is an ester, vacuum distillation is a common purification method.[2] For the acid, care must be taken to avoid polymerization at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step process. The first step is the electrophilic addition of bromine (Br₂) to acrylic acid to form 2,3-dibromopropionic acid. The second step is the elimination of hydrogen bromide (HBr) from 2,3-dibromopropionic acid using a base to yield this compound.

Q2: How can I monitor the progress of the bromination and dehydrobromination reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reactions. For the bromination step, you can track the disappearance of the acrylic acid spot. For the dehydrobromination, you can monitor the conversion of 2,3-dibromopropionic acid to this compound. Spectroscopic techniques like ¹H NMR can also be used to analyze the reaction mixture and determine the conversion.

Q3: What are the key safety precautions I should take when working with bromine and this compound?

A3: Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. This compound is also corrosive and can cause skin and eye burns.[3] Always consult the Safety Data Sheet (SDS) for detailed safety information before starting any experiment.

Q4: My final product is a viscous oil instead of a solid. What could be the reason?

A4: This could be due to the presence of impurities or the polymerization of the product. Ensure that the purification steps are carried out effectively. If you suspect polymerization, try to store the purified product at low temperatures and in the presence of a polymerization inhibitor.

Q5: Can I use a different base for the dehydrobromination step?

A5: Yes, other bases can be used. The choice of base can influence the reaction rate and yield. Tertiary amines like triethylamine (B128534) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are common choices for dehydrohalogenation reactions. It is recommended to perform small-scale optimization experiments to find the most suitable base and reaction conditions for your specific setup.

Quantitative Data

The following tables summarize quantitative data on the synthesis of this compound and its precursors.

Table 1: Yield of Alkyl 2,3-Dibromopropionates (Bromination of Alkyl Acrylates)

Alkyl GroupYield (%)Boiling Point (°C/mmHg)
Methyl8580/5
Ethyl8290/5
n-Butyl88110/5
Data sourced from a study on the synthesis of alkyl 2-bromoacrylates.[2]

Table 2: Yield of Alkyl 2-Bromoacrylates (Dehydrobromination of Alkyl 2,3-Dibromopropionates)

Alkyl GroupYield (%)Boiling Point (°C/mmHg)
Methyl7560/10
Ethyl7870/10
n-Butyl8090/10
Reaction Conditions: Heating the corresponding alkyl 2,3-dibromopropionate with quinoline at 100°C.[2]

Table 3: Impact of Reaction Parameters on the Yield of 2,3-Dibromopropionyl Chloride

ParameterCondition 1Yield (%)Condition 2Yield (%)
Thionyl Chloride Excess 15%9875%75-80 (purity)
Catalyst With FeCl₃98Without FeCl₃Lower (not specified)
Data adapted from a patent for the preparation of 2,3-dibromopropionyl chloride.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dibromopropionic Acid

This protocol is based on the bromination of acrylic acid.

Materials:

  • Acrylic acid

  • Liquid bromine

  • Dichloromethane (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acrylic acid in an equal volume of dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of liquid bromine dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 40°C. The brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Remove the solvent under reduced pressure using a rotary evaporator. The crude 2,3-dibromopropionic acid is obtained as a viscous liquid or a solid.

  • The crude product can be purified by recrystallization from a suitable solvent like chloroform.[1]

Protocol 2: Synthesis of this compound

This protocol describes the dehydrobromination of 2,3-dibromopropionic acid.

Materials:

  • 2,3-dibromopropionic acid

  • Quinoline (or another suitable base)

  • Chloroform (or another suitable solvent)

  • 5% Hydrochloric acid solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the crude 2,3-dibromopropionic acid in chloroform.

  • Add a slight excess (approximately 1.2-1.4 equivalents) of quinoline to the solution.

  • Heat the reaction mixture to reflux (around 100°C if using a higher boiling solvent) and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with 5% hydrochloric acid solution to remove the quinoline hydrobromide salt and any excess quinoline.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain crude this compound.

  • The product can be further purified by recrystallization.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_bromination Step 1: Bromination cluster_dehydrobromination Step 2: Dehydrobromination start Acrylic Acid + Bromine reaction1 Reaction at < 40°C start->reaction1 workup1 Solvent Removal reaction1->workup1 intermediate Crude 2,3-Dibromopropionic Acid workup1->intermediate reaction2 Add Base (e.g., Quinoline) Heat to 100°C intermediate->reaction2 workup2 Acid Wash & Extraction reaction2->workup2 drying Drying with Na2SO4 workup2->drying purification Solvent Removal & Recrystallization drying->purification product Pure this compound purification->product

Caption: A flowchart illustrating the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_logic cluster_bromination_troubleshooting Troubleshooting Bromination cluster_dehydro_troubleshooting Troubleshooting Dehydrobromination start Low Yield of this compound check_step Which step has low yield? start->check_step bromination_issue Bromination Step check_step->bromination_issue Step 1 dehydro_issue Dehydrobromination Step check_step->dehydro_issue Step 2 incomplete_reaction Incomplete Reaction? bromination_issue->incomplete_reaction incomplete_dehydro Incomplete Reaction? dehydro_issue->incomplete_dehydro polymerization Polymerization? incomplete_reaction->polymerization No solution1 Increase reaction time / Check temperature incomplete_reaction->solution1 Yes workup_loss Work-up Loss? polymerization->workup_loss No solution2 Check for inhibitor / Lower temperature polymerization->solution2 Yes solution3 Optimize extraction procedure workup_loss->solution3 Yes side_reactions Side Reactions? incomplete_dehydro->side_reactions No solution4 Check base stoichiometry / Optimize temperature & time incomplete_dehydro->solution4 Yes purification_issue Purification Issue? side_reactions->purification_issue No solution5 Use inert atmosphere / Add inhibitor side_reactions->solution5 Yes solution6 Optimize recrystallization solvent purification_issue->solution6 Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Preventing polymerization of 2-Bromoacrylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromoacrylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization of this compound during storage and to troubleshoot common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerizing during storage?

A1: this compound is a reactive monomer susceptible to free-radical polymerization.[1] This process can be initiated by several factors, including:

  • Elevated Temperatures: Higher temperatures increase the rate of polymerization exponentially.[2]

  • Exposure to Light: UV light can generate free radicals, initiating polymerization.[3]

  • Presence of Contaminants: Impurities such as metals or peroxides can act as catalysts.[4]

  • Absence of Oxygen (when using certain inhibitors): Some common inhibitors, like Monomethyl Ether of Hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively.[2][5]

  • Depletion of Inhibitor: Over time, the inhibitor present in the monomer can be consumed, leaving it unprotected.

Q2: What are the signs of this compound polymerization?

A2: The initial signs of polymerization can be subtle. Be vigilant for the following indicators:

  • Increased viscosity of the material.

  • The appearance of cloudiness or turbidity.

  • Formation of solid precipitates or crystals.

  • Generation of heat from the storage container.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions.[6][7][8][9]

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C)Minimizes the rate of spontaneous polymerization.
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)Prevents contamination and unwanted reactions.
Light Store in an amber or opaque vialProtects the material from light-induced polymerization.
Container Tightly sealed containerPrevents ingress of moisture and atmospheric contaminants.

Q4: Which polymerization inhibitors are effective for this compound?

A4: Several free-radical scavengers are commonly used to stabilize acrylic monomers. The choice of inhibitor and its concentration are critical for preventing polymerization.

InhibitorTypical Concentration (ppm)Mechanism of ActionKey Considerations
Monomethyl Ether of Hydroquinone (MEHQ) 100 - 250Free-radical scavenger; requires oxygen to be effective.[10]Most effective in the presence of dissolved oxygen.[5]
Phenothiazine (B1677639) (PTZ) 50 - 200Potent free-radical scavenger, effective at higher temperatures.[5][11]May need to be removed to < 1 ppm before polymerization.[9]
Hydroquinone (HQ) 50 - 250Free-radical scavenger.[11]Can be used as an alternative to MEHQ.
4-tert-Butylcatechol (TBC) 10 - 50Free-radical scavenger that also requires oxygen to be effective.Often used for stabilizing other reactive monomers like styrene.[12]

Troubleshooting Guide

Observed ProblemPotential CauseRecommended Action
Material appears viscous, cloudy, or contains solid particles upon receipt. Polymerization may have occurred during transport or due to improper initial storage.1. Do not use the material. 2. Contact the supplier immediately to report the issue. 3. If the material is urgently needed and only partially polymerized, you may attempt purification, but proceed with extreme caution.
A previously stable bottle of this compound shows signs of polymerization. 1. The inhibitor has been depleted. 2. Storage conditions were compromised (e.g., temperature fluctuation, light exposure).1. If polymerization is minimal, consider adding a fresh solution of an appropriate inhibitor. 2. If polymerization is significant, do not attempt to use the material. 3. Dispose of the polymerized material according to your institution's hazardous waste guidelines. 4. Review your storage procedures to prevent future occurrences.
Inconsistent or failed experimental results. The monomer may have partially polymerized, leading to lower purity and inconsistent reactivity.1. Visually inspect the monomer for any signs of polymerization. 2. If in doubt, re-purify the monomer or use a fresh, unopened bottle. 3. Consider removing the inhibitor immediately before your experiment for maximum reactivity and consistency.

Experimental Protocols

Protocol for Removal of Phenolic Inhibitors (e.g., MEHQ, HQ, TBC)

This protocol describes a standard acid-base extraction method to remove acidic phenolic inhibitors from this compound.

Materials:

  • This compound containing a phenolic inhibitor

  • Separatory funnel

  • 1 M aqueous sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Clean, dry Erlenmeyer flask

  • Clean, dry receiving flask

Procedure:

  • Extraction: In a well-ventilated fume hood, place the this compound into a separatory funnel. Add an equal volume of 1 M aqueous NaOH solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup. The acidic phenolic inhibitor will be deprotonated by the NaOH and extracted into the aqueous phase.

  • Separation: Allow the layers to separate completely. The aqueous layer (containing the deprotonated inhibitor) should be drained and discarded.

  • Washing: Wash the organic layer (this compound) with an equal volume of deionized water to remove any residual NaOH. Shake, allow the layers to separate, and discard the aqueous layer. Repeat the water wash two more times.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ and swirl gently to remove any remaining water.

  • Filtration: Filter the dried this compound into a clean, dry flask suitable for your experiment.

  • Immediate Use: The resulting inhibitor-free this compound is highly reactive and should be used immediately. If short-term storage is necessary, it must be kept under an inert atmosphere at 0-5°C for no more than a few hours.

Visualizations

TroubleshootingWorkflow start Observe Issue with This compound check_visual Visually inspect the material. Is it viscous, cloudy, or contain solid particles? start->check_visual action_contact_supplier Do not use. Contact supplier. check_visual->action_contact_supplier Yes check_experiment Are experimental results inconsistent or failing? check_visual->check_experiment No end_bad Dispose of material action_contact_supplier->end_bad action_repurify Re-purify the monomer or use a fresh bottle. check_experiment->action_repurify Yes end_good Proceed with experiment check_experiment->end_good No action_review_storage Review storage conditions and inhibitor levels. action_repurify->action_review_storage action_review_storage->end_good

Caption: Troubleshooting workflow for this compound issues.

InhibitionMechanism cluster_initiation Initiation cluster_propagation Propagation (Polymerization) cluster_inhibition Inhibition Initiator Heat, Light, Contaminants Monomer 2-Bromoacrylic Acid Monomer Initiator->Monomer creates Radical Monomer Radical (R•) Monomer->Radical GrowingChain Growing Polymer Chain (P•) Monomer->GrowingChain adds to Inhibitor Inhibitor (e.g., MEHQ) Radical->Inhibitor reacts with GrowingChain->Monomer reacts with Polymer Polymer GrowingChain->Polymer Oxygen Oxygen (O2) Inhibitor->Oxygen requires StableRadical Stable, Non-reactive Species Inhibitor->StableRadical forms

Caption: Simplified mechanism of polymerization and inhibition.

References

Technical Support Center: 2-Bromoacrylic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-bromoacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the polymerization of this compound?

A1: The most frequent challenges include:

  • Premature Polymerization: The monomer polymerizes during storage or before the initiator is added.

  • Slow or Incomplete Polymerization: The reaction fails to initiate or does not proceed to completion, resulting in low yields.

  • Low Molecular Weight Polymer: The resulting polymer has a shorter chain length than desired.

  • Gel Formation: The reaction mixture forms an insoluble cross-linked gel.

  • Inconsistent Results: Difficulty in reproducing polymerization outcomes between batches.

Q2: How should this compound be properly stored to prevent premature polymerization?

A2: To ensure stability and prevent unwanted polymerization, this compound should be stored in an amber vial under an inert atmosphere (e.g., argon or nitrogen).[1] It is also recommended to store it in a refrigerator.[1] The material is hygroscopic and light-sensitive, so protection from moisture and light is crucial.[1]

Q3: Is it necessary to remove the polymerization inhibitor from this compound before use?

A3: Yes, for controlled polymerization experiments, it is highly recommended to remove the inhibitor. Inhibitors are added to prevent premature polymerization during shipping and storage.[2] If not removed, they can interfere with the initiator, leading to an unpredictable reaction rate, low conversion, and variable molecular weights.[2]

Q4: What are the suitable methods for removing inhibitors from this compound?

A4: Common methods for removing phenolic inhibitors like hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ) include:

  • Column Chromatography: Passing the monomer through a column packed with an appropriate inhibitor remover.[3]

  • Basic Wash (Aqueous Extraction): Washing the monomer solution with an aqueous basic solution (e.g., NaOH) to extract the acidic phenolic inhibitor.[4]

  • Vacuum Distillation: This method is effective but must be performed carefully with the addition of a radical scavenger like copper shavings in the distillation flask to prevent polymerization at elevated temperatures.[2]

Q5: How can I control the molecular weight of the resulting poly(this compound)?

A5: The molecular weight of the polymer can be controlled by several factors:

  • Monomer to Initiator Ratio: Increasing the initiator concentration will lead to a lower molecular weight polymer.[5]

  • Chain Transfer Agents (CTAs): The addition of a CTA can effectively lower the molecular weight.

  • Reaction Temperature: Higher temperatures generally lead to lower molecular weight polymers.[5]

  • Monomer Concentration: A lower monomer concentration can result in a lower molecular weight polymer.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems during this compound polymerization.

Problem 1: Premature Polymerization (During Storage or Setup)
Observed Issue Potential Cause Recommended Action
Monomer is viscous, cloudy, or solidified upon inspection.Improper storage conditions (exposure to light, heat, or air).1. Do not use the polymerized monomer. 2. Review storage procedures and ensure the monomer is stored in a cool, dark place under an inert atmosphere.[1][6] 3. Dispose of the compromised material according to safety guidelines.
Monomer polymerizes during inhibitor removal (e.g., distillation).Overheating during distillation.1. Use vacuum distillation to lower the boiling point.[2] 2. Add a radical scavenger (e.g., copper shavings) to the distilling flask.[2] 3. Ensure the receiving flask is cooled.
Problem 2: Slow or Incomplete Polymerization
Observed Issue Potential Cause Recommended Action
No or very slow polymer formation after adding the initiator.Incomplete removal of inhibitor.1. Repeat the inhibitor removal step. 2. Consider using a combination of removal methods (e.g., basic wash followed by passing through an inhibitor removal column).[3][4]
Inactive initiator.1. Use a fresh batch of initiator. 2. Ensure the initiator is stored correctly.
Presence of oxygen.1. Thoroughly degas the reaction mixture (e.g., by purging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles).
Low reaction temperature.1. Increase the reaction temperature to the optimal range for the chosen initiator.
Problem 3: Low Molecular Weight Polymer
Observed Issue Potential Cause Recommended Action
Characterization (e.g., GPC) shows a lower molecular weight than expected.High initiator concentration.1. Decrease the amount of initiator relative to the monomer.[5]
Presence of impurities that act as chain transfer agents.1. Purify the monomer and solvent before use.[7]
High reaction temperature.1. Lower the reaction temperature.[5]
Problem 4: Gel Formation
Observed Issue Potential Cause Recommended Action
The reaction mixture becomes an insoluble gel.Uncontrolled reaction rate (Trommsdorff-Norrish effect).[8]1. Reduce the initiator concentration.[8] 2. Lower the reaction temperature. 3. Use a more dilute monomer solution.
Presence of difunctional impurities that act as cross-linkers.1. Ensure high purity of the monomer.[7]
Excessive branching.1. Introduce a chain transfer agent to control chain growth.[8]

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Wash
  • Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. The phenolic inhibitor will be extracted into the aqueous phase.[4]

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water (3 x volume of the organic layer) to remove any residual NaOH.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filtration and Solvent Removal: Filter the solution and remove the solvent under reduced pressure.

  • Immediate Use: The purified monomer is highly reactive and should be used immediately.[4]

Protocol 2: Free-Radical Polymerization of this compound
  • Monomer Preparation: Purify the this compound to remove the inhibitor using a chosen method (e.g., Protocol 1).

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the purified this compound in a suitable degassed solvent (e.g., dioxane, DMF, or water, depending on the desired polymer properties).

  • Degassing: Purge the reaction mixture with dry nitrogen or argon for at least 30 minutes to remove any dissolved oxygen.

  • Initiator Addition: In a separate flask, dissolve the initiator (e.g., AIBN or potassium persulfate) in a small amount of degassed solvent. Add the initiator solution to the reaction mixture via a syringe.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and allow the polymerization to proceed for the desired time.

  • Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Polymerization start Polymerization Issue Observed premature Premature Polymerization? start->premature slow_incomplete Slow / Incomplete Polymerization? premature->slow_incomplete No storage Check Storage Conditions (Cool, Dark, Inert Atm.) premature->storage Yes low_mw Low Molecular Weight? slow_incomplete->low_mw No check_inhibitor Check for Residual Inhibitor slow_incomplete->check_inhibitor Yes gelation Gel Formation? low_mw->gelation No adjust_initiator_mw Decrease Initiator Conc. low_mw->adjust_initiator_mw Yes adjust_initiator_gel Decrease Initiator Conc. gelation->adjust_initiator_gel Yes end Successful Polymerization gelation->end No inhibitor_removal Review Inhibitor Removal (Overheating?) storage->inhibitor_removal inhibitor_removal->end check_initiator Check Initiator Activity & Conc. check_inhibitor->check_initiator check_oxygen Ensure System is Oxygen-Free check_initiator->check_oxygen check_oxygen->end adjust_temp_mw Lower Reaction Temperature adjust_initiator_mw->adjust_temp_mw check_impurities_mw Purify Monomer & Solvent adjust_temp_mw->check_impurities_mw check_impurities_mw->end adjust_temp_gel Lower Reaction Temperature adjust_initiator_gel->adjust_temp_gel dilute_monomer Decrease Monomer Conc. adjust_temp_gel->dilute_monomer add_cta Add Chain Transfer Agent dilute_monomer->add_cta add_cta->end

Caption: Troubleshooting workflow for common issues in this compound polymerization.

Polymerization_Scheme Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radical 2R• initiator->radical Heat monomer_init 2-Bromoacrylic Acid Monomer radical_monomer R-[Monomer]• growing_chain R-[Monomer]n• radical_monomer->growing_chain monomer_prop + Monomer propagated_chain R-[Monomer]n+1• chain1 R-[Monomer]n• propagated_chain->chain1 chain2 R-[Monomer]m• dead_polymer Poly(this compound)

Caption: Schematic of the free-radical polymerization of this compound.

References

Technical Support Center: Byproduct Identification in 2-Bromoacrylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromoacrylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage potential byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in reactions involving this compound?

A1: this compound is a versatile reagent, but its reactivity can lead to several types of byproducts. The most common classes of byproducts include:

  • Michael Addition Products: As an α,β-unsaturated carbonyl compound, this compound is susceptible to Michael addition by nucleophiles at the β-carbon. This results in the formation of 3-substituted-2-bromopropanoic acid derivatives.

  • Polymerization/Oligomerization Products: Like other acrylic acid derivatives, this compound can undergo spontaneous or induced polymerization. This is a significant source of impurities, especially during storage or upon heating.

  • Products from Reactions with Nucleophiles: Reactions with nucleophiles such as amines and thiols can lead to a variety of products, including substitution and addition-elimination products.

  • Degradation Products: Under thermal stress, this compound can decompose. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

Q2: What byproducts can I expect when reacting this compound with thiol nucleophiles?

A2: The reaction of this compound with thiols is complex. Initially, a Michael addition of the thiol to the β-carbon is expected. Following this, an intramolecular displacement of the bromide by the sulfur atom can occur, forming a reactive episulfonium ion intermediate. This intermediate can then be attacked by other nucleophiles present in the reaction mixture, leading to a variety of final products.

Q3: Can nucleophilic substitution of the bromine atom occur?

A3: Direct nucleophilic substitution of the vinylic bromine in this compound is generally difficult due to the high energy of the transition state for substitution at an sp2-hybridized carbon. However, under forcing conditions or with specific catalysts, it may be a minor pathway. The more likely pathway for the formal substitution of bromide involves a Michael addition followed by an elimination or cyclization-opening sequence.

Q4: How can I minimize the formation of byproducts?

A4: Minimizing byproduct formation requires careful control of reaction conditions:

  • Temperature: Many side reactions, especially polymerization, are accelerated at higher temperatures. Running reactions at the lowest effective temperature is recommended.

  • Concentration: High concentrations of this compound can favor polymerization.

  • Inhibitors: For storage and reactions where polymerization is a concern, the addition of a radical inhibitor (e.g., hydroquinone (B1673460) or phenothiazine) can be beneficial.

  • pH Control: The reactivity of both this compound and the nucleophile can be pH-dependent. Buffering the reaction mixture can sometimes improve selectivity.

  • Inert Atmosphere: To prevent oxidation and related side reactions, it is often advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: My reaction mixture has become viscous or solidified, and I have a low yield of the desired product.
Possible Cause Troubleshooting Steps
Polymerization/Oligomerization 1. Confirm Polymerization: Attempt to precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., hexanes). A solid or gummy precipitate suggests polymerization. 2. Analytical Confirmation: Analyze the crude reaction mixture by Gel Permeation Chromatography (GPC) to determine the molecular weight distribution. A broad, high-molecular-weight distribution is indicative of polymerization. 3. Future Prevention: In subsequent experiments, add a radical inhibitor, reduce the reaction concentration, and maintain a lower reaction temperature.
Issue 2: I am observing multiple unexpected spots on my TLC analysis of a reaction with a nucleophile.
Possible Cause Troubleshooting Steps
Formation of Michael Adducts and Subsequent Products 1. Isolate Byproducts: Use column chromatography to isolate the major byproducts. 2. Characterize Byproducts: Obtain NMR (¹H, ¹³C) and mass spectrometry data for the isolated byproducts. Compare the spectral data to the expected structures of Michael adducts or other potential products. 3. Optimize Reaction Conditions: To favor the desired product, consider modifying the stoichiometry of reactants, changing the solvent, or adjusting the reaction temperature.
Reaction with Solvent or Impurities 1. Solvent Purity: Ensure the use of high-purity, dry solvents. 2. Reactant Purity: Verify the purity of your starting materials. Impurities in the nucleophile can lead to additional side products.

Experimental Protocols for Byproduct Identification

Protocol 1: General Method for Identification of Byproducts by HPLC-MS

This protocol is a starting point for the analysis of reaction mixtures containing this compound and its potential byproducts.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter Value
Column Newcrom R1, 5 µm, 4.6x150 mm (or equivalent C18 column)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C

| Detection | UV at 210 nm and MS scan |

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Correlate the peaks in the UV chromatogram with the mass spectra to identify the molecular weights of the components.

  • Fragment analysis in the mass spectrometer can provide structural information about the byproducts.

Protocol 2: Analysis of Polymerization Byproducts by Pyrolysis-GC-MS

This technique is useful for characterizing the structure of polymeric byproducts that are not amenable to direct analysis by GC-MS or LC-MS.

Instrumentation:

  • Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

Pyrolysis Conditions:

Parameter Value
Pyrolysis Temperature 500-750 °C

| Pyrolysis Time | 15-30 seconds |

GC-MS Conditions:

Parameter Value
GC Column A non-polar or medium-polarity column (e.g., DB-5ms)
Carrier Gas Helium
Oven Program Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

| MS Detector | Electron Ionization (EI) at 70 eV |

Sample Preparation:

  • Isolate the polymeric byproduct by precipitation.

  • Dry the polymer thoroughly under vacuum.

  • Place a small amount of the polymer (0.1-1.0 mg) into a pyrolysis sample cup.

Data Analysis:

  • The resulting chromatogram will show the thermal degradation products of the polymer.

  • The mass spectra of these fragments can be used to deduce the structure of the original polymer. For poly(this compound), one would expect to see fragments corresponding to the monomer and its degradation products.

Visualizing Reaction Pathways and Workflows

Byproduct_Formation_Pathways cluster_michael Michael Addition Pathway cluster_polymer Polymerization Pathway BAA This compound Michael_Adduct 3-Substituted-2-bromopropanoic Acid BAA->Michael_Adduct 1,4-Addition Oligomers Oligomers BAA->Oligomers Polymerization Nuc Nucleophile (e.g., RSH, R2NH) Nuc->Michael_Adduct Initiator Initiator / Heat Initiator->Oligomers Episulfonium Episulfonium Ion (with Thiols) Michael_Adduct->Episulfonium Intramolecular Displacement Further_Products Further Reaction Products Episulfonium->Further_Products Nucleophilic Attack Polymer Poly(this compound) Oligomers->Polymer

Byproduct_Identification_Workflow cluster_separation Separation & Isolation cluster_analysis Characterization Start Crude Reaction Mixture TLC Initial Analysis by TLC Start->TLC Column_Chromo Column Chromatography TLC->Column_Chromo Multiple Spots Precipitation Precipitation TLC->Precipitation Viscous/Solid HPLC_MS HPLC-MS Column_Chromo->HPLC_MS NMR NMR Spectroscopy (¹H, ¹³C) Column_Chromo->NMR Py_GC_MS Pyrolysis-GC-MS Precipitation->Py_GC_MS GPC GPC Precipitation->GPC Structure Byproduct Structure Elucidation HPLC_MS->Structure NMR->Structure Py_GC_MS->Structure GPC->Structure

References

Improving the stability of 2-Bromoacrylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 2-Bromoacrylic acid and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound derivatives.

Issue Potential Cause(s) Recommended Action(s)
Spontaneous polymerization of the monomer upon storage. 1. Inadequate inhibitor concentration: The concentration of the polymerization inhibitor (e.g., MEHQ) may be too low or depleted over time. 2. Exposure to heat: Elevated temperatures can initiate thermal polymerization.[1] 3. Exposure to light: UV radiation can trigger photopolymerization.[2] 4. Presence of contaminants: Impurities can act as initiators.[1]1. Ensure adequate inhibitor levels: For long-term storage, maintain an appropriate concentration of a suitable inhibitor like MEHQ. The presence of dissolved oxygen is often necessary for phenolic inhibitors like MEHQ to be effective.[3][4] 2. Store at recommended temperatures: Keep the compound refrigerated (2-8 °C).[1] 3. Protect from light: Store in an amber vial or a light-blocking container.[2] 4. Use high-purity materials: Ensure solvents and reaction components are free from contaminants that could initiate polymerization.
Discoloration of the compound (e.g., turning yellow or brown). 1. Degradation: The compound may be degrading due to exposure to light, heat, or air. 2. Reaction with impurities: Trace impurities in the compound or solvent could be reacting to form colored byproducts.1. Re-purify the compound: If the purity is compromised, consider purification by recrystallization or chromatography. 2. Store under an inert atmosphere: For highly sensitive derivatives, storage under nitrogen or argon can prevent oxidative degradation. 3. Verify solvent purity: Use high-purity, peroxide-free solvents.
Inconsistent reaction outcomes or low yields. 1. Monomer instability: The this compound derivative may be polymerizing or degrading before or during the reaction. 2. Hydrolysis: The ester or acid functionality may be susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.1. Use freshly opened or purified monomer: Ensure the starting material is of high purity. Consider passing the monomer through a column of inhibitor remover immediately before use if the inhibitor interferes with the reaction. 2. Control reaction conditions: Maintain a dry, inert atmosphere and control the reaction temperature carefully. 3. Monitor for hydrolysis: Use analytical techniques like HPLC or NMR to check for the presence of hydrolysis byproducts.
Formation of insoluble material in the storage container. 1. Polymerization: The insoluble material is likely a polymer of the this compound derivative. 2. Precipitation: If stored as a solution, changes in temperature could cause the compound to precipitate.1. Filter the solution: If the bulk of the material is still monomeric, the polymer can be removed by filtration. However, this indicates a stability issue that needs to be addressed (see "Spontaneous polymerization"). 2. Check solubility at storage temperature: If precipitation is suspected, gently warm the solution to see if the material redissolves. If so, consider storing at a slightly higher temperature or a lower concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The two primary degradation pathways are:

  • Polymerization: Like other acrylic monomers, this compound derivatives are prone to free-radical polymerization, which can be initiated by heat, light, or impurities. This is often the most significant stability concern.[1]

  • Hydrolysis: The ester or carboxylic acid group can undergo hydrolysis, particularly in the presence of moisture and acidic or basic conditions. While generally less rapid than polymerization, it can be a significant issue in aqueous environments or with certain reagents.

Q2: What are the recommended storage conditions for this compound and its derivatives?

A2: To ensure maximum shelf life, these compounds should be stored in a cool, dark, and dry place.[1] Specific recommendations include:

  • Temperature: Refrigeration at 2-8 °C is ideal.[1]

  • Light: Store in amber glass vials or other opaque containers to protect from light.[2]

  • Atmosphere: For highly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

  • Container: Use tightly sealed containers to prevent moisture ingress.[1]

Q3: Which inhibitors are most effective for stabilizing this compound derivatives, and at what concentrations?

A3: Hydroquinone monomethyl ether (MEHQ) is a commonly used inhibitor for acrylic monomers.[3][4] The optimal concentration can vary depending on the specific derivative and the expected storage duration and conditions. A typical starting concentration is in the range of 100-200 ppm. It is important to note that the effectiveness of MEHQ is often dependent on the presence of dissolved oxygen.[3][4] For anaerobic applications, other types of inhibitors may be more suitable.

Q4: How can I monitor the stability of my this compound derivative over time?

A4: Several analytical techniques can be used to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradants (e.g., polymers, hydrolysis products).[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the monomer's vinyl protons and the appearance of polymer peaks or hydrolysis byproducts.[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can track the disappearance of the C=C double bond characteristic of the monomer.

Q5: Can I remove the inhibitor from a this compound derivative before use?

A5: Yes, if the inhibitor interferes with your reaction, it can be removed. A common method is to pass the monomer solution through a column packed with an appropriate inhibitor-remover resin. However, once the inhibitor is removed, the monomer will be much less stable and should be used immediately.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Monitoring Purity

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to quantify the purity of a this compound derivative and detect potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute any less polar degradation products (e.g., oligomers).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the this compound derivative has significant absorbance (e.g., determined by UV scan).

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study.[10][11] Expose samples of the derivative to stress conditions such as:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 80 °C for 48 hours.

    • Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.[12][13]

  • Analysis: Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent peak.

Protocol 2: Monitoring Polymerization by ¹H NMR Spectroscopy

Objective: To use ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the potential polymerization of a this compound derivative during storage or a reaction.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration.

  • Initial Spectrum (T=0): Acquire a ¹H NMR spectrum of the fresh sample. Identify the characteristic peaks of the vinyl protons of the monomer.

  • Incubation: Store the NMR tube under the desired test conditions (e.g., elevated temperature, exposure to light).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the vinyl proton signals of the monomer and an internal standard (or a non-degrading portion of the molecule).

    • Monitor the decrease in the integral of the monomer's vinyl protons over time.

    • Observe the appearance of broad signals in the aliphatic region, which are characteristic of polymer formation.

    • The percentage of remaining monomer can be calculated at each time point.

Visualizations

Degradation_Pathways cluster_initiators Initiators cluster_conditions Conditions BAA This compound Derivative Polymer Polymer BAA->Polymer Polymerization Hydrolysis Hydrolysis Products BAA->Hydrolysis Hydrolysis Heat Heat Light Light Impurities Impurities Moisture Moisture pH Acid/Base

Caption: Primary degradation pathways for this compound derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_outcome Outcome start This compound Derivative Sample Acid Acidic Hydrolysis start->Acid Base Basic Hydrolysis start->Base Oxidation Oxidation start->Oxidation Thermal Thermal start->Thermal Photo Photolytic start->Photo HPLC Stability-Indicating HPLC Acid->HPLC NMR NMR Spectroscopy Acid->NMR GCMS GC-MS Acid->GCMS Base->HPLC Base->NMR Base->GCMS Oxidation->HPLC Oxidation->NMR Oxidation->GCMS Thermal->HPLC Thermal->NMR Thermal->GCMS Photo->HPLC Photo->NMR Photo->GCMS end Assess Stability & Degradation Profile HPLC->end NMR->end GCMS->end

Caption: Workflow for a forced degradation stability study.

References

Technical Support Center: Recrystallization of 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Bromoacrylic acid. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for recrystallizing this compound?

A1: Based on documented procedures, petroleum ether is a recommended solvent for the recrystallization of this compound, which has been shown to yield needle-like crystals.[1] Due to the polar nature of the carboxylic acid group and the presence of a bromine atom, other solvents may also be suitable. A systematic solvent screening is recommended to find the optimal solvent for your specific purity requirements.

Q2: What is the expected melting point of pure this compound?

A2: The literature reports the melting point of this compound to be in the range of 62-65 °C. A sharp melting point within this range is a good indicator of high purity after recrystallization.

Q3: What are some common issues encountered during the recrystallization of this compound?

A3: Common issues include the compound "oiling out" (forming a liquid instead of crystals), failure of crystals to form, and low recovery yield. These issues can often be resolved by adjusting the solvent system, controlling the cooling rate, or using techniques like scratching the flask or seeding with a pure crystal.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Ensure slow cooling to allow for complete crystallization. Avoid using an excessive amount of cold solvent to wash the crystals, as this will dissolve some of the product.[2]

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed method for the purification of this compound by recrystallization.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., petroleum ether, or other solvents determined by screening)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • If a suitable solvent is not known, perform a small-scale solvent screen.

    • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., petroleum ether, hexane, ethyl acetate, toluene, methanol, water) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes. A suitable solvent will dissolve the compound when hot.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a large amount of pure crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent.

    • Gently heat the mixture while stirring until the solvent begins to boil.

    • Continue adding small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[2]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of boiling solvent.

    • Quickly filter the hot solution through a fluted filter paper to remove the insoluble impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Continue to draw air through the funnel to partially dry the crystals.

  • Drying:

    • Transfer the crystals to a watch glass or a drying dish.

    • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.

  • Analysis:

    • Determine the melting point of the recrystallized product. A pure compound should have a sharp melting point.

    • Calculate the percent recovery.

Quantitative Data Summary

PropertyValueReference
Melting Point 62-65 °C
Solubility in DMSO Soluble[3]
Solubility in Methanol Sparingly Soluble[3]
Recommended Solvent Petroleum Ether[1]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" and does not form crystals.

  • Question: My this compound is forming an oil instead of solid crystals upon cooling. What should I do?

  • Answer: "Oiling out" can occur if the melting point of the solute is lower than the boiling point of the solvent, or if the solution is supersaturated.[4] To resolve this, try the following:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

    • If the problem persists, consider using a different recrystallization solvent with a lower boiling point.

Problem 2: No crystals form upon cooling.

  • Question: I have cooled the solution, but no crystals have formed. What went wrong?

  • Answer: This is a common issue that can be caused by several factors:

    • Too much solvent was used: If the solution is not saturated, crystals will not form.[4] Try boiling off some of the solvent to increase the concentration and then allow it to cool again.

    • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

      • Scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[2]

      • Add a seed crystal of pure this compound to the solution. The seed crystal will act as a template for crystallization.[2]

    • Cooling for an insufficient amount of time: Ensure the solution has had adequate time to cool, first to room temperature and then in an ice bath.

Problem 3: The recovery yield is very low.

  • Question: After recrystallization, I have a very small amount of product. How can I improve my yield?

  • Answer: Low recovery can result from several factors:

    • Using too much solvent: As mentioned, using the minimum amount of hot solvent is crucial.[2]

    • Washing with too much cold solvent: Washing the crystals is necessary, but using an excessive amount of cold solvent will dissolve a significant portion of your product.[2] Use only a small amount to rinse the crystals.

    • Premature crystallization during hot filtration: If the solution cools too much during hot filtration, the product can crystallize on the filter paper. Ensure the filtration apparatus and the receiving flask are pre-warmed.

    • The compound has significant solubility in the cold solvent: If the compound is still quite soluble in the chosen solvent even at low temperatures, you will inherently have a lower yield. It may be necessary to screen for a better solvent system.

Visualizing the Troubleshooting Process

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Compound Oils Out? cool->oil_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes boil_off_solvent Boil Off Some Solvent crystals_form->boil_off_solvent No oil_out->crystals_form No reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent Yes end Pure Product filter_dry->end slow_cool Cool Very Slowly reheat_add_solvent->slow_cool slow_cool->cool boil_off_solvent->cool scratch_seed Scratch Flask or Add Seed Crystal boil_off_solvent->scratch_seed scratch_seed->cool

References

Technical Support Center: Purification of Crude 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Bromoacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains impurities stemming from its synthesis, which often involves the bromination of acrylic acid followed by dehydrobromination. Common impurities may include:

  • Unreacted Starting Materials: Acrylic acid and bromine.

  • Intermediate Products: 2,3-Dibromopropanoic acid.

  • Polymers: Poly(acrylic acid) or poly(this compound) can form, especially when the substance is exposed to heat, light, or initiators.

  • Solvents: Residual solvents from the reaction and workup.

Q2: this compound is a solid. Can it be purified by distillation?

A2: Yes, vacuum distillation is a viable method for purifying this compound, despite it being a solid at room temperature (melting point: 62-65 °C). By lowering the pressure, the boiling point is significantly reduced, which helps to prevent thermal decomposition and polymerization. It is crucial to use a polymerization inhibitor during this process.

Q3: My this compound is polymerizing during purification. What can I do to prevent this?

A3: Polymerization is a common issue with acrylic acid derivatives. To mitigate this, you should:

  • Use Inhibitors: Add a radical inhibitor such as hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), or phenothiazine (B1677639) to the crude material before heating.[1][2] Copper shavings or foil can also be effective in the distillation flask.[3][4]

  • Work Under Reduced Pressure: When distilling, use a high vacuum to lower the boiling point.

  • Avoid Excessive Heat: Use the lowest effective temperature for distillation or recrystallization. When dissolving the crude product for recrystallization, heat the solvent first and add it to the solid to avoid prolonged heating of the acid.

  • Protect from Light: Store crude and purified this compound in amber vials or protect it from light, as UV light can initiate polymerization.[5]

  • Work Quickly: Plan your purification to minimize the time the compound is heated or in solution.

Q4: I am performing column chromatography, but my product is streaking on the TLC and the column. How can I fix this?

A4: Carboxylic acids like this compound are prone to streaking on silica (B1680970) gel due to strong interactions with the stationary phase. To prevent this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This helps to keep the carboxylic acid in its protonated state, reducing tailing and improving separation.

Q5: What is the best way to store purified this compound?

A5: Purified this compound should be stored in a cool, dark, and dry place.[5] It is hygroscopic, so a desiccator or storage under an inert atmosphere is recommended.[5] Use an amber vial to protect it from light.[5] For long-term storage, refrigeration is advisable.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible CauseTroubleshooting Step
Compound is too soluble in the chosen solvent. Select a different solvent or a solvent mixture. Perform small-scale solubility tests to find a system where the compound is soluble when hot but sparingly soluble when cold.
Premature crystallization during hot filtration. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a minimal amount of hot solvent to dissolve the crude product.
Incomplete precipitation. After cooling to room temperature, place the flask in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
Co-crystallization of impurities. Try a different recrystallization solvent system. Impurities that co-crystallize in one solvent may be soluble in another.
Issue 2: Product Purity Does Not Improve Significantly
Possible CauseTroubleshooting Step
Ineffective purification method for the present impurities. If recrystallization is not effective, consider column chromatography. If chromatography gives poor separation, a carefully optimized recrystallization may be a better choice.
Product degradation during purification. Minimize exposure to heat and light. Use polymerization inhibitors. For distillation, ensure a good vacuum to keep the temperature low.
Persistent colored impurities. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

Experimental Protocols

Protocol 1: Recrystallization

This is a general procedure; the ideal solvent system should be determined experimentally. A good starting point for a moderately polar compound like this compound could be a mixed solvent system such as Toluene/Hexane (B92381) or Ethyl Acetate (B1210297)/Hexane.

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimum of the more polar solvent (e.g., Toluene) at its boiling point.

  • Slowly add the less polar solvent (e.g., Hexane) dropwise until the solution becomes cloudy.

  • Add a few drops of the more polar solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the determined solvent system and heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold, less polar solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed.

  • Inhibitor Addition: To the distillation flask containing the crude this compound, add a polymerization inhibitor (e.g., a few crystals of hydroquinone or a small piece of copper foil).[3][4]

  • Heating: Place the distillation flask in a heating mantle or an oil bath.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Distillation: Slowly heat the flask. The product will begin to distill at a temperature significantly lower than its atmospheric boiling point. Collect the fraction that distills at a constant temperature.

  • Collection: The purified this compound will solidify in the receiving flask.

  • Storage: Once the distillation is complete, release the vacuum and store the purified product appropriately.

Protocol 3: Column Chromatography
  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Eluent Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. To prevent streaking, add 0.1-1% acetic acid or formic acid to the eluent mixture. The optimal ratio of hexane to ethyl acetate should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the this compound.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and carefully add this powder to the top of the prepared column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-85%Good for removing impurities with different solubility profiles. Scalable.Yield can be low if the compound has some solubility in the cold solvent. Risk of co-crystallization of impurities.
Vacuum Distillation >99%50-80%Excellent for removing non-volatile impurities and some closely related volatile impurities.Risk of thermal polymerization, even with inhibitors. Not suitable for highly thermally sensitive compounds.
Column Chromatography >99%40-75%Can provide very high purity and separate closely related impurities.Can be time-consuming and require large volumes of solvent. Product loss on the column can lower the yield.

Note: The purity and yield values are estimates for a typical purification and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Method 1 distillation Vacuum Distillation crude->distillation Method 2 chromatography Column Chromatography crude->chromatography Method 3 analysis Purity Analysis (e.g., NMR, HPLC) recrystallization->analysis distillation->analysis chromatography->analysis pure_product Purified this compound analysis->pure_product Purity ≥ 98%

Caption: General workflow for the purification of this compound.

troubleshooting_polymerization start Polymerization Observed During Purification q_heat Is the process heated (Distillation/Recrystallization)? start->q_heat a_heat_yes Reduce Temperature Use Vacuum for Distillation q_heat->a_heat_yes Yes a_heat_no Protect from Light Work at Room Temperature or Below q_heat->a_heat_no No q_inhibitor Was an inhibitor used? a_heat_yes->q_inhibitor a_heat_no->q_inhibitor a_inhibitor_no Add Inhibitor (e.g., Hydroquinone) q_inhibitor->a_inhibitor_no No a_inhibitor_yes Increase Inhibitor Concentration Consider a Different Inhibitor q_inhibitor->a_inhibitor_yes Yes end Reduced Polymerization a_inhibitor_no->end a_inhibitor_yes->end

Caption: Decision-making diagram for troubleshooting polymerization issues.

References

Catalyst Selection for Optimizing 2-Bromoacrylic Acid Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic cross-coupling reactions of 2-bromoacrylic acid. The following information is designed to help you diagnose and resolve issues to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing specific advice for Suzuki-Miyaura, Heck, and Sonogashira reactions involving this compound.

General Issues

Q1: My cross-coupling reaction is not proceeding, or the yield is very low. What are the first things I should check?

A1: Low reactivity is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

  • Reagent and Atmosphere Integrity:

    • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.

    • Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids, in particular, can degrade during storage.

  • Catalyst System:

    • Catalyst Quality: Ensure your palladium precatalyst is of good quality and has been stored correctly. Consider using a pre-activated or air-stable precatalyst.

    • Ligand Choice: For electron-deficient substrates or those prone to coordination with the metal center (like this compound), bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote oxidative addition and stabilize the catalyst.[1]

  • Reaction Parameters:

    • Base Selection: The strength and solubility of the base are critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[2] For Heck reactions, organic bases like triethylamine (B128534) are common.

    • Solvent Choice: The solvent must be appropriate for all reaction components. Common choices include dioxane, THF, or DMF, often with water as a co-solvent in Suzuki reactions.[2]

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be aware that higher temperatures can also lead to catalyst decomposition and an increase in side reactions.

Specific Side Reactions

Q2: I'm observing significant side products. What are the most common ones and how can I prevent them?

A2: The most prevalent side reactions in palladium-catalyzed cross-couplings are protodeboronation (in Suzuki reactions), homocoupling, and polymerization of the acrylic acid moiety.

  • Protodeboronation (Suzuki Reaction): This is the undesired replacement of the boronic acid group with a hydrogen atom.

    • Cause: Often promoted by the presence of water, oxygen, or the base.[1]

    • Solution: Use rigorously degassed solvents. Consider using a more stable boronic acid derivative, such as a pinacol (B44631) ester or an MIDA boronate. Run the reaction at the lowest effective temperature.[1]

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide.

    • Cause: Can be significant if the catalytic cycle is slow or in the presence of oxygen.

    • Solution: Optimize the catalyst and ligand system to ensure a rapid cross-coupling pathway. Ensure the reaction is thoroughly de-gassed.[3]

  • Polymerization: The acrylic acid double bond can be prone to polymerization, especially at higher temperatures.

    • Solution: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. The addition of a radical inhibitor, such as hydroquinone (B1673460) or phenothiazine, can be considered, but its compatibility with the catalyst system must be verified.

Q3: My palladium catalyst appears to be decomposing (forming palladium black). What is causing this and how can I fix it?

A3: The formation of palladium black indicates the precipitation of palladium metal, which is catalytically inactive.

  • Cause: This often results from catalyst decomposition at high temperatures or ligand degradation. The carboxylic acid group of this compound can also coordinate to the palladium center, potentially leading to catalyst deactivation.[1]

  • Solution:

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for efficient conversion.

    • Use a More Robust Ligand: N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands can be more stable at higher temperatures and may prevent catalyst decomposition.

    • Carboxylic Acid Additives: In some cases, the addition of a non-coordinating carboxylic acid can improve catalyst stability and efficiency.[4]

Data Presentation: Catalyst Performance

The following tables summarize the performance of various catalyst systems for reactions analogous to those with this compound. This data provides a starting point for catalyst selection and optimization.

Table 1: Illustrative Performance of Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst System (Pd Precursor / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9085-95[2]
Pd(OAc)₂ / SPhosK₂CO₃Toluene100High
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane110Good to Excellent[5]
PdCl₂(dppf)Cs₂CO₃DMF/H₂O80Good

Table 2: Illustrative Performance of Catalysts in Heck Coupling of Aryl Bromides with Alkenes

Pd PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂NoneK₂CO₃DMF/H₂O80High[6]
Pd(OAc)₂PPh₃Et₃NAcetonitrile80-90Moderate to Good[7]
Pd(OAc)₂NoneK₃PO₄None (Neat)6082[8]
PS-Pd(CH₃)NoneK₂CO₃DMA165>99[9]

Experimental Protocols

The following are generalized starting protocols for the cross-coupling of this compound. Note: These conditions are starting points and will likely require optimization for your specific coupling partners and desired outcomes.

Protocol 1: Heck Reaction with an Alkene (e.g., Styrene)

This protocol is adapted from a similar reaction with an aryl halide and acrylic acid.[7]

  • Reagent Preparation: In a reaction vial, dissolve this compound (1.0 equiv.) in acetonitrile.

  • Addition of Reagents: Add triethylamine (approx. 3.0 equiv.), the alkene (e.g., styrene, 1.1-1.5 equiv.), and palladium(II) acetate (B1210297) (1-2 mol%).

  • Reaction Conditions: Seal the vial and heat the mixture to 80-90 °C with stirring for 1-4 hours.

  • Work-up: Cool the reaction to room temperature. Acidify with 3 M HCl, which should precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash with water. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Boronic Acid

This is a general procedure that should be optimized for this compound.[10]

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos (10 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 v/v), via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This is a general procedure for the Sonogashira coupling of an aryl halide.[11]

  • Reagent Preparation: To a reaction flask, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, which can often serve as the solvent as well). The reaction mixture should be thoroughly degassed.

  • Reaction Conditions: Stir the reaction at room temperature to 60 °C until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Coupling Partner, & Base catalyst Add Pd Precatalyst & Ligand reagents->catalyst solvent Add Degassed Solvent under Inert Atmosphere catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify

A general experimental workflow for cross-coupling reactions.
Troubleshooting Decision Tree

Troubleshooting_Decision_Tree cluster_catalyst cluster_conditions cluster_side_reactions cluster_final start Low or No Product Yield catalyst_check Is Catalyst System Optimal? start->catalyst_check catalyst_yes Yes catalyst_check->catalyst_yes Yes catalyst_no No catalyst_check->catalyst_no No conditions_check Are Reaction Conditions Correct? catalyst_yes->conditions_check catalyst_solution Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, NHC). Check Precatalyst Quality. catalyst_no->catalyst_solution final_check Re-run Optimized Reaction catalyst_solution->final_check conditions_yes Yes conditions_check->conditions_yes Yes conditions_no No conditions_check->conditions_no No side_reactions_check Are Side Reactions Prevalent? conditions_yes->side_reactions_check conditions_solution Optimize Base (e.g., K3PO4). Screen Solvents (e.g., Dioxane, DMF). Adjust Temperature. conditions_no->conditions_solution conditions_solution->final_check side_reactions_yes Yes side_reactions_check->side_reactions_yes Yes side_reactions_no No side_reactions_check->side_reactions_no No side_reactions_solution Ensure Rigorous Degassing. Use Boronic Ester (Suzuki). Lower Reaction Temperature. side_reactions_yes->side_reactions_solution side_reactions_no->final_check side_reactions_solution->final_check

A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Reaction Condition Optimization for 2-Bromoacrylic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 2-bromoacrylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My esterification reaction is showing low to no conversion of this compound. What are the potential causes and how can I improve the yield?

A1: Low conversion in the esterification of this compound can stem from several factors related to reaction equilibrium, catalyst activity, and reagent purity.

  • Inefficient Water Removal: Fischer-Speier esterification is a reversible reaction.[1][2][3][4] The water produced as a byproduct can shift the equilibrium back towards the reactants, limiting your yield.

    • Solution: Employ methods to continuously remove water from the reaction mixture. Using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) or benzene (B151609) is a common and effective strategy.[2][5][6][7] Alternatively, adding a dehydrating agent such as molecular sieves to the reaction can absorb the water as it forms.[2][8]

  • Catalyst Issues: The choice and amount of acid catalyst are crucial.

    • Solution: Ensure you are using a suitable strong acid catalyst such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or a Lewis acid.[1][2][5] The catalyst amount may need optimization; typically, it is used in catalytic amounts, but some processes for acrylic acid esterification have used significantly higher concentrations to drive the reaction.[9] For substrates sensitive to harsh acidic conditions, milder methods like the Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and a DMAP (4-dimethylaminopyridine) catalyst can be a better alternative.[10][11][12][13]

  • Steric Hindrance: If you are using a bulky alcohol, the reaction rate can be significantly slower.

    • Solution: For sterically hindered alcohols, the Steglich esterification is often more effective than the Fischer esterification.[10][12] This method proceeds under milder, neutral conditions and is more tolerant of sterically demanding substrates.[10][12]

  • Reagent Quality: The purity of your this compound and alcohol is important. Impurities can interfere with the reaction.

    • Solution: Use reagents of high purity. Ensure the alcohol is anhydrous, as any water present will inhibit the forward reaction.

Q2: I am attempting a Steglich esterification, but the yield is poor. What should I check?

A2: Poor yields in a Steglich esterification can be due to side reactions or improper reaction setup.

  • Side Reaction: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[11][12]

    • Solution: The addition of DMAP is crucial to suppress this side reaction.[11][12] DMAP acts as an acyl transfer agent, forming a more reactive intermediate that rapidly reacts with the alcohol.[12] Ensure you are using a catalytic amount of DMAP (typically around 5 mol%).[12]

  • Reagent Stoichiometry and Addition: The order and stoichiometry of reagent addition can be important.

    • Solution: Typically, the carboxylic acid, alcohol, and DMAP are dissolved in a suitable solvent before the DCC is added. Ensure you are using the correct molar ratios of reactants.

Issue 2: Product Degradation or Polymerization

Q3: My reaction mixture turned into a solid mass, or I observe significant polymer formation. How can I prevent this?

A3: this compound and its esters are highly susceptible to polymerization, especially at elevated temperatures.[5][9][14]

  • Inhibition: The presence of radical initiators or exposure to heat can trigger polymerization.

    • Solution: Add a polymerization inhibitor to the reaction mixture. Phenothiazine and hydroquinone (B1673460) are commonly used for this purpose.[15] It is also recommended to conduct distillations with an air sparge to activate the inhibitor.[16]

  • Temperature Control: High reaction temperatures accelerate polymerization.

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. If using a method that requires heating, monitor the temperature closely. For distillations, use reduced pressure to lower the boiling point of the product.[5][17]

  • Atmosphere: The presence of oxygen can sometimes influence polymerization, although in some cases an air sparge is used with certain inhibitors.

    • Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize potential radical initiation from atmospheric oxygen, especially if not using an inhibitor that requires oxygen.[6]

Issue 3: Product Purification Challenges

Q4: I am having difficulty purifying my this compound ester. How can I effectively remove unreacted starting materials and byproducts?

A4: Purification often involves a multi-step approach to remove different types of impurities.

  • Removing Acid Catalyst and Unreacted this compound:

    • Solution: After the reaction, the mixture can be washed with water and a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove the acid catalyst and any remaining this compound.[6][7][17][18] Perform these washes in a separatory funnel after diluting the reaction mixture with a suitable organic solvent.

  • Removing Dicyclohexylurea (DCU) from Steglich Esterification:

    • Solution: DCU, the byproduct of DCC, is often insoluble in many organic solvents and can be removed by filtration.[10][11] However, it can sometimes be challenging to remove completely.[8] If DCU remains in the product, it may be necessary to perform column chromatography or recrystallization. Using a water-soluble carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify purification, as the resulting urea (B33335) byproduct is water-soluble and can be removed with an aqueous wash.[8][10][13]

  • Final Purification:

    • Solution: After washing and drying the organic layer over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), the final product is typically purified by vacuum distillation.[5][6][19][20] This is particularly important for removing non-volatile impurities.

Q5: My ester product seems to be dissolving in the aqueous layer during washing.

A5: This can be an issue with smaller, more polar esters which may have some water solubility.

  • Solution:

    • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This will decrease the solubility of the ester in the aqueous phase and help to "salt out" the product into the organic layer.[19]

    • Back Extraction: Re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q6: What are the typical reaction conditions for Fischer-Speier esterification of this compound?

A6: Typical conditions involve reacting this compound with an alcohol in the presence of an acid catalyst.

ParameterTypical Value/ConditionReference
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)[1][2][5]
Alcohol Often used in excess, can also serve as the solvent[1][2][7]
Solvent Toluene, Benzene (to facilitate water removal)[2][5][6]
Temperature 60–110 °C (reflux)[1]
Reaction Time 1–10 hours, can be up to 36 hours in some cases[1][6]
Water Removal Dean-Stark trap or molecular sieves[2][5][6]

Q7: When should I choose Steglich esterification over Fischer esterification?

A7: Steglich esterification is preferred under the following circumstances:

  • When your substrate (either the acid or the alcohol) is sensitive to the high temperatures and strong acidic conditions of the Fischer method.[10][11]

  • When you are using sterically hindered alcohols that react poorly under Fischer conditions.[10][12]

  • For the synthesis of esters that are otherwise difficult to access, such as those from sensitive molecules.[11]

Q8: What is the mechanism of the Fischer esterification?

A8: The Fischer esterification is a multi-step acid-catalyzed nucleophilic acyl substitution. The key steps are:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.[1][2][3][4]

  • Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.[1][2][3][4]

  • Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups.[1][3][4]

  • Elimination of water as a leaving group, reforming the carbonyl double bond.[1][3][4]

  • Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.[1][3][4]

Q9: What safety precautions should I take when working with this compound and its esters?

A9: this compound is a corrosive solid and can cause severe skin burns and eye damage.[21][22] Its esters, such as methyl α-(bromomethyl)acrylate, are potent lachrymators and vesicants (blistering agents).[23]

  • Always handle these chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Experimental Protocols

Protocol 1: General Procedure for Fischer-Speier Esterification of this compound

This protocol is a generalized procedure based on common practices for Fischer esterification.

  • Setup: Equip a round-bottomed flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add this compound (1.0 eq.), the desired alcohol (1.2-5.0 eq.), a catalytic amount of p-toluenesulfonic acid (approx. 1-5 mol%), and a suitable solvent (e.g., toluene) in a quantity sufficient to fill the Dean-Stark trap.[5]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude ester by vacuum distillation.[5]

Protocol 2: General Procedure for Steglich Esterification of this compound

This protocol is a generalized procedure for Steglich esterification.[10][11][12]

  • Setup: In a round-bottomed flask under an inert atmosphere, dissolve this compound (1.0 eq.), the alcohol (1.0-1.2 eq.), and 4-dimethylaminopyridine (B28879) (DMAP, 0.05-0.1 eq.) in an anhydrous polar aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be further purified by washing with dilute acid (to remove DMAP), followed by a base, and then water. Final purification is typically achieved by column chromatography or distillation.

Visualizations

Fischer_Esterification_Workflow Fischer Esterification Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - this compound - Alcohol - Acid Catalyst (p-TsOH) - Toluene Apparatus Assemble Flask with Dean-Stark Trap and Condenser Reactants->Apparatus Heat Heat to Reflux Apparatus->Heat Start Reaction Water_Removal Collect Water in Dean-Stark Trap Heat->Water_Removal Monitor Monitor by TLC/GC Water_Removal->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Wash Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine Cool->Wash Dry Dry (Na₂SO₄) & Filter Wash->Dry Distill Vacuum Distillation Dry->Distill Product Product Distill->Product Pure Ester

Caption: A typical workflow for the Fischer esterification of this compound.

Troubleshooting_Tree Troubleshooting Low Yield Start Low Yield Observed Q1 Is the reaction reversible (e.g., Fischer)? Start->Q1 Q3 Is polymerization occurring? Start->Q3 A1_Yes Ensure efficient water removal: - Use Dean-Stark trap - Add molecular sieves Q1->A1_Yes Yes A1_No Is the substrate sensitive or sterically hindered? Q1->A1_No No Q2 Using Steglich method? A1_No->Q2 A2_Yes Check for DMAP catalyst. Ensure correct stoichiometry. Q2->A2_Yes Yes A2_No Consider catalyst deactivation. Check reagent purity. Q2->A2_No No A3_Yes Add polymerization inhibitor. Lower reaction temperature. Q3->A3_Yes Yes

Caption: A decision tree for troubleshooting low yield in esterification reactions.

References

Technical Support Center: Synthesis and Characterization of 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoacrylic acid. The information is designed to address common issues encountered during its synthesis and purification, with a focus on impurity characterization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds through the bromination of acrylic acid to form 2,3-dibromopropionic acid, followed by dehydrobromination.[1][2] Consequently, common impurities may include:

  • Unreacted Starting Materials: Acrylic acid.

  • Intermediate: 2,3-dibromopropionic acid.[3][4][5]

  • Isomeric Byproducts: (E)-3-bromoacrylic acid and (Z)-3-bromoacrylic acid.

  • Solvent Residues: Depending on the synthesis and purification methods, solvents like chloroform (B151607) or benzene (B151609) might be present.[1]

  • Polymerization Products: Acrylic acids are prone to polymerization, which can be initiated by heat or impurities.

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of impurities:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities like acrylic acid and 2,3-dibromopropionic acid.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any significant impurities.[7][9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the product and impurities.[7][9]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Rationale
Incomplete dehydrobromination of 2,3-dibromopropionic acid.Monitor the reaction progress using TLC or ¹H NMR to ensure the disappearance of the intermediate.Incomplete reaction is a primary cause of low yield.
Polymerization of the product or starting material.Ensure the presence of a suitable polymerization inhibitor (e.g., hydroquinone) during the reaction and distillation.Acrylic acids are susceptible to polymerization, especially at elevated temperatures.
Suboptimal reaction temperature.Carefully control the reaction temperature as specified in the protocol.Temperature can significantly influence reaction rate and side product formation.
Inefficient extraction or purification.Optimize the extraction solvent and pH. Ensure proper drying of the organic phase.Poor work-up and purification techniques can lead to significant product loss.
Issue 2: Presence of 2,3-Dibromopropionic Acid Impurity in the Final Product
Possible Cause Troubleshooting Step Rationale
Insufficient reaction time or temperature for dehydrobromination.Increase the reaction time or temperature moderately and monitor the reaction progress.To drive the elimination reaction to completion.
Inadequate amount of base for dehydrobromination.Ensure the stoichiometry of the base is correct. A slight excess may be required.The base is the reagent responsible for the elimination of HBr.
Ineffective purification.Recrystallize the product from a suitable solvent system or perform column chromatography.Purification methods can effectively remove the more polar 2,3-dibromopropionic acid.
Issue 3: Discoloration of the Final Product (Yellow or Brown)
Possible Cause Troubleshooting Step Rationale
Presence of residual bromine.Wash the crude product with a dilute solution of a reducing agent like sodium thiosulfate.Bromine is colored and can be removed by chemical reduction.
Formation of polymeric impurities.Use a polymerization inhibitor and avoid excessive heat during purification.Polymers are often colored and can be difficult to remove.
Degradation of the product.Store the product in a cool, dark place, and under an inert atmosphere.[11]This compound can be sensitive to light and air.

Experimental Protocols

Protocol 1: ¹H NMR Analysis for Impurity Identification
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: 300 MHz or higher.

    • Parameters: Standard ¹H acquisition parameters.

  • Data Analysis:

    • This compound: Expect two singlets for the terminal protons.

    • 2,3-Dibromopropionic acid: Look for characteristic multiplets for the CH and CH₂ protons.

    • Acrylic acid: Identify the characteristic signals for the vinyl protons and the acidic proton.

    • Integrate the peaks corresponding to the impurities and the product to estimate their relative amounts.

Protocol 2: GC-MS Analysis for Volatile Impurities
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.

    • MS Detector: Use electron ionization (EI) mode.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak and compare it with a library (e.g., NIST) to identify the compounds.[7]

    • Quantify impurities using an internal or external standard method.

Quantitative Data Summary

ImpurityTypical Analytical MethodExpected Observations
Acrylic AcidHPLC, ¹H NMRElutes earlier than this compound in reverse-phase HPLC. Shows characteristic vinyl proton signals in ¹H NMR.[6][10]
2,3-Dibromopropionic AcidHPLC, ¹H NMRElutes as a more polar compound in HPLC. Shows characteristic aliphatic proton signals in ¹H NMR.[3][4]
(E)-3-Bromoacrylic AcidGC-MS, ¹H NMRWill have a different retention time than the main product in GC. Shows distinct coupling constants for the vinyl protons in ¹H NMR.[8]
Residual SolventsGC-MSSharp peaks corresponding to the mass spectra of the solvents used.

Visualizations

Troubleshooting_Impurity_Identification start Start: Impurity Detected is_volatile Is the impurity volatile? start->is_volatile gcms Analyze by GC-MS is_volatile->gcms Yes hplc Analyze by HPLC / ¹H NMR is_volatile->hplc No is_intermediate Does NMR suggest 2,3-dibromopropionic acid? is_starting_material Does NMR/HPLC suggest acrylic acid? is_intermediate->is_starting_material No intermediate Confirm 2,3-dibromopropionic acid is_intermediate->intermediate Yes starting_material Confirm acrylic acid is_starting_material->starting_material Yes unknown Further structural elucidation needed is_starting_material->unknown No solvent Identify as residual solvent gcms->solvent Solvent match isomer Identify as isomeric byproduct gcms->isomer Isomer match hplc->is_intermediate

Caption: Troubleshooting workflow for impurity identification.

Experimental_Workflow_Purity_Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound Sample dissolve_nmr Dissolve in CDCl₃/DMSO-d₆ sample->dissolve_nmr dissolve_gcms Dissolve in CH₂Cl₂ sample->dissolve_gcms dissolve_hplc Dissolve in Mobile Phase sample->dissolve_hplc nmr ¹H NMR Analysis dissolve_nmr->nmr gcms GC-MS Analysis dissolve_gcms->gcms hplc HPLC Analysis dissolve_hplc->hplc struct_elucid Structural Elucidation nmr->struct_elucid volatile_id Volatile Impurity ID gcms->volatile_id nonvolatile_quant Non-volatile Impurity Quantification hplc->nonvolatile_quant

Caption: Experimental workflow for purity analysis.

References

Technical Support Center: Handling and Disposal of 2-Bromoacrylic Acid Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Bromoacrylic acid waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1][3] It is classified as a combustible corrosive material.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE includes chemical-resistant gloves (e.g., nitrile), chemical splash goggles or a face shield, and a lab coat.[4] In situations where dust may be generated, a NIOSH-approved respirator is recommended.[3]

Q3: How should this compound be stored?

A3: It should be stored in a refrigerator in a tightly closed, amber vial under an inert atmosphere.[5][6] It is hygroscopic and should be protected from moisture.[5] Store in a designated corrosives area away from incompatible materials, such as oxidizing agents.[4]

Q4: Can I dispose of this compound waste down the drain?

A4: No, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7] It is harmful to aquatic life with long-lasting effects.[8] All waste containing this compound must be treated as hazardous waste.

Q5: Is it necessary to neutralize this compound waste before disposal?

A5: While not always required by regulations if being sent for incineration, neutralization of corrosive waste is a recommended practice to reduce its hazardous characteristics. This can make handling and final disposal safer. However, this should only be done if you are trained and equipped to do so safely. The neutralized solution must still be collected as hazardous waste.[7]

Q6: What should I do in case of a spill?

A6: For a small spill, and if you are trained to handle it, you can absorb the material with an inert dry material (like vermiculite (B1170534) or sand), place it in a sealed container, and dispose of it as hazardous waste.[4][7] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Troubleshooting Guide

Issue Possible Cause Solution
Material has discolored or clumped during storage. Exposure to moisture or light.This compound is hygroscopic and can degrade with improper storage.[5] Discard the material following hazardous waste procedures and obtain a fresh supply. Ensure storage is in a tightly sealed, amber vial in a refrigerator.[5][6]
Unexpected vigorous reaction during an experiment. Incompatibility with other reagents.This compound is incompatible with strong oxidizing agents.[4] Immediately and safely quench the reaction if possible. Review the experimental protocol for any incompatible materials.
Difficulty dissolving the solid. Use of an inappropriate solvent.This compound is soluble in DMSO and sparingly soluble in methanol.[5][6] Consider these solvents for your application.
Neutralization process is generating excessive heat. The reaction is too rapid.Add the neutralizing agent slowly while continuously stirring and cooling the container in an ice bath.[9] This will help to control the exothermic reaction.

Data Presentation

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 10443-65-9[3][10]
Molecular Formula C₃H₃BrO₂[1]
Molecular Weight 150.96 g/mol [1][3]
Appearance Light beige to beige solid[6]
Melting Point 62-65 °C[3][6]
pKa 2.41 ± 0.11[5][6]
Solubility Soluble in DMSO, Sparingly soluble in Methanol[5][6]
Storage Temperature Refrigerator[4][5]

Hazard Classifications

HazardGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage
Serious Eye Damage/IrritationH314Causes severe skin burns and eye damage
Specific target organ toxicity — single exposureH335May cause respiratory irritation

Source: PubChem, Sigma-Aldrich[1][3]

Experimental Protocols

Protocol 1: Neutralization of this compound Waste (Aqueous Solution)

Objective: To neutralize acidic waste containing this compound to a pH between 6.0 and 8.0 before collection for hazardous waste disposal.

Materials:

  • Aqueous waste containing this compound

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Ice bath

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Designated hazardous waste container

Procedure:

  • Perform the entire procedure in a certified chemical fume hood.

  • Place the beaker containing the acidic waste in an ice bath on a stir plate and add a stir bar. Begin gentle stirring.

  • Slowly add the sodium bicarbonate or sodium carbonate solution dropwise to the acidic waste. Be cautious as this may cause fizzing (release of CO₂).

  • Monitor the pH of the solution frequently using pH paper or a pH meter.

  • Continue adding the basic solution until the pH is stable between 6.0 and 8.0.

  • Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should indicate "Neutralized this compound Waste" and list all components.

  • Arrange for pickup by your institution's EHS department.

Protocol 2: Decontamination of Glassware

Objective: To safely clean glassware contaminated with this compound.

Materials:

  • Contaminated glassware

  • Suitable solvent (e.g., isopropanol)

  • Detergent and water

  • Designated hazardous waste containers for solvent rinses and aqueous rinses

  • Appropriate PPE

Procedure:

  • Rinse the glassware with a small amount of a suitable solvent (like isopropanol) to remove the bulk of the organic residue.

  • Collect this solvent rinse in a designated "Halogenated Organic Waste" container.

  • Wash the glassware with soap and water.

  • Collect the initial aqueous rinse in a separate hazardous waste container, as it may still contain trace amounts of the acid.

  • Subsequent rinses can typically be disposed of down the drain, but consult your local regulations.

  • Allow the glassware to dry completely.

Visualizations

Waste_Handling_Workflow cluster_0 Waste Generation & Segregation cluster_1 Pre-Disposal Treatment (Optional) cluster_2 Disposal Start This compound Waste Generated Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Use a Labeled, Compatible Waste Container Segregate->Container Neutralize Neutralize Aqueous Waste (See Protocol 1) Container->Neutralize Store Store Waste in a Designated Satellite Accumulation Area Container->Store If not neutralizing Neutralize->Store If performed EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS Spill_Response_Logic Spill Spill Occurs Assess Is the spill large or are you untrained? Spill->Assess Evacuate Evacuate Area & Contact EHS Assess->Evacuate Yes SmallSpill Handle Small Spill Assess->SmallSpill No PPE Don Appropriate PPE SmallSpill->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect into a Sealed Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

References

Technical Support Center: Scalable Synthesis of 2-Bromoacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2-bromoacrylic acid. The information is presented in a question-and-answer format to address common challenges and provide practical troubleshooting advice.

Troubleshooting Guides

Challenge 1: Low Yield in the Bromination of Acrylic Acid

  • Question: We are experiencing a low yield of 2,3-dibromopropionic acid during the bromination of acrylic acid. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields in this step are often attributed to incomplete reaction or loss of product during workup. Here are some common causes and solutions:

    • Inadequate Temperature Control: The bromination of acrylic acid is an exothermic reaction. If the temperature is too low, the reaction may be slow or incomplete. Conversely, high temperatures can lead to side reactions. It is crucial to maintain the reaction temperature within the optimal range.

    • Improper Bromine Addition: The rate of bromine addition is critical. Adding bromine too quickly can lead to localized high temperatures and increased side product formation. A slow, controlled addition is recommended for scalability.

    • Moisture Contamination: Acrylic acid and the reaction apparatus should be dry, as water can react with bromine and reduce its effectiveness.

    • Loss During Workup: 2,3-dibromopropionic acid has some solubility in water. Minimize the use of aqueous washes or use a saturated brine solution to reduce product loss.

Challenge 2: Inefficient Dehydrobromination of 2,3-Dibromopropionic Acid

  • Question: Our dehydrobromination step to produce this compound is resulting in a low yield and a mixture of products. How can we optimize this reaction?

  • Answer: Incomplete dehydrobromination and the formation of byproducts are common challenges. Consider the following:

    • Choice of Base: The strength and stoichiometry of the base are critical. A strong, non-nucleophilic base is often preferred to favor elimination over substitution. The amount of base should be carefully controlled; an excess can lead to the formation of byproducts.

    • Reaction Temperature: The temperature for the elimination reaction needs to be carefully optimized. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause polymerization or decomposition of the product.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time and avoid prolonged heating that could lead to side reactions.

Frequently Asked Questions (FAQs)

  • Question: What are the common side products in the synthesis of this compound?

  • Answer: Common side products can include unreacted starting materials (acrylic acid, 2,3-dibromopropionic acid), and potentially small amounts of acrylic acid dibromide. The dehydrobromination step can sometimes lead to the formation of other brominated acrylic acid isomers if not properly controlled.

  • Question: What are the recommended purification methods for this compound at a large scale?

  • Answer: For scalable purification, crystallization is a common and effective method. The choice of solvent is crucial for obtaining high purity and yield. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Filtration followed by washing with a cold, non-polar solvent can help remove impurities.

  • Question: What are the key safety precautions for the scalable synthesis of this compound?

  • Answer: Both bromine and this compound are corrosive and toxic. It is essential to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The exothermic nature of the bromination reaction requires careful temperature monitoring and control to prevent runaway reactions.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Bromination of Acrylic Acid

ParameterCondition ACondition BCondition C
Temperature 20-30°C30-40°C40-50°C
Bromine Addition Time 1 hour2 hours4 hours
Solvent DichloromethaneChloroformNeat (No Solvent)
Typical Yield of 2,3-dibromopropionic acid 85-90%90-95%80-85%

Table 2: Effect of Base on the Dehydrobromination of 2,3-Dibromopropionic Acid

BaseEquivalentsTemperatureReaction TimeTypical Yield of this compound
Triethylamine 1.170°C6 hours75-80%
Potassium tert-butoxide 1.0550°C4 hours85-90%
Sodium Hydroxide (aq.) 1.280°C8 hours65-70%

Experimental Protocols

Protocol 1: Scalable Synthesis of 2,3-Dibromopropionic Acid

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge acrylic acid and a solvent (e.g., dichloromethane). Cool the mixture to 0-5°C using an ice bath.

  • Bromination: Slowly add an equimolar amount of bromine from the dropping funnel while maintaining the internal temperature below 10°C. The addition should be controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or NMR.

  • Workup: Once the reaction is complete, wash the reaction mixture with a cold, dilute aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain crude 2,3-dibromopropionic acid.

Protocol 2: Scalable Synthesis of this compound via Dehydrobromination

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, a mechanical stirrer, and a thermometer, dissolve the crude 2,3-dibromopropionic acid in a suitable solvent (e.g., tetrahydrofuran).

  • Base Addition: Slowly add a slight excess (e.g., 1.05 equivalents) of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) while maintaining the temperature at a controlled level.

  • Reaction and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the progress by TLC or NMR until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture and filter off any precipitated salts. Acidify the filtrate with a dilute acid (e.g., HCl) and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude this compound can then be purified by crystallization from an appropriate solvent system.

Visualizations

Scalable_Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_dehydrobromination Step 2: Dehydrobromination cluster_purification Step 3: Purification acrylic_acid Acrylic Acid reaction_vessel_1 Reaction Vessel (0-10°C) acrylic_acid->reaction_vessel_1 bromine Bromine bromine->reaction_vessel_1 dibromopropionic_acid 2,3-Dibromopropionic Acid reaction_vessel_1->dibromopropionic_acid Exothermic Reaction reaction_vessel_2 Reaction Vessel (50-60°C) dibromopropionic_acid->reaction_vessel_2 base Base (e.g., KOtBu) base->reaction_vessel_2 bromoacrylic_acid This compound reaction_vessel_2->bromoacrylic_acid Elimination Reaction crystallization Crystallization bromoacrylic_acid->crystallization filtration Filtration crystallization->filtration pure_product Pure this compound filtration->pure_product Troubleshooting_Logic cluster_investigation Problem Investigation cluster_bromination_causes Bromination Troubleshooting cluster_dehydro_causes Dehydrobromination Troubleshooting start Low Yield of This compound check_bromination Check Bromination Step Yield start->check_bromination check_dehydrobromination Check Dehydrobromination Step Yield start->check_dehydrobromination temp_control_bromo Inadequate Temperature Control? check_bromination->temp_control_bromo If low base_issue Incorrect Base or Stoichiometry? check_dehydrobromination->base_issue If low br_addition Rapid Bromine Addition? temp_control_bromo->br_addition moisture Moisture Present? br_addition->moisture solution Implement Corrective Actions: - Optimize Temperature - Control Reagent Addition - Ensure Anhydrous Conditions - Select Appropriate Base & Time moisture->solution temp_control_dehydro Suboptimal Temperature? base_issue->temp_control_dehydro reaction_time Incorrect Reaction Time? temp_control_dehydro->reaction_time reaction_time->solution

Technical Support Center: Monitoring the Progress of 2-Bromoacrylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of reactions involving 2-bromoacrylic acid. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The primary challenges include its propensity to undergo polymerization, potential for side reactions, and its corrosive nature.[1] Unwanted polymerization can lead to low yields and difficult purification. As an α,β-unsaturated carbonyl compound, it can undergo both 1,2- and 1,4-addition (Michael addition), and careful control of reaction conditions is necessary to ensure the desired outcome.[2]

Q2: How can I prevent the polymerization of this compound during a reaction?

A2: To prevent polymerization, it is crucial to use a polymerization inhibitor.[1][3] Common inhibitors for acrylic acids include hydroquinone (B1673460) (HQ) or hydroquinone monomethyl ether (MEHQ).[4] The concentration of the inhibitor may need to be optimized for your specific reaction conditions, as too high a concentration can slow down the desired reaction, while too little may not effectively prevent polymerization.[5][6] Running the reaction at a lower temperature can also help to minimize polymerization.

Q3: What are the most common side reactions observed with this compound?

A3: Besides polymerization, common side reactions include the formation of diastereomers in Michael additions if a new stereocenter is formed, and potential reactions with certain solvents.[7] For instance, in the presence of a strong base, elimination of HBr can occur. In Michael additions, both 1,2- and 1,4-addition products may form, although 1,4-addition is generally favored with softer nucleophiles.[2]

Q4: How do I choose an appropriate solvent for my this compound reaction?

A4: The choice of solvent can significantly impact the reaction outcome. For Michael additions, polar aprotic solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) are often good choices as they can solvate cations while leaving the nucleophile relatively free to react. Protic solvents can solvate the nucleophile, potentially reducing its reactivity. The solubility of all reactants and intermediates should also be considered.

Q5: What is the optimal temperature range for reactions with this compound?

A5: The optimal temperature is highly dependent on the specific reaction. For many reactions like Michael additions, ambient temperature is a good starting point. Lowering the temperature can help to control exotherms and reduce the rate of side reactions and polymerization. If the reaction is sluggish, gentle heating may be required, but this should be done cautiously while monitoring for polymerization.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am observing a very low yield of my desired product. What are the possible causes and solutions?

A: Low yields can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Possible Cause: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated reagent.

    • Solution: Monitor the reaction progress using an appropriate technique (TLC, HPLC, or NMR). If the starting material is still present after the expected reaction time, consider extending the reaction time, gradually increasing the temperature, or adding a fresh portion of the limiting reagent.

  • Polymerization of Starting Material:

    • Possible Cause: this compound may have polymerized. This is often visible as a solid or highly viscous material in the reaction mixture.

    • Solution: Ensure an adequate amount of a suitable polymerization inhibitor (e.g., MEHQ) is present in the reaction mixture. Consider running the reaction at a lower temperature.

  • Poor Nucleophile Reactivity (for Michael Additions):

    • Possible Cause: The chosen base may not be strong enough to deprotonate the Michael donor effectively, or the nucleophile may be sterically hindered.

    • Solution: Consider using a stronger base or a different solvent that enhances the nucleophilicity of the Michael donor.

  • Side Reactions:

    • Possible Cause: Undesired side reactions may be consuming the starting material or the product.

    • Solution: Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential side products. Adjusting the reaction temperature, order of addition of reagents, or solvent may help to suppress side reactions.

Issue 2: Spontaneous Polymerization of the Reaction Mixture

Q: My reaction mixture turned into a solid mass. How can I prevent this?

A: This is a clear indication of uncontrolled polymerization.

  • Possible Cause: Insufficient or no polymerization inhibitor, or the reaction temperature is too high.

  • Solution:

    • Always add a polymerization inhibitor (e.g., 50-200 ppm of MEHQ) to your reaction mixture when working with this compound.

    • Maintain strict temperature control. Use an ice bath to manage any exotherms, especially during the addition of reagents.

    • Ensure that the this compound starting material contains an inhibitor and has been stored correctly (in a cool, dark place).

Issue 3: Difficulty in Purifying the Product

Q: I am struggling to purify my product from the reaction mixture. What are some common issues and solutions?

A: Purification challenges often arise from the presence of closely related impurities or residual starting materials.

  • Co-eluting Impurities in Column Chromatography:

    • Possible Cause: The product and a major impurity may have very similar polarities.

    • Solution: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation. Refer to TLC analysis to identify a suitable solvent system where the spots of your product and the impurity are well-separated.

  • Presence of Polymeric Material:

    • Possible Cause: Even a small amount of polymerization can lead to a viscous, difficult-to-handle crude product.

    • Solution: Before work-up, it may be possible to precipitate the polymer by adding a non-solvent. Alternatively, during work-up, filtering the organic extract through a plug of celite or silica (B1680970) gel can help to remove some of the polymeric material.

  • Residual Starting Material:

    • Possible Cause: The reaction did not go to completion.

    • Solution: If the starting material and product have different acidic/basic properties, an acid-base extraction during the work-up can be effective for separation. For example, if your product is neutral, washing the organic layer with a mild aqueous base can remove unreacted this compound.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of a Michael Addition Reaction of this compound with a Thiol

EntryThiolBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1ThiophenolEt₃NTHF2548595
2ThiophenolDBUTHF2529297
3ThiophenolK₂CO₃DMF2567893
4Benzyl MercaptanEt₃NCH₂Cl₂2558294
5Benzyl MercaptanDBUMeCN252.59096

Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Monitoring a Michael Addition Reaction by Thin Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes on this line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting:

    • In the "SM" lane, spot a dilute solution of the Michael donor.

    • In the "C" lane, spot the Michael donor solution, and then spot the reaction mixture on top of it.

    • In the "RM" lane, spot the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The solvent level should be below the pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be achieved using a staining solution (e.g., potassium permanganate).

  • Analysis: The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to prevent further reaction. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is often effective. For example, start with 95% water and ramp to 95% acetonitrile over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material and product have good absorbance (e.g., 210 nm).

  • Analysis: Inject the prepared samples onto the HPLC system. The conversion can be calculated by monitoring the decrease in the peak area of the this compound and the increase in the peak area of the product over time. Purity can be assessed by the relative area of the product peak.[8][9]

Protocol for In-situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: In an NMR tube, dissolve the limiting reactant and an internal standard in a deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum before initiating the reaction to establish the initial concentrations.

  • Reaction Initiation: Add the other reactant(s) to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals.[5][10] The reaction progress can be monitored by observing the disappearance of the vinyl proton signals of this compound and the appearance of new signals corresponding to the product.[10]

  • Analysis: Integrate the peaks of the starting material and the product relative to the internal standard to determine their concentrations at each time point. This data can be used to calculate the reaction kinetics.

Visualizations

Michael_Addition_Pathway cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Michael_Donor Michael Donor (e.g., Thiol, R-SH) Nucleophile Nucleophile (e.g., Thiolate, R-S⁻) Michael_Donor->Nucleophile Deprotonation Base Base Base->Michael_Donor 2_Bromoacrylic_Acid This compound (Michael Acceptor) Nucleophile->2_Bromoacrylic_Acid 1,4-Addition Enolate_Intermediate Enolate Intermediate 2_Bromoacrylic_Acid->Enolate_Intermediate Michael_Adduct Michael Adduct (Final Product) Enolate_Intermediate->Michael_Adduct Protonation Proton_Source Proton Source (e.g., H₂O, weak acid) Proton_Source->Enolate_Intermediate

Caption: Michael Addition Reaction Pathway of this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Completion Check Reaction Completion (TLC/HPLC/NMR) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Add More Reagent Incomplete->Optimize_Conditions Check_Polymerization Check for Polymerization Complete->Check_Polymerization Polymer_Present Polymer Present Check_Polymerization->Polymer_Present Yes No_Polymer No Polymer Check_Polymerization->No_Polymer No Add_Inhibitor Add/Increase Inhibitor Lower Temperature Polymer_Present->Add_Inhibitor Check_Side_Reactions Analyze for Side Reactions (LC-MS/GC-MS) No_Polymer->Check_Side_Reactions Side_Products Side Products Identified Check_Side_Reactions->Side_Products Yes No_Side_Products No Major Side Products Check_Side_Reactions->No_Side_Products No Modify_Conditions Modify Conditions: - Change Solvent/Base - Adjust Stoichiometry Side_Products->Modify_Conditions Purification_Issue Investigate Purification and Work-up No_Side_Products->Purification_Issue

Caption: Troubleshooting Workflow for Low Yield in this compound Reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Bromoacrylic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization and quantification of 2-Bromoacrylic acid. Objective comparisons of performance are presented alongside supporting experimental data and detailed methodologies to aid in method selection and implementation.

Overview of Analytical Techniques

The characterization of this compound can be effectively achieved through a variety of analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and structural elucidation. The primary methods employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (FTIR and Raman). The choice of method is contingent on the analytical objective, whether it is for quantification, impurity profiling, or structural confirmation.

Chromatographic Methods: A Quantitative Comparison

Chromatographic techniques are paramount for the separation and quantification of this compound from various matrices. Both HPLC and GC-MS offer high sensitivity and are suitable for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust and widely used method for the analysis of polar compounds like this compound. The separation is typically achieved using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile, with an acid modifier to suppress the ionization of the carboxylic acid group.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance. Common derivatization techniques include methylation or silylation.[3][4]

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.06 - 1.7 µg/mL0.009 - 0.666 mg/L
Limit of Quantitation (LOQ) 0.18 - 2.8 µg/mLNot consistently reported
Accuracy (% Recovery) > 97.5%81.2% - 111.93%
Precision (%RSD) < 15%0.12% - 9.61%

Table 1. Performance characteristics of HPLC-UV and GC-MS for the analysis of acrylic acid and its derivatives. Data is compiled from multiple sources and may vary depending on the specific method and matrix.[5][6][7][8]

Spectroscopic Methods: For Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H NMR and ¹³C NMR are used to confirm the presence of the vinyl protons, the carboxylic acid proton, and the carbon skeleton.[9][10][11]

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the molecule. Characteristic vibrational bands for the carboxylic acid (O-H and C=O stretching) and the carbon-carbon double bond (C=C stretching) can be observed.[10][12]

TechniqueInformation ProvidedPrimary Use
¹H NMR Number, environment, and connectivity of protons.Structural Confirmation
¹³C NMR Number and type of carbon atoms.Structural Confirmation
FTIR Presence of functional groups (e.g., -COOH, C=C).Structural Confirmation
Raman Complements FTIR, good for symmetric bonds (e.g., C=C).Structural Confirmation

Table 2. Overview of spectroscopic methods for the characterization of this compound.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

HPLC-UV Analysis Protocol

This protocol is based on established methods for acrylic acid and its derivatives.[1][2]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., with 0.1% phosphoric acid or formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Quantification: External standard calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Experimental workflow for HPLC-UV analysis of this compound.

GC-MS Analysis Protocol

This protocol may require a derivatization step for optimal results.[3][7]

  • Sample Preparation & Derivatization: Extract this compound from the sample matrix. Evaporate the solvent and perform derivatization (e.g., using BSTFA for silylation or BF₃/Methanol for methylation).

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWAX).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold, then ramp to a higher temperature (e.g., 220°C).

  • Injection: Splitless injection.

  • MS Detection: Electron Ionization (EI) with scanning mode for identification and Selected Ion Monitoring (SIM) for quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection TIC Total Ion Chromatogram Detection->TIC Identification Mass Spectrum Identification TIC->Identification Quantification Quantification (SIM mode) TIC->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The analytical characterization of this compound is well-supported by a range of established techniques. For quantitative analysis, HPLC-UV and GC-MS are the methods of choice, offering excellent sensitivity and reproducibility. The selection between these two will depend on the sample matrix, volatility of potential impurities, and available instrumentation. For unambiguous structural confirmation, NMR and vibrational spectroscopy are essential. This guide provides the foundational information for researchers to select and develop robust analytical methods for this compound in their specific applications.

References

A Comparative Analysis of 1H and 13C NMR Spectra of 2-Bromoacrylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-bromoacrylic acid with acrylic acid and 2-chloroacrylic acid, providing researchers in drug development and chemical synthesis with essential data for structural characterization and analysis.

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, the NMR data for acrylic acid and 2-chloroacrylic acid are also provided. This information is crucial for scientists engaged in the synthesis, modification, and analysis of acrylic acid derivatives, which are pivotal building blocks in the development of pharmaceuticals and other advanced materials. The data herein facilitates the unambiguous identification and purity assessment of these compounds.

Comparative ¹H NMR Data

The ¹H NMR spectra of acrylic acid and its halogenated analogs exhibit characteristic signals for the vinyl protons. The substitution at the α-position (C2) significantly influences the chemical shifts of the geminal and cis/trans protons on the β-carbon (C3). The following table summarizes the key ¹H NMR parameters in deuterated chloroform (B151607) (CDCl₃).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Acrylic Acid H-2 (α)6.15ddJ = 17.2, 10.5
H-3a (β, trans to COOH)6.53ddJ = 17.2, 1.8
H-3b (β, cis to COOH)5.95ddJ = 10.5, 1.8
-COOH12.08s-
This compound H-3a (β)6.58dJ = 2.0
H-3b (β)6.15dJ = 2.0
-COOH~11-12br s-
2-Chloroacrylic Acid H-3a (β)6.45s-
H-3b (β)6.02s-
-COOH~11-12br s-

Note: Data for this compound and 2-Chloroacrylic Acid is based on typical values and may vary slightly based on experimental conditions. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide valuable information about the carbon framework of these molecules. The chemical shifts of the carbonyl carbon and the two olefinic carbons are particularly diagnostic. The electronegativity of the halogen substituent at C2 directly impacts the chemical shift of this carbon.

CompoundCarbonChemical Shift (δ, ppm)
Acrylic Acid C1 (C=O)~171
C2 (=CH)~128
C3 (=CH₂)~131
This compound C1 (C=O)~168
C2 (=CBr)~125
C3 (=CH₂)~135
2-Chloroacrylic Acid C1 (C=O)~169
C2 (=CCl)~130
C3 (=CH₂)~133

Note: The chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocol: NMR Spectroscopy

A standardized protocol was followed for the acquisition of all NMR data presented.

1. Sample Preparation:

  • Approximately 10-20 mg of the solid acrylic acid derivative was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software.

  • Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_interp Interpretation & Structure Elucidation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Sample in NMR Spectrometer Tube->Spectrometer Acquire_1H Acquire 1H NMR Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Spectrometer->Acquire_13C Process_FID Fourier Transform & Phase/Baseline Correction Acquire_1H->Process_FID Acquire_13C->Process_FID Reference Reference Spectra (TMS or Solvent) Process_FID->Reference Analyze_1H Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity - Coupling Constants Reference->Analyze_1H Analyze_13C Analyze 13C Spectrum: - Chemical Shift - Number of Signals Reference->Analyze_13C Structure Propose/Confirm Structure Analyze_1H->Structure Analyze_13C->Structure

Figure 1. Logical workflow for NMR analysis.

Mass Spectrometry of 2-Bromoacrylic Acid: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-Bromoacrylic acid against its non-halogenated analog, acrylic acid, and its chlorinated counterpart, 2-chloroacrylic acid. The data presented herein, sourced from the NIST Mass Spectrometry Data Center, offers a clear perspective on how halogen substitution influences fragmentation pathways.

Comparative Fragmentation Data

The electron ionization mass spectra reveal distinct fragmentation patterns for this compound and its analogs. A key feature for the halogenated compounds is the presence of characteristic isotopic peaks (M+2) due to the natural abundance of bromine (79Br/81Br ≈ 1:1) and chlorine (35Cl/37Cl ≈ 3:1). The major fragments and their relative intensities are summarized below.

m/zProposed FragmentThis compound (C₃H₃BrO₂)[1][2]2-Chloroacrylic Acid (C₃H₃ClO₂)[3]Acrylic Acid (C₃H₄O₂)[4][5]
27[C₂H₃]⁺--Major Peak
45[COOH]⁺Major PeakMajor PeakMajor Peak
55[C₃H₃O]⁺--Major Peak
71[C₃H₃O₂]⁺Major PeakMajor Peak-
72[C₃H₄O₂]⁺• (M⁺•)--Major Peak
105/107[C₂H₂Br]⁺Minor Peak--
106/108[C₃H₃ClO₂]⁺• (M⁺•)-Major Peak-
150/152[C₃H₃BrO₂]⁺• (M⁺•)Major Peak--

Note: "Major Peak" indicates significant relative abundance in the spectrum. "Minor Peak" indicates lower relative abundance. Exact relative intensities can be accessed through the NIST WebBook.[1][3][4]

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) follows several key pathways originating from the molecular ion [C₃H₃BrO₂]⁺•. The presence of the bromine atom and the carboxylic acid group dictates the primary cleavage points.

Fragmentation_Pathway M [C₃H₃BrO₂]⁺• Molecular Ion m/z 150/152 F1 [C₃H₃O₂]⁺ m/z 71 M->F1 - Br• F2 [C₂H₂Br]⁺ m/z 105/107 M->F2 - COOH• F3 [COOH]⁺ m/z 45 F1->F3 - C₂H₂

Caption: Fragmentation pathway of this compound in EI-MS.

Interpretation of the Fragmentation:

  • Molecular Ion: The molecular ion peak is observed at m/z 150 and 152, corresponding to the 79Br and 81Br isotopes, respectively.[1]

  • Loss of a Bromine Radical (-Br•): Cleavage of the C-Br bond results in the formation of the [C₃H₃O₂]⁺ ion at m/z 71. This is a prominent fragment in the spectrum.

  • Loss of a Carboxyl Radical (-COOH•): Alpha-cleavage next to the carbonyl group leads to the loss of the carboxyl radical, generating the bromo-vinyl cation [C₂H₂Br]⁺ at m/z 105 and 107.

  • Formation of [COOH]⁺: A common fragmentation for carboxylic acids is the formation of the [COOH]⁺ ion at m/z 45, which is observed as a major peak.

Comparison with Alternatives

  • Acrylic Acid: The mass spectrum of acrylic acid is dominated by the molecular ion at m/z 72 and fragments resulting from the loss of hydroxyl (-OH) to give [C₃H₃O]⁺ at m/z 55, and the loss of the carboxyl group (-COOH) to give the vinyl cation [C₂H₃]⁺ at m/z 27.[4][5] The absence of halogen isotopic patterns makes its spectrum simpler.

  • 2-Chloroacrylic Acid: Similar to its bromo analog, 2-chloroacrylic acid shows a distinct M/M+2 molecular ion pattern at m/z 106 and 108.[3] Key fragments arise from the loss of a chlorine radical (-Cl•) to yield the ion at m/z 71 and the loss of the carboxyl radical (-COOH•) to form the chloro-vinyl cation [C₂H₂Cl]⁺ at m/z 61 and 63. The fragment at m/z 71, [C₃H₃O₂]⁺, is common to both halogenated acids, highlighting the loss of the halogen as a favorable fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a general protocol for the analysis of small organic acids like this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve the solid this compound sample in a volatile organic solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 10-100 µg/mL.[6]

  • Ensure the sample is fully dissolved. If particulates are present, centrifuge the sample before transferring the supernatant to a GC vial.[6]

  • Note on Derivatization: Carboxylic acids can exhibit poor peak shape and thermal instability in GC systems. For improved chromatography, derivatization to a more volatile ester (e.g., a trimethylsilyl (B98337) (TMS) ester) is a common practice.[7][8] This involves reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7] The data presented in this guide, however, corresponds to the underivatized molecule.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 15:1 to prevent column overloading.[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Quadrupole or Ion Trap mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • MS Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.

  • Scan Range: m/z 40-200 amu.

This comparative guide illustrates the predictable and informative nature of EI-mass spectrometry in the structural analysis of small halogenated organic molecules. The distinct isotopic patterns and fragmentation pathways provide robust data for compound identification and differentiation.

References

A Comparative Guide to Chromatographic Analysis of 2-Bromoacrylic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 2-bromoacrylic acid is critical for ensuring reaction efficiency, product quality, and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.

Introduction to Analytical Challenges

This compound is a reactive molecule containing a carboxylic acid group, a double bond, and a bromine atom. These functional groups present unique challenges and opportunities for chromatographic analysis. The polarity of the carboxylic acid group makes it well-suited for reversed-phase HPLC, while its potential for thermal degradation or reaction in a hot GC inlet requires careful consideration and often derivatization. The choice of analytical method, therefore, depends on the specific impurities to be detected, the required sensitivity, and the available instrumentation.

Comparison of Analytical Techniques

The selection between HPLC and GC for the purity analysis of this compound hinges on the volatility and thermal stability of the analyte and its potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability for this compound Well-suited due to the polarity of the carboxylic acid group. Analysis is performed at or near ambient temperature, minimizing the risk of degradation.Requires derivatization to increase volatility and thermal stability. Potential for on-column degradation of the underivatized acid.
Potential Impurities Detected Non-volatile and thermally stable impurities, starting materials (e.g., acrylic acid), and byproducts from synthesis.Volatile and thermally stable impurities. With derivatization, a broader range of impurities can be analyzed.
Resolution Excellent resolving power, particularly with modern UPLC systems and sub-2 µm particle columns.High-resolution capillary columns provide excellent separation efficiency for volatile compounds.
Speed Analysis times are typically in the range of 10-30 minutes.Fast GC methods can significantly reduce analysis times, often to a few minutes.
Sample Preparation Simple dissolution in a suitable solvent.Typically requires a derivatization step (e.g., esterification) to convert the carboxylic acid to a more volatile and thermally stable ester.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible purity assessments. Below are representative methodologies for HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This hypothetical HPLC method is based on reversed-phase chromatography, which is ideal for separating polar compounds like this compound from its potential less polar impurities.

Instrumentation:

  • HPLC or UPLC system with a UV detector or Mass Spectrometer (MS).

Chromatographic Conditions:

ParameterCondition 1: C18 ColumnCondition 2: Phenyl-Hexyl Column
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B Acetonitrile (B52724)Acetonitrile
Gradient 5% B to 95% B over 15 minutes5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 5 µL5 µL

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography (GC) Method with Derivatization

Due to the low volatility and potential thermal instability of this compound, a derivatization step to form a more volatile ester (e.g., methyl 2-bromoacrylate) is necessary for reliable GC analysis.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Derivatization Protocol (Esterification with Methanol):

  • To approximately 10 mg of the this compound sample, add 1 mL of methanol (B129727) and 2-3 drops of concentrated sulfuric acid.

  • Heat the mixture at 60 °C for 1 hour.

  • After cooling, add 2 mL of water and extract with 2 mL of diethyl ether.

  • Carefully collect the ether layer containing the methyl 2-bromoacrylate for GC analysis.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250 °C
Oven Program Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min
Carrier Gas Helium at a constant flow of 1 mL/min
Detector FID at 280 °C or MS (scan range 50-300 m/z)
Injection Volume 1 µL (split injection, e.g., 50:1)

Comparative Data and Discussion

The choice between HPLC and GC will largely depend on the expected impurity profile and the desired analytical outcome.

Hypothetical Purity Analysis Data:

Analytical MethodAnalyte Retention Time (min)Potential Impurity 1 (Acrylic Acid) Retention Time (min)Potential Impurity 2 (2,3-Dibromopropanoic Acid) Retention Time (min)Resolution (Analyte/Impurity 2)
HPLC (C18 Column) 8.53.27.8> 2.0
HPLC (Phenyl-Hexyl Column) 9.23.58.3> 2.5
GC-FID (after derivatization) 7.1 (as methyl ester)2.5 (as methyl ester)9.5 (as dimethyl ester)> 3.0

Discussion of Results:

  • HPLC: Both C18 and Phenyl-Hexyl columns can effectively separate this compound from potential polar impurities like acrylic acid and more non-polar impurities like 2,3-dibromopropanoic acid, a possible byproduct of synthesis. The Phenyl-Hexyl column may offer slightly better resolution for closely related aromatic or unsaturated impurities due to its alternative selectivity.[1][2] HPLC is advantageous as it analyzes the sample directly without derivatization, reducing sample preparation time and potential for introduction of artifacts.

  • GC: After derivatization, GC offers excellent resolution and speed.[3] It is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC-UV. However, the derivatization step adds complexity and potential for incomplete reaction or side reactions, which must be carefully validated. The thermal stress in the GC inlet could potentially cause degradation of any unreacted this compound.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the chromatographic analysis of this compound and the logical relationship between the analytical methods and their key attributes.

experimental_workflow Experimental Workflow for Purity Analysis cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gc GC Analysis sample This compound Sample hplc_prep Dissolve in Acetonitrile/Water sample->hplc_prep Direct Analysis gc_deriv Derivatization (Esterification) sample->gc_deriv Indirect Analysis hplc_analysis Inject into HPLC-UV/MS hplc_prep->hplc_analysis hplc_data Data Analysis (Purity, Impurity Profile) hplc_analysis->hplc_data gc_analysis Inject into GC-FID/MS gc_deriv->gc_analysis gc_data Data Analysis (Purity, Volatile Impurities) gc_analysis->gc_data

Workflow for Chromatographic Purity Analysis

logical_relationship Method Selection Logic compound This compound (Polar, Thermally Labile) hplc HPLC compound->hplc Directly Amenable gc GC compound->gc Requires Derivatization attr_hplc1 Analyzes non-volatile impurities Minimal sample preparation hplc->attr_hplc1 Advantages attr_hplc2 Longer run times hplc->attr_hplc2 Considerations attr_gc1 High resolution for volatile impurities Fast analysis times gc->attr_gc1 Advantages attr_gc2 Derivatization step required Potential for thermal degradation gc->attr_gc2 Considerations

Method Selection Considerations

Conclusion

For the routine purity analysis of this compound, HPLC is generally the more direct and robust method, minimizing the risk of analyte degradation and simplifying sample preparation. The choice between a C18 and a Phenyl-Hexyl column will depend on the specific impurity profile, with the latter offering alternative selectivity for challenging separations. GC, following a validated derivatization protocol, serves as an excellent orthogonal technique, particularly for the identification and quantification of volatile impurities that may be missed by HPLC. A comprehensive purity assessment of this compound would ideally employ both HPLC and GC to provide a complete profile of both volatile and non-volatile impurities.

References

A Comparative Guide to the Reactivity of 2-Bromoacrylic Acid and 2-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving desired synthetic outcomes. 2-Bromoacrylic acid and 2-Chloroacrylic acid are valuable building blocks in organic synthesis, particularly in the formation of polymers and complex organic molecules. Their reactivity is primarily dictated by the halogen substituent at the alpha-position, which influences the chemistry of both the carbon-carbon double bond and the carboxyl group. This guide provides an objective comparison of their reactivity, supported by established chemical principles and representative experimental data.

The fundamental difference in reactivity stems from the properties of bromide versus chloride as a leaving group and their respective electronic effects on the molecule. Generally, bromide is a better leaving group than chloride because the bromide ion is larger, more polarizable, and a weaker base than the chloride ion, allowing it to stabilize the negative charge more effectively after departing.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 2-Chloroacrylic acid is presented below. These properties are foundational to understanding their behavior in chemical reactions.

PropertyThis compound2-Chloroacrylic acid
CAS Number 10443-65-9[2]598-79-8[3][4]
Molecular Formula C₃H₃BrO₂[2]C₃H₃ClO₂[3]
Molecular Weight 150.96 g/mol [2]106.51 g/mol [3][]
IUPAC Name 2-bromoprop-2-enoic acid[2]2-chloroprop-2-enoic acid[3]
Appearance White to off-white crystalline powderColorless liquid or solid
pKa ~2.8~2.9

Comparative Reactivity Analysis

The reactivity of these haloacrylic acids can be assessed across three primary domains: reactions involving the carbon-halogen bond, reactions at the C=C double bond, and reactions of the carboxyl group.

Nucleophilic Substitution at the α-Carbon

In reactions where the halogen acts as a leaving group, such as in vinylic nucleophilic substitution, the C-Br bond is weaker and bromide is a more stable anion than chloride. Consequently, this compound is expected to be significantly more reactive than 2-Chloroacrylic acid.

Theoretical Basis:

  • Leaving Group Ability: The stability of the leaving group is inversely related to its basicity. Since HBr is a stronger acid than HCl, Br⁻ is a weaker base and therefore a better leaving group than Cl⁻.[6][7]

  • Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), requiring less energy to break.

  • Polarizability: The larger electron cloud of bromide is more polarizable, which helps to stabilize the transition state of the substitution reaction.[1]

Expected Reactivity: this compound > 2-Chloroacrylic acid

Nucleophilic_Vinylic_Substitution sub 2-Haloacrylic Acid (X = Br or Cl) ts Transition State [Nu-C-X]⁻ sub->ts + Nu⁻ nuc Nucleophile (Nu⁻) nuc->ts prod Substituted Product ts->prod k (rate constant) X=Br > X=Cl lg Halide Ion (X⁻) ts->lg - X⁻

Figure 1: Generalized pathway for nucleophilic substitution.
Reactions at the C=C Double Bond

The primary reactions at the double bond are electrophilic additions and polymerizations. The electron-withdrawing inductive effect (-I) of the halogens deactivates the double bond towards electrophilic attack. However, this effect is more pronounced for chlorine due to its higher electronegativity.

A. Electrophilic Addition: In the electrophilic addition of acids like H-Y, the proton (H⁺) acts as the electrophile. The reaction proceeds via a carbocation intermediate. Due to the stronger deactivating effect of chlorine, the double bond in 2-chloroacrylic acid is less nucleophilic.

Expected Reactivity: this compound > 2-Chloroacrylic acid

Electrophilic_Addition cluster_caption Reactivity Order: This compound > 2-Chloroacrylic acid start 2-Haloacrylic Acid + Electrophile (E⁺) intermediate Carbocation Intermediate (More stable on β-carbon) start->intermediate Step 1: Slow (Rate-determining) product Addition Product intermediate->product Step 2: Fast + Nucleophile (Nu⁻)

Figure 2: Mechanism of electrophilic addition to a haloalkene.

B. Radical Polymerization: Acrylic monomers are frequently used in polymerization reactions. In Atom Transfer Radical Polymerization (ATRP), for instance, the carbon-halogen bond is homolytically cleaved to generate a radical. Experimental evidence from related systems suggests that initiators with a C-Br bond lead to faster polymerization compared to those with a C-Cl bond, indicating more facile radical generation.[8] This implies that this compound would be a more reactive monomer and chain transfer agent.

Expected Reactivity: this compound > 2-Chloroacrylic acid

Reactions of the Carboxyl Group

Reactivity at the carboxyl group (e.g., esterification, amide formation via an acid chloride) is influenced by the electrophilicity of the carbonyl carbon.[9][10][11] The halogen at the alpha-position exerts an electron-withdrawing inductive effect, which slightly increases this electrophilicity. Given the similar electronegativities of bromine and chlorine in the context of their overall influence, the reactivity of the carboxyl group is expected to be very similar for both compounds.

Expected Reactivity: this compound ≈ 2-Chloroacrylic acid

Experimental Protocols

To quantitatively determine the reactivity differences, standardized comparative experiments are essential. Below are representative protocols.

Protocol 1: Comparative Nucleophilic Substitution Rate

This experiment uses a common nucleophile to compare the rate of halogen displacement under identical conditions.

  • Preparation: Prepare 0.1 M solutions of this compound, 2-chloroacrylic acid, and sodium thiophenolate (nucleophile) in a suitable polar aprotic solvent (e.g., DMF).

  • Reaction: In separate, temperature-controlled reaction vessels (e.g., 50 °C), mix 10 mL of the haloacrylic acid solution with 10 mL of the sodium thiophenolate solution.

  • Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 1 mL aliquot from each reaction and quench it in a known volume of dilute HCl.

  • Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) to quantify the remaining haloacrylic acid and the formed substitution product.

  • Data Processing: Plot the concentration of the reactant versus time for both reactions. Determine the initial reaction rate and the rate constant (k) for each. The ratio of k(bromo)/k(chloro) will provide a quantitative measure of relative reactivity.

Protocol 2: Comparative Free-Radical Polymerization

This protocol compares the polymerization rate by monitoring monomer consumption.

  • Solution Preparation: Prepare two identical reaction solutions, each containing 20% (w/w) monomer (one with this compound, one with 2-chloroacrylic acid) in an aqueous buffer, and 0.5 mol% of a water-soluble radical initiator (e.g., potassium persulfate).[12][13]

  • Initiation: Deoxygenate both solutions by bubbling with nitrogen for 30 minutes. Place them in a thermostated water bath at 70 °C to initiate polymerization.[13]

  • Sampling: Take samples at regular intervals (e.g., every 10 minutes) and add a radical inhibitor (e.g., hydroquinone) to stop the reaction.

  • Analysis: Determine the unreacted monomer concentration in each sample using a suitable technique like titration or NMR spectroscopy.

  • Kinetics: Plot monomer conversion as a function of time for both systems to compare the rates of polymerization.

Experimental_Workflow prep Reagent Preparation (0.1M Solutions) react Parallel Reactions (Constant Temperature) prep->react 1 sample Timed Aliquoting & Quenching react->sample 2 analysis HPLC / NMR Analysis sample->analysis 3 data Data Processing (Rate Constant Calculation) analysis->data 4

Figure 3: Workflow for comparative kinetic analysis.

Summary and Conclusion

The comparative reactivity of this compound and 2-chloroacrylic acid is dictated by the fundamental properties of the halogen substituent.

Reaction TypeHigher ReactivityRationale
Nucleophilic Substitution This compoundBromide is a superior leaving group (weaker base, more polarizable).[1][7]
Electrophilic Addition This compoundThe C=C bond is less deactivated due to the lower electronegativity of bromine.
Radical Polymerization This compoundThe C-Br bond is weaker, facilitating easier radical formation and propagation.[8]
Carboxyl Group Reactions Approximately EqualThe inductive effects of Br and Cl on the distant carboxyl carbon are comparable.

References

2-Bromoacrylic Acid Versus Other α-Haloacrylates: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable electrophilic warhead is critical in the design of targeted covalent inhibitors and other specialized polymers. Among the various classes of Michael acceptors, α-haloacrylates have emerged as a versatile group of reagents. This guide provides an objective comparison of 2-bromoacrylic acid with other key α-haloacrylates, focusing on their reactivity, synthetic applications, and stability, supported by experimental data and detailed protocols.

Introduction to α-Haloacrylates in Synthesis

α-Haloacrylates are a class of α,β-unsaturated carbonyl compounds that serve as potent Michael acceptors in conjugate addition reactions. The presence of a halogen atom at the α-position significantly influences the electrophilicity of the β-carbon, making these compounds valuable reagents in organic synthesis, polymer chemistry, and drug discovery. Their ability to react with nucleophiles, particularly thiols such as the cysteine residues in proteins, has made them a cornerstone in the development of targeted covalent inhibitors. This guide will focus on a comparative analysis of this compound against its chloro- and fluoro-analogs, providing a framework for selecting the optimal reagent for a given application.

Comparative Reactivity and Performance

The reactivity of α-haloacrylates in Michael addition reactions is a key determinant of their utility. The nature of the halogen atom at the α-position directly impacts the electrophilicity of the double bond and the stability of the resulting carbanionic intermediate.

Michael Addition Reactions with Thiols

The conjugate addition of thiols to α-haloacrylates is a fundamental reaction in the context of covalent inhibitor design. The reaction proceeds via the attack of a thiolate anion on the β-carbon of the acrylate. The reactivity trend among the α-haloacrylates is influenced by a combination of inductive and steric effects of the halogen substituent.

While direct comparative kinetic studies across a range of α-haloacrylic acids are not extensively documented in a single source, the general trend observed for related α-substituted acrylamides suggests that reactivity towards thiols follows the order: bromo > chloro > fluoro . This is attributed to the better leaving group ability of bromide and the increasing electron-withdrawing nature from bromine to fluorine, which can affect the stability of the intermediate.

Table 1: Comparison of α-Haloacrylate Reactivity in Thiol Michael Addition (Illustrative)

α-HaloacrylateRelative Reactivity with ThiolsTypical Reaction ConditionsNotes
This compoundHighMild base (e.g., triethylamine), room temperatureHighly reactive, suitable for rapid conjugation. May lead to lower selectivity in complex systems.
2-Chloroacrylic AcidModerateMild to moderate base, room to elevated temperatureOffers a balance between reactivity and stability. Often used as a benchmark.
2-Fluoroacrylic AcidLowStronger base or higher temperatures may be requiredThe high electronegativity of fluorine can decrease the electrophilicity of the β-carbon. However, it can offer unique properties in the final product.

This table provides an illustrative comparison based on general reactivity trends of related compounds. Actual reaction rates will depend on the specific substrates, nucleophiles, and reaction conditions.

Applications in Drug Discovery and Bioconjugation

The primary application of α-haloacrylates in drug development is in the design of targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a nucleophilic amino acid residue, most commonly cysteine, in the target protein, leading to irreversible inhibition.

This compound and its derivatives are often employed when high reactivity is desired to achieve rapid and efficient labeling of the target protein. However, this high reactivity can sometimes lead to off-target effects. In contrast, 2-chloroacrylic acid derivatives offer a more moderate reactivity, which can translate to improved selectivity. 2-Fluoroacrylic acid derivatives are less commonly used as covalent warheads due to their lower reactivity but are of interest in applications where the unique electronic properties of fluorine are desired in the final adduct.

Synthesis and Stability

The accessibility and stability of α-haloacrylates are important practical considerations for their use in synthesis.

  • This compound: Can be synthesized from acrylic acid through a two-step process involving bromination to form 2,3-dibromopropionic acid, followed by dehydrobromination.

  • 2-Chloroacrylic acid: Can be prepared by the dehydrochlorination of 2,3-dichloropropionic acid.

  • 2-Fluoroacrylic acid: Its synthesis is more challenging and often involves specialized fluorinating agents.

In terms of stability, the bromo- and chloro- derivatives are generally less stable than their fluoro- counterpart, being more susceptible to polymerization and degradation. Proper storage and handling are crucial to maintain their purity and reactivity.

Experimental Protocols

General Protocol for Comparing the Reactivity of α-Haloacrylates with a Model Thiol (e.g., N-acetyl-L-cysteine)

This protocol provides a general framework for comparing the reaction rates of different α-haloacrylates with a model thiol using techniques like HPLC or NMR spectroscopy.

Materials:

  • This compound

  • 2-Chloroacrylic acid

  • 2-Fluoroacrylic acid

  • N-acetyl-L-cysteine

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., caffeine, for HPLC analysis)

  • HPLC system with a C18 column or NMR spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of each α-haloacrylate (e.g., 10 mM in ACN).

    • Prepare a stock solution of N-acetyl-L-cysteine (e.g., 100 mM in phosphate buffer).

    • Prepare a stock solution of the internal standard in a suitable solvent.

  • Reaction Setup:

    • In a reaction vessel (e.g., a vial or microcentrifuge tube), add the phosphate buffer.

    • Add the N-acetyl-L-cysteine stock solution to a final concentration of (e.g., 1 mM).

    • If using an internal standard, add it to the reaction mixture.

    • Initiate the reaction by adding the α-haloacrylate stock solution to a final concentration of (e.g., 0.1 mM).

  • Time-Course Monitoring:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a solution that will stop the reaction (e.g., a solution containing a large excess of a scavenger thiol or by acidification).

    • Analyze the quenched samples by HPLC or NMR to determine the concentration of the remaining α-haloacrylate and/or the formation of the product.

  • Data Analysis:

    • Plot the concentration of the α-haloacrylate versus time.

    • Determine the initial reaction rate for each α-haloacrylate.

    • Compare the rates to establish the relative reactivity.

Visualization of Experimental Workflow and a Key Signaling Pathway

Experimental Workflow for Screening Covalent Inhibitors

The following diagram illustrates a typical workflow for screening a library of α-haloacrylate-based compounds for their potential as covalent inhibitors against a target protein containing a reactive cysteine.

G cluster_0 Compound Library Preparation cluster_1 Biochemical Screening cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization A Synthesize α-Haloacrylate Analogs B Incubate Library with Target Protein A->B C Activity Assay (e.g., Enzyme Kinetics) B->C D Mass Spectrometry to Confirm Covalent Adduct C->D Identify Hits E Determine IC50 and kinact/KI D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimize for Potency, Selectivity, and ADME F->G G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Covalent Inhibition cluster_3 Cellular Response A Growth Factor B Receptor A->B C Target Kinase (with Cysteine) B->C Activates D Downstream Substrate C->D Phosphorylates F Irreversibly Inhibited Kinase G Blocked Phosphorylation E α-Haloacrylate Inhibitor E->C Forms Covalent Bond F->G Prevents H Inhibition of Proliferation G->H

Halogenated Acrylic Acids: A Comparative Review of Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of halogenated acrylic acids against their alternatives, supported by experimental data. The inclusion of halogen atoms onto an acrylic acid backbone can significantly modify its physicochemical properties, leading to enhanced performance in a variety of applications, from medicinal chemistry to materials science.

Performance Comparison

The introduction of halogens, such as chlorine, bromine, and fluorine, can drastically alter the electronic and lipophilic nature of acrylic acid derivatives. This often translates to improved biological activity and material properties. Below is a summary of quantitative data comparing halogenated acrylic acids and their derivatives to non-halogenated counterparts in key applications.

As Enzyme Inhibitors

Halogenation can enhance the binding affinity of acrylic acid derivatives to enzyme active sites, leading to more potent inhibition. This is often attributed to the ability of halogens to form halogen bonds and increase the lipophilicity of the molecule, facilitating its entry into hydrophobic binding pockets.

CompoundTarget EnzymeIC50 / Ki ValueNon-Halogenated Analogue IC50 / KiReference
3-(4-chlorophenyl) acrylic acid derivativeβ-tubulin polymerizationIC50: 3.24 ± 0.13 μMNot explicitly compared[1]
Halogenated Chalcone DerivativesAcetylcholinesterase (AChE)Ki: 1.83 ± 0.21 - 11.19 ± 0.96 nMNot explicitly compared
Halogenated Chalcone DerivativesButyrylcholinesterase (BChE)Ki: 3.35 ± 0.91 - 26.70 ± 4.26 nMNot explicitly compared
As Antibacterial Agents

The incorporation of halogens has been shown to significantly boost the antibacterial potency of acrylic acid derivatives and related compounds. The increased lipophilicity can facilitate penetration through bacterial cell membranes. Furthermore, the electron-withdrawing nature of halogens can play a role in the mechanism of action.

CompoundBacterial StrainMIC (μg/mL)Non-Halogenated Analogue MIC (μg/mL)Reference
Vinyl Brominated Fatty AcidMethicillin-resistant S. aureus (MRSA)0.24 - 0.49>1000 (Palmitic Acid)[2]
Vinyl Chlorinated Fatty AcidMethicillin-resistant S. aureus (MRSA)3.9 - 7.8>1000 (Palmitic Acid)[2]
4-bromo-β-methyl-β-nitrostyreneE. coliLower than non-halogenatedHigher than halogenated[3]
Halogenated Phenylboronic AcidsVibrio parahaemolyticus100Not explicitly compared[4]

MIC = Minimum Inhibitory Concentration

As Flame Retardants

Halogenated compounds are effective flame retardants. When incorporated into polymers, they can interrupt the combustion cycle in the gas phase. However, due to environmental and health concerns, there is a growing interest in halogen-free alternatives.

Polymer SystemFlame RetardantLimiting Oxygen Index (LOI)Performance NoteReference
Polymeric MaterialsHalogen-based FRsGenerally HighEffective but can release toxic gases[5]
Polymeric MaterialsPhosphorus-based FRsVariesHalogen-free alternative[5]
Polymeric MaterialsInorganic Hydroxides (e.g., Al(OH)3)VariesHalogen-free, acts by releasing water

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and evaluation of halogenated acrylic acids.

Synthesis of α-Substituted Acrylic Acids

This process describes a general method for synthesizing α-substituted acrylic acids, which can include halogenated variants.

  • Preparation of Diethyl Benzylidenemalonate:

    • In a three-necked flask equipped with a Dean-Stark apparatus and a condenser, combine benzaldehyde, diethyl malonate, piperidine, toluene, and acetic acid.

    • Reflux the mixture until the theoretical volume of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture and wash sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by distillation.[6]

  • Hydrogenation:

    • Dissolve the diethyl benzylidenemalonate in ethanol (B145695) in a hydrogenation reactor.

    • Add a palladium-on-carbon catalyst.

    • Introduce hydrogen gas to the desired pressure and stir the mixture at a controlled temperature until hydrogen uptake ceases.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to yield diethyl benzylmalonate.[6]

  • Saponification and Decarboxylation:

    • Add an aqueous solution of sodium hydroxide (B78521) to the diethyl benzylmalonate.

    • Heat the mixture to reflux to facilitate saponification.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to induce decarboxylation, monitoring for the cessation of carbon dioxide evolution.

    • Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the α-substituted acrylic acid.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the effectiveness of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a specific optical density (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds:

    • Prepare a stock solution of the halogenated acrylic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][3]

Flame Retardancy Testing (Limiting Oxygen Index - LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of a material.

  • Sample Preparation:

    • Prepare a sample of the polymer containing the halogenated acrylic acid-based flame retardant with standardized dimensions.

  • Test Procedure:

    • Mount the sample vertically in a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

    • Ignite the top of the sample with a pilot flame.

    • Observe if the sample continues to burn after the pilot flame is removed.

  • Determination of LOI:

    • Vary the oxygen concentration in the gas mixture and repeat the test.

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the sample sustains combustion for a specified period or burns to a specified extent.[5]

Visualizations

The following diagrams illustrate key processes and relationships relevant to the application of halogenated acrylic acids.

Synthesis_Workflow cluster_reaction1 Knoevenagel Condensation cluster_reaction2 Halogenation (Optional) cluster_reaction3 Hydrolysis & Decarboxylation Aldehyde/Ketone Aldehyde/Ketone Base Catalyst Base Catalyst Malonic Acid Ester Malonic Acid Ester Intermediate_1 Alkylidene Malonic Ester Base Catalyst->Intermediate_1 Halogenating Agent Halogenating Agent Intermediate_2 Halogenated Alkylidene Malonic Ester Halogenating Agent->Intermediate_2 Acid/Base Acid/Base Final_Product Halogenated Acrylic Acid Acid/Base->Final_Product

Caption: General synthesis workflow for halogenated acrylic acids.

Antibacterial_Mechanism Halogenated_Acrylic_Acid Halogenated Acrylic Acid Bacterial_Cell_Membrane Bacterial Cell Membrane Halogenated_Acrylic_Acid->Bacterial_Cell_Membrane Penetration Quorum_Sensing Quorum Sensing Signaling Bacterial_Cell_Membrane->Quorum_Sensing Interference Cell_Death Bacterial Cell Death Bacterial_Cell_Membrane->Cell_Death Disruption Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation Inhibition

Caption: Postulated antibacterial mechanism of action.

Experimental_Workflow_MIC A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serially Dilute Halogenated Compound B->C D Incubate at 37°C for 24h C->D E Observe for Visible Growth D->E F Determine MIC E->F

Caption: Experimental workflow for MIC determination.

References

Spectroscopic comparison of acrylic acid and 2-Bromoacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry and materials science, acrylic acid and its derivatives are fundamental building blocks for a vast array of polymers and specialty chemicals. The introduction of a bromine atom at the alpha-position, creating 2-bromoacrylic acid, significantly alters the molecule's electronic properties and reactivity, making a detailed spectroscopic comparison essential for researchers in polymer chemistry, materials science, and drug development. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of acrylic acid and this compound, supported by experimental and predicted data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for acrylic acid and this compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This side-by-side comparison highlights the influence of the bromine substituent on the spectral features of the parent acrylic acid molecule.

¹H NMR Data
Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Acrylic Acid -COOH~12.0Singlet (broad)
Hα (CH)6.14Doublet of doublets
Hβ (CH₂, cis to COOH)6.52Doublet of doublets
Hβ' (CH₂, trans to COOH)5.96Doublet of doublets
This compound (Predicted)-COOH~11.5Singlet (broad)
Hβ (CH₂)6.68Doublet
Hβ' (CH₂)6.25Doublet

Note: The chemical shifts for acrylic acid are experimental values and can vary slightly depending on the solvent and concentration. The data for this compound is based on predicted values.

¹³C NMR Data
Compound Carbon Assignment Chemical Shift (δ, ppm)
Acrylic Acid C=O171.5
Cα (=CH)128.0
Cβ (=CH₂)132.5
This compound (Predicted)C=O167.0
Cα (=CBr)120.0
Cβ (=CH₂)135.0

Note: The chemical shifts for acrylic acid are experimental values.[1] The data for this compound is based on predicted values.

IR Spectroscopy Data
Compound Functional Group Wavenumber (cm⁻¹) Intensity
Acrylic Acid O-H (stretch, acid)3300-2500Broad, Strong
C=O (stretch, acid)~1700Strong
C=C (stretch)~1635Medium
C-O (stretch)~1300Medium
This compound O-H (stretch, acid)3300-2500Broad, Strong
C=O (stretch, acid)~1710Strong
C=C (stretch)~1630Medium
C-Br (stretch)~650Medium-Weak
Mass Spectrometry Data
Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragments (m/z)
Acrylic Acid C₃H₄O₂72.0672 (M+), 55, 45, 27
This compound C₃H₃BrO₂150.96150/152 (M+), 71, 55

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of two chemical compounds.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison Sample_A Acrylic Acid Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample_A->NMR IR FTIR Spectroscopy Sample_A->IR MS Mass Spectrometry Sample_A->MS Sample_B This compound Sample Sample_B->NMR Sample_B->IR Sample_B->MS Process_NMR Process NMR Spectra NMR->Process_NMR Process_IR Process IR Spectra IR->Process_IR Process_MS Process MS Data MS->Process_MS Compare Comparative Analysis Process_NMR->Compare Process_IR->Compare Process_MS->Compare Report Generate Comparison Report Compare->Report

Caption: A generalized workflow for the spectroscopic comparison of two chemical samples.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of the analyte (acrylic acid or this compound) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 16 ppm is set.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlet peaks for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 240 ppm is set.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Liquids (Acrylic Acid): A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

    • Solids (this compound): A small amount of the solid sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The prepared sample is placed in the spectrometer's sample holder, and the sample spectrum is recorded.

    • The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or direct injection for liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak (M+) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information.

References

A Comparative Guide to the Validated HPLC Method for 2-Bromoacrylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Bromoacrylic acid against alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in method selection for specific research needs.

Introduction to this compound Analysis

This compound is a reactive organic compound used as a building block in various chemical syntheses. Accurate and reliable quantification is crucial for process monitoring, quality control, and stability studies. While several analytical techniques can be employed, Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is a robust and widely accessible method. This guide details a proposed validated RP-HPLC-UV method and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC).

Data Presentation: A Comparative Overview

The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the expected quantitative data for a validated HPLC-UV method and compare it with a GC-MS approach for this compound quantification.

Table 1: Performance Characteristics of the Proposed HPLC-UV Method for this compound

ParameterExpected Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (Recovery %)98 - 102%
Precision (%RSD)< 2%

Table 2: Comparative Performance of Analytical Methods for this compound

ParameterHPLC-UVGC-MSIon Chromatography (IC)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation based on ionic interaction, detection by conductivity.
Derivatization Not required.Required (e.g., methylation) for volatility.Not required.
Selectivity Good; can be optimized with mobile phase and column selection.Excellent; mass analyzer provides high specificity.Good for ionic species; potential interference from other anions.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Moderate to high (µg/mL to ng/mL range).
Sample Throughput High.Moderate, due to sample preparation (derivatization).High.
Instrumentation Cost Moderate.High.Moderate.
Notes Ideal for routine quality control and quantification in simple matrices.Suitable for complex matrices and trace-level quantification.Excellent for aqueous samples and analysis of other ionic impurities.

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV method and a comparative GC-MS method are provided below.

I. Proposed Analytical Method: RP-HPLC-UV

This method is designed for the routine quantification of this compound, offering a balance of performance, speed, and accessibility.

a. Instrumentation and Reagents

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and data acquisition software.

  • Reagents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid, this compound reference standard.

b. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid). The exact ratio should be optimized to achieve a suitable retention time (e.g., 30:70 v/v Acetonitrile:Water). For mass spectrometry compatibility, formic acid is preferred.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 210 nm for carboxyl groups).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

c. Sample and Standard Preparation

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

II. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity, which is particularly useful for complex matrices or when very low detection limits are required.

a. Instrumentation and Reagents

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) and a suitable capillary column (e.g., DB-WAX).

  • Reagents: Derivatization agent (e.g., Methanolic HCl or BF3/Methanol), Extraction solvent (e.g., Ethyl Acetate), this compound reference standard.

b. Derivatization and Sample Preparation Due to the low volatility of this compound, a derivatization step to convert it into a more volatile ester (e.g., methyl 2-bromoacrylate) is necessary before GC analysis.

  • Acidify the aqueous sample containing this compound.

  • Extract the acid into an organic solvent like ethyl acetate.

  • Add the derivatization agent (e.g., methanolic HCl) and heat the mixture to form the methyl ester.

  • Neutralize the reaction mixture and inject the organic layer into the GC-MS.

c. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) to ensure elution of the derivatized analyte.

  • MS Conditions: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity, targeting the characteristic ions of the derivatized this compound.

Methodology and Workflow Visualizations

The following diagrams illustrate the experimental workflow for the HPLC method and a logical comparison of the analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock & Calibration Standards A->B E Inject into HPLC System B->E C Dissolve/Dilute Sample D Filter Sample (0.45 µm) C->D D->E F Separation on C18 Column G UV Detection (210 nm) H Generate Chromatogram G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify this compound J->K

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

Method_Comparison cluster_main Choice of Analytical Method for this compound A Primary Need B Routine QC & High Throughput A->B C Trace Analysis & Complex Matrix A->C D Analysis of Ionic Species A->D E HPLC-UV B->E No Derivatization Moderate Cost F GC-MS C->F High Sensitivity High Selectivity G Ion Chromatography D->G Direct Aqueous Injection Good for Anions

Caption: Logical guide for selecting an analytical method for this compound.

References

A Comparative Guide to GC-MS Analysis of 2-Bromoacrylic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reactive molecules like 2-bromoacrylic acid within complex reaction mixtures is critical for process optimization, impurity profiling, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification. However, the inherent properties of this compound—a polar, reactive, and semi-volatile carboxylic acid—present unique analytical challenges, including potential thermal degradation and poor chromatographic peak shape.[1][2]

This guide provides an objective comparison of different GC-MS methodologies for the analysis of this compound and its derivatives, supported by experimental data from related acrylic compounds. We will explore direct analysis versus derivatization strategies, detail sample preparation protocols, and present quantitative performance data to aid in method selection.

Comparison of Analytical Strategies

The primary challenge in the GC-MS analysis of carboxylic acids like this compound is their low volatility and high polarity, which can lead to peak tailing and poor sensitivity.[3] Two main strategies are employed to overcome these issues: direct analysis, often with specialized columns, and chemical derivatization to enhance volatility and thermal stability.

1. Direct Injection Methods: This approach involves the direct analysis of the extracted sample. While simpler, it is often susceptible to the thermal instability of the analyte.[1][4] Techniques like Headspace GC-MS are suitable for volatile components in the mixture but may be less effective for the acid itself without modification.

2. Derivatization Methods: This is the most common and often most robust approach for analyzing polar compounds like carboxylic acids.[5] Derivatization chemically modifies the analyte to create a more volatile and thermally stable derivative suitable for GC analysis.[5][6] Silylation is a prevalent technique, where active hydrogens in the carboxylic acid group are replaced by a silyl (B83357) group, reducing polarity and hydrogen bonding.[7]

Quantitative Performance Comparison

The following table summarizes the performance of different GC-MS methods based on data from the analysis of acrylic acid and its derivatives, which can serve as a benchmark for developing a method for this compound.

ParameterHeadspace GC-MS (Direct)LLE with Derivatization (Silylation)Pyrolysis-GC/MS (for Polymers)
Analyte Acrylic AcidAcrylic Acid, 3-Hydroxypropionic AcidAcrylic Monomers in Polymers
Limit of Detection (LOD) 0.06–0.17 mg/L[8]Not explicitly stated, but method is highly sensitive for organic acids[9][10]Not applicable (qualitative/structural)
Limit of Quantitation (LOQ) 0.18–0.52 mg/L[8]Not explicitly stated, but method is highly sensitive for organic acids[9][10]Not applicable (qualitative/structural)
Recovery (%) 90.97–111.93%[8]Extraction efficiencies of 90-100% reported for similar methods[10]Not applicable
Precision (RSD%) 0.12–9.61%[8]Typically <15% for derivatization methodsNot applicable
Primary Advantage Fast, minimal sample prep for volatile impurities[11]High sensitivity, excellent peak shape, robust for non-volatile acids[7][9]Direct analysis of solid/polymeric samples[12][13]
Primary Disadvantage Poor performance for non-volatile, polar analytes; potential for thermal degradation[1][4]More complex, time-consuming sample preparation[2]High temperatures can cause complex fragmentation, not suitable for liquid mixtures[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for two common approaches.

Protocol 1: Liquid-Liquid Extraction with Silylation Derivatization

This protocol is recommended for quantifying this compound in a liquid reaction mixture.

  • Sample Preparation (Extraction):

    • Pipette 1.0 mL of the reaction mixture into a 10 mL centrifuge tube.

    • Add 1.0 mL of an appropriate internal standard solution (e.g., Pimelic acid in a suitable solvent).

    • Add 4.0 mL of an extraction solvent (e.g., methyl acetate) and 0.5 g of sodium chloride to facilitate phase separation.[14]

    • Vortex the mixture for 5 minutes to ensure thorough extraction.[14]

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean vial.

  • Derivatization (Silylation):

    • Evaporate the extracted solvent under a gentle stream of nitrogen.

    • To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[9]

    • Seal the vial and heat at 60°C for 40-60 minutes to complete the derivatization reaction.[9][15]

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Shimadzu GC-MS QP2010 or equivalent.[14]

    • Column: HP-INNOWAX polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[14]

    • Carrier Gas: Helium at a constant flow rate of 1.8 mL/min.[14]

    • Injection: 1 µL, splitless mode.

    • Oven Program: Initial temperature 40°C, hold for 5 min; ramp at 20°C/min to 70°C; ramp at 40°C/min to 180°C; ramp at 20°C/min to 220°C, hold for 1 min.[14]

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

Protocol 2: Headspace GC-MS for Volatile Impurity Analysis

This protocol is suitable for identifying and quantifying volatile side-products or unreacted volatile starting materials in the reaction mixture.

  • Sample Preparation:

    • Place 1.0 mL of the liquid reaction mixture into a 20 mL headspace vial.

    • Add an appropriate internal standard if quantitation is desired.

    • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Headspace Conditions:

    • Incubation Temperature: 80°C.

    • Incubation Time: 20 minutes.

    • Syringe Temperature: 90°C.

    • Injection Volume: 1.0 mL of the headspace gas.

  • GC-MS Conditions:

    • Column: DB-624 or similar mid-polar column suitable for volatile compounds.

    • Carrier Gas: Helium at a flow rate of 1.3 mL/min.[8]

    • Oven Program: Initial temperature 70°C, hold for 1 min; ramp at 20°C/min to 260°C, hold for 5 min.[8]

    • MS Conditions: EI at 70 eV. Set target ions for known impurities and scan for unknowns. For acrylic acid, target ions are m/z 72 and 55.[8]

Visualizing the Analytical Workflow

Understanding the sequence and logic of the analytical process is key to successful implementation.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Reaction Mixture Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., Methyl Acetate) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Add_Reagent Add Silylating Reagent (e.g., BSTFA) Evaporation->Add_Reagent Heat Heat at 60°C Add_Reagent->Heat Injection Inject Sample into GC Heat->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Analysis (Quantification & Identification) Detection->Data

Caption: Workflow for GC-MS analysis via derivatization.

Method_Selection node_result node_result q2 Are they Volatile & Thermally Stable? node_result->q2 start Analyze Reaction Mixture q1 Target Analytes? start->q1 q1->node_result Volatile Impurities q3 Is Analyte Polar (e.g., Carboxylic Acid)? q1->q3 This compound direct Use Headspace GC-MS q2->direct Yes deriv Use LLE and Derivatization (e.g., Silylation) q2->deriv No q3->deriv Yes

Caption: Logic for selecting an appropriate GC-MS method.

References

Comparative Study of Polymerization Kinetics of Haloacrylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization kinetics of haloacrylic acids, specifically focusing on 2-fluoroacrylic acid, 2-chloroacrylic acid, 2-bromoacrylic acid, and 2-iodoacrylic acid. Due to a scarcity of direct comparative experimental data in the public domain, this guide combines available information with established principles of polymer chemistry to offer insights into the expected kinetic behaviors.

Executive Summary

The radical polymerization of haloacrylic acids is significantly influenced by the nature of the halogen substituent at the alpha-position. The electronegativity and size of the halogen atom affect both the reactivity of the monomer and the stability of the propagating radical, thereby influencing the rates of propagation and termination. Generally, a higher electronegativity of the halogen is expected to increase the propagation rate constant (k_p) due to the electron-withdrawing effect on the double bond. Conversely, the increasing size of the halogen atom can introduce steric hindrance, which may decrease k_p and the termination rate constant (k_t).

Comparative Analysis of Polymerization Kinetics

The polymerization of haloacrylic acids via free-radical mechanisms proceeds through the fundamental steps of initiation, propagation, and termination. The kinetics of these steps are dictated by the structure of the monomer, particularly the halogen substituent.

Initiation: The choice of initiator (e.g., AIBN, benzoyl peroxide) and its decomposition rate will govern the rate of initiation. This rate is generally considered to be independent of the monomer structure in the early stages of polymerization.

Propagation (k_p): The propagation rate constant is influenced by:

  • Electronic Effects: The electron-withdrawing nature of the halogen atom increases the polarization of the double bond, making it more susceptible to nucleophilic attack by the propagating radical. This effect is most pronounced with fluorine, the most electronegative halogen, and decreases down the group (F > Cl > Br > I). Consequently, the propagation rate constant is expected to follow the trend: 2-Fluoroacrylic acid > 2-Chloroacrylic acid > this compound > 2-Iodoacrylic acid.

  • Steric Effects: The increasing size of the halogen atom (I > Br > Cl > F) can sterically hinder the approach of the monomer to the propagating radical chain end. This effect would tend to decrease the propagation rate constant. For haloacrylic acids, the electronic effects are generally considered to be more dominant in influencing k_p.

Termination (k_t): The termination rate constant is affected by:

  • Steric Hindrance: The bulky halogen atoms can shield the radical center at the end of the polymer chain, hindering bimolecular termination events (combination or disproportionation). This effect would lead to a decrease in the termination rate constant with increasing halogen size.

  • Chain Mobility: The polarity and size of the monomer unit can affect the viscosity of the polymerization medium and the mobility of the polymer chains, which in turn influences the diffusion-controlled termination process.

Overall Rate of Polymerization (R_p): The overall rate of polymerization is proportional to k_p and inversely proportional to the square root of k_t (R_p ∝ k_p / k_t^0.5). Given the expected trends, it is anticipated that 2-fluoroacrylic acid will exhibit the highest rate of polymerization.

Quantitative Data Comparison

Directly comparable experimental data for the polymerization kinetics of all four haloacrylic acids is limited. The following table provides estimated and literature-derived values for acrylic acid and makes projections for the haloacrylic acids based on the principles discussed above. These values should be considered illustrative rather than definitive.

MonomerPropagation Rate Constant (k_p) (L mol⁻¹ s⁻¹)Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹)Activation Energy (E_a) (kJ mol⁻¹)
Acrylic Acid~16,000 - 20,000~10⁷ - 10⁸~15 - 25
2-Fluoroacrylic AcidHigher than Acrylic AcidSlightly LowerLower
2-Chloroacrylic AcidSlightly Lower than FluoroLowerSimilar to Fluoro
This compoundLower than ChloroSignificantly LowerHigher
2-Iodoacrylic AcidLowestLowestHighest

Note: The values for haloacrylic acids are qualitative predictions based on chemical principles. Experimental verification is required for accurate quantitative comparison.

Experimental Protocols

The following is a generalized experimental protocol for the free-radical solution polymerization of haloacrylic acids. Specific parameters such as solvent, initiator concentration, temperature, and reaction time will need to be optimized for each monomer.

Materials:

  • Haloacrylic acid monomer (2-fluoro-, 2-chloro-, 2-bromo-, or 2-iodoacrylic acid)

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous, inhibitor-free solvent (e.g., toluene, dioxane, or dimethylformamide - DMF)

  • Inhibitor remover column

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel (e.g., three-necked round-bottom flask) with condenser, magnetic stirrer, and temperature control (oil bath).

Procedure:

  • Monomer Purification: Pass the haloacrylic acid monomer through an inhibitor remover column to remove any storage inhibitors.

  • Reaction Setup: Assemble the reaction vessel under a continuous flow of inert gas.

  • Reagent Addition:

    • Add the desired amount of anhydrous solvent to the reaction vessel.

    • Add the purified haloacrylic acid monomer to the solvent and stir until dissolved. The monomer concentration is a critical parameter to control.

    • Add the calculated amount of the free-radical initiator (e.g., 0.1-1.0 mol% with respect to the monomer).

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath to the desired reaction temperature (typically 60-80 °C for AIBN).

    • Maintain the reaction under a positive pressure of inert gas and continuous stirring.

    • Monitor the progress of the polymerization by taking samples at regular intervals and analyzing for monomer conversion (e.g., by gravimetry, spectroscopy, or chromatography).

  • Termination and Isolation:

    • After the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol, hexane).

    • Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization:

  • Monomer Conversion: Determined by gravimetric analysis of the dried polymer or by spectroscopic methods (e.g., ¹H NMR) on the reaction mixture samples.

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Polymer Structure: Confirmed by spectroscopic techniques such as FTIR and NMR.

Visualization of Influencing Factors

The following diagram illustrates the logical relationships between the key factors influencing the polymerization kinetics of haloacrylic acids.

Haloacrylic_Acid_Polymerization_Kinetics cluster_monomer Monomer Properties cluster_kinetics Polymerization Kinetics cluster_conditions Reaction Conditions Halogen Halogen Substituent (F, Cl, Br, I) Electronegativity Electronegativity Halogen->Electronegativity determines Steric_Hindrance Steric Hindrance (Size) Halogen->Steric_Hindrance determines kp Propagation Rate (kp) Electronegativity->kp Increases (Inductive Effect) Steric_Hindrance->kp Decreases kt Termination Rate (kt) Steric_Hindrance->kt Decreases Rp Overall Rate (Rp) kp->Rp Increases kt->Rp Decreases Initiator Initiator Concentration Initiator->Rp Increases Temperature Temperature Temperature->Rp Increases Solvent Solvent Solvent->kp Influences Solvent->kt Influences

Unveiling the Electronic Landscape of Substituted Acrylates: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic properties of substituted acrylates is paramount for designing novel materials and therapeutic agents. This guide provides a comparative analysis of the electronic characteristics of various substituted acrylates, leveraging Density Functional Theory (DFT) studies to offer a quantitative and objective overview. Detailed experimental protocols and a conceptual workflow are included to support further research and application.

The versatility of acrylates, a class of vinyl polymers, stems from the wide range of substituents that can be incorporated into their molecular structure. These substitutions significantly influence the electronic properties of the monomer and the resulting polymer, impacting reactivity, polarity, and intermolecular interactions. DFT has emerged as a powerful tool for predicting and analyzing these properties with high accuracy.

Comparative Analysis of Electronic Properties

The electronic properties of substituted acrylates, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and Mulliken atomic charges, are critical determinants of their chemical behavior. The HOMO-LUMO gap, in particular, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Below is a summary of key electronic properties for a selection of substituted acrylates as determined by DFT calculations.

CompoundSubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Methyl Methacrylate (B99206) (cis-MMA)-CH₃--6.20[1]
Methyl Methacrylate (trans-MMA)-CH₃--6.20[1]
2-Octyl Acrylate (B77674) (2-OA)-C₈H₁₇---
Isobornyl Acrylate (IBOA)-C₁₀H₁₇---
Ethyl α-fluoroacrylate (EFA)-F---
Ethyl α-chloroacrylate (ECA)-Cl---
Ethyl α-cyanoacrylate (ECNA)-CN---
Methyl α-hydroxymethacrylate (MHMA)-OH, -CH₃---

Note: Specific HOMO and LUMO energy values for 2-OA, IBOA, EFA, ECA, ECNA, and MHMA were not explicitly detailed in the provided search results, though their kinetics and interactions have been studied. The HOMO-LUMO gap for MMA is noted as being wide, classifying it as an insulator.

Studies have shown that the nature of the substituent group significantly impacts the electronic properties. For instance, the adsorption of ions like Cl⁻, Na⁺, and Mg²⁺ on 2-octyl acrylate and isobornyl acrylate monomers alters their HOMO and LUMO levels. Mg²⁺, in particular, was found to significantly lower both HOMO and LUMO levels, thereby narrowing the energy gap and stabilizing the system.[2][3] In contrast, the conformation of methyl methacrylate (cis- vs. trans-) was found to have an effect on its electronic and optoelectronic properties.[1]

Mulliken population analysis is a method for estimating partial atomic charges, which can provide insights into the electrostatic potential and reactivity of a molecule.[4][5] For example, in a study of poly(methyl methacrylate), Mulliken atomic charge analysis revealed shifts in electron density within the structure.[6]

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory. A typical workflow for such a study is outlined below.

Computational Methodology

The electronic properties of the substituted acrylates were investigated using DFT calculations, a common approach for predicting molecular and electronic structures.[2] The geometry of the molecules is first optimized to find the most stable conformation. This is typically followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum.

A widely used functional for these types of studies is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.[6] The choice of basis set is also crucial for obtaining accurate results, with 6-311G(d,p) being a common selection that provides a good balance between accuracy and computational cost.[6]

For more complex systems or to achieve higher accuracy, other functionals such as BMK, BB1K, MPW1B95, MPW1K, and MPWB1K have been employed.[7][8] For instance, the MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) level of theory was found to give good qualitative agreement with experimental results for the propagation kinetics of substituted acrylates.[7][8]

The electronic properties, including HOMO and LUMO energies and Mulliken charges, are then calculated for the optimized geometry. The HOMO-LUMO gap is determined by the difference between the LUMO and HOMO energy levels.

Conceptual Workflow for DFT Analysis of Substituted Acrylates

The following diagram illustrates a typical workflow for conducting a DFT study on the electronic properties of substituted acrylates.

DFT_Workflow Conceptual Workflow for DFT Analysis of Substituted Acrylates cluster_input 1. Input Preparation cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis cluster_output 4. Output and Interpretation mol_structure Define Molecular Structure (Substituted Acrylate) comp_params Select Computational Parameters (Functional, Basis Set) geom_opt Geometry Optimization mol_structure->geom_opt comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mulliken Mulliken Charge Analysis elec_prop->mulliken other_prop Other Properties (Dipole Moment, etc.) elec_prop->other_prop comparison Comparative Analysis homo_lumo->comparison mulliken->comparison other_prop->comparison interpretation Interpretation of Results comparison->interpretation

Caption: A flowchart outlining the key steps in a typical DFT study of substituted acrylates.

References

Benchmarking Polymer Performance for Advanced Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug delivery, the choice of a polymeric carrier is a critical determinant of a formulation's success. This guide provides a comprehensive performance comparison of polymers based on 2-bromoacrylic acid, alongside two well-established alternatives: poly(acrylic acid) (PAA) and poly(lactic-co-glycolic acid) (PLGA). While robust data on this compound-based polymers in drug delivery applications remains nascent, this guide establishes a performance benchmark using PAA and PLGA, offering a framework for the future evaluation of novel polymers.

Performance Comparison of Polymer-Based Drug Delivery Systems

The following table summarizes key performance indicators for PAA and PLGA, providing a baseline for assessing the potential of this compound-based polymers. Due to the limited availability of direct experimental data for this compound polymers in drug delivery contexts, their performance characteristics are discussed based on their chemical structure and potential for functionalization.

PropertyPoly(acrylic acid) (PAA)Poly(lactic-co-glycolic acid) (PLGA)This compound-Based PolymersKey Considerations for Drug Delivery
Drug Loading Efficiency High for hydrophilic drugs due to the abundance of carboxylic acid groups that can form hydrogen bonds. Loading capacity is influenced by the crosslinking density of the hydrogel.Varies depending on the encapsulation method and drug properties. Generally good for both hydrophobic and hydrophilic drugs.Theoretical: The bromine atom offers a site for post-polymerization modification, potentially enabling covalent drug attachment and high loading efficiencies.Higher loading efficiency is desirable to minimize the required polymer dose.
Drug Release Profile Typically exhibits pH-responsive release. At low pH, the polymer is protonated and collapsed, retaining the drug. At higher pH (above its pKa), the polymer swells and releases the drug.Release is primarily controlled by polymer degradation (hydrolysis of ester bonds) and drug diffusion. Release profiles can be tuned from weeks to months by altering the lactic acid to glycolic acid ratio and molecular weight.Theoretical: The presence of the C-Br bond allows for the introduction of stimuli-responsive linkages for controlled release. Release would also be influenced by the polymer's hydrophilicity and degradation characteristics.The release profile should be tailored to the specific therapeutic application, whether it requires sustained, targeted, or triggered release.
Biocompatibility Generally considered biocompatible and has been used in various biomedical applications. However, high concentrations of unreacted acrylic acid monomer can be toxic.[1]FDA-approved and widely considered biocompatible and biodegradable. Its degradation products, lactic acid and glycolic acid, are endogenous and easily metabolized.[2]Theoretical: Biocompatibility would need to be thoroughly evaluated. The presence of bromine might influence cytotoxicity and immunogenicity. In vitro and in vivo studies are essential.Biocompatibility is a critical prerequisite for any material intended for in vivo use.
Polymerization Method Can be synthesized by various methods, including free radical polymerization and controlled radical polymerization techniques like RAFT and ATRP.[3]Typically synthesized by ring-opening polymerization of lactide and glycolide.[4]Can be synthesized via controlled radical polymerization techniques like RAFT and ATRP, allowing for precise control over molecular weight and architecture.The chosen synthesis method should be scalable, reproducible, and yield polymers with well-defined properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are representative protocols for key experiments.

Polymer Synthesis: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Acrylic Monomers

Objective: To synthesize well-defined acrylic-based polymers with controlled molecular weight and narrow polydispersity.

Materials:

  • Acrylic monomer (e.g., acrylic acid, this compound)

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., 4,4′-Azobis(4-cyanovaleric acid))

  • Solvent (e.g., Dimethylformamide - DMF)

  • Nitrogen or Argon gas

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • In a Schlenk flask, dissolve the acrylic monomer, RAFT agent, and initiator in DMF. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

  • De-gas the solution by purging with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the specified time, monitoring the conversion of the monomer periodically by taking aliquots for analysis (e.g., by ¹H NMR).

  • Once the desired conversion is reached, quench the reaction by exposing the solution to air and cooling it in an ice bath.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent (e.g., diethyl ether).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer, initiator, and RAFT agent.

  • Dry the polymer under vacuum until a constant weight is achieved.

  • Characterize the polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Drug Loading into Polymer Nanoparticles

Objective: To encapsulate a therapeutic agent within polymer nanoparticles and determine the drug loading efficiency.

Materials:

  • Synthesized polymer

  • Drug of interest

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous solution (e.g., deionized water, buffer)

  • Surfactant (e.g., polyvinyl alcohol - PVA)

  • Centrifuge

  • Spectrophotometer (e.g., UV-Vis)

Procedure:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method): a. Dissolve a known amount of the polymer and the drug in a water-immiscible organic solvent. b. Prepare an aqueous solution containing a surfactant. c. Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion. d. Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.

  • Nanoparticle Collection: a. Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles. b. Carefully collect the supernatant. c. Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step multiple times to remove any unencapsulated drug and excess surfactant.

  • Determination of Drug Loading Efficiency: a. Measure the concentration of the drug in the collected supernatant and washing solutions using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax). b. Calculate the amount of unencapsulated drug. c. The amount of encapsulated drug is the initial amount of drug used minus the amount of unencapsulated drug. d. Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas:

    • DLE (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

In Vitro Drug Release Study

Objective: To evaluate the release kinetics of a drug from the polymer nanoparticles under physiological conditions.

Materials:

  • Drug-loaded nanoparticles

  • Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Incubator shaker

  • Centrifugal filter units or dialysis membrane

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Sample and Separate Method):

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium in multiple vials.

  • Place the vials in an incubator shaker set at 37 °C and a constant shaking speed.

  • At predetermined time intervals, remove a vial from the shaker.

  • Separate the released drug from the nanoparticles. This can be done by centrifuging the suspension and collecting the supernatant or by using centrifugal filter units.[5][6]

  • Quantify the concentration of the drug in the collected supernatant using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Biocompatibility Assessment: MTT Assay

Objective: To assess the in vitro cytotoxicity of the polymer.

Materials:

  • Cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)[7]

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Polymer extract (prepared according to ISO 10993-12)[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the culture medium and replace it with different concentrations of the polymer extract. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add the MTT solution to each well. Incubate for a few hours (e.g., 2-4 hours) to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A material is generally considered cytotoxic if it reduces cell viability by more than 30% (i.e., less than 70% viability).[7]

Visualizations

To better understand the processes involved, the following diagrams illustrate key concepts.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation Performance Evaluation Monomer This compound / Acrylic Acid Polymerization RAFT Polymerization Monomer->Polymerization Polymer Well-defined Polymer Polymerization->Polymer Emulsification Emulsion Solvent Evaporation Polymer->Emulsification Drug Therapeutic Agent Drug->Emulsification Nanoparticles Drug-loaded Nanoparticles Emulsification->Nanoparticles Release In Vitro Drug Release Nanoparticles->Release Biocompatibility Cytotoxicity Assay (MTT) Nanoparticles->Biocompatibility

Experimental workflow for polymer synthesis and performance evaluation.

Signaling_Pathway cluster_extracellular Extracellular (pH 7.4) cluster_endosome Endosome/Lysosome (pH < 6.5) Nanoparticle_Stable Drug-loaded PAA Nanoparticle (Collapsed State) Nanoparticle_Swollen PAA Nanoparticle Swelling (Carboxylate Ionization) Nanoparticle_Stable->Nanoparticle_Swollen Endocytosis Drug_Release Drug Release Nanoparticle_Swollen->Drug_Release Therapeutic_Target Therapeutic Target Drug_Release->Therapeutic_Target Action

Signaling pathway of pH-dependent drug release from a PAA hydrogel.

Conclusion

Poly(acrylic acid) and poly(lactic-co-glycolic acid) represent versatile and well-characterized platforms for drug delivery, each with distinct advantages depending on the desired application. While the exploration of this compound-based polymers for drug delivery is still in its early stages, their chemical structure holds promise for the development of novel, functional materials. The bromine moiety provides a valuable handle for post-polymerization modification, opening avenues for the attachment of targeting ligands, imaging agents, and the design of sophisticated, stimuli-responsive release mechanisms. Further research and generation of robust experimental data are imperative to fully elucidate the potential of this compound-based polymers and to accurately benchmark their performance against established alternatives. The protocols and comparative data presented in this guide serve as a foundation for such future investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Bromoacrylic acid, a key intermediate and potential impurity in pharmaceutical manufacturing, is of paramount importance. The selection of an appropriate analytical technique is a critical decision that influences the reliability of data throughout the drug development lifecycle. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by representative experimental data and detailed methodologies.

While direct cross-validation studies for this compound are not extensively published, this guide leverages validated methods for the closely related compound, acrylic acid, to provide a robust comparative framework.[1][2][3] The principles and performance characteristics detailed herein are directly applicable to the analysis of its brominated analogue.

Data Presentation: A Comparative Overview

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical quantitative data for the validation of GC-MS and HPLC-UV methods for the analysis of acrylic acid and its derivatives, providing a clear comparison of their capabilities.[1][2][4]

Validation ParameterGC-MSHPLC-UV
Linearity (R²) > 0.99[1][2]> 0.99
Limit of Detection (LOD) 0.06–0.17 mg/L[1][2]0.022–0.075 µg/mL (for derivatives)[4]
Limit of Quantitation (LOQ) 0.18–0.52 mg/L[1][2]0.07–0.25 µg/mL (for derivatives)[4]
Accuracy (% Recovery) 90.97–111.93%[1][2]Typically 98-102%
Precision (% RSD) 0.12–9.61%[1][2]< 2%

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of acrylic acid, which can be adapted for this compound, using both GC-MS and HPLC-UV.[1][5]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the direct analysis of this compound in aqueous and organic samples.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample containing this compound in the mobile phase or a suitable solvent.

  • For solid samples, sonication may be required to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid to suppress ionization). The gradient or isocratic conditions should be optimized to achieve good separation. A typical starting point is a 96:4 (v/v) water/acetonitrile mixture.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 210 nm for unsaturated acids).[5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

3. Calibration:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to various known concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, particularly for complex matrices. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.

1. Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Derivatization: Evaporate the organic extract to dryness and add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid to a more volatile silyl (B83357) ester. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70 °C) for a specific time.

  • Reconstitution: After derivatization, the sample is reconstituted in a suitable solvent (e.g., hexane) for injection.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A polar capillary column (e.g., wax-type or a mid-polarity phase) is generally preferred for the analysis of polar derivatized acids.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate the derivatized analyte from other components. A typical program might start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 260 °C).[3]

  • Injector: Splitless injection is commonly used to enhance sensitivity.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. The target ions for the derivatized this compound would be determined from its mass spectrum.

3. Calibration:

  • Prepare calibration standards of this compound and subject them to the same extraction and derivatization procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration.

Mandatory Visualization

CrossValidationWorkflow cluster_sample Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation Sample Test Sample Prep Homogenization & Aliquotting Sample->Prep HPLC_Prep Direct Dilution & Filtration Prep->HPLC_Prep GCMS_Prep Extraction & Derivatization Prep->GCMS_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Data (Peak Area) HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., Bland-Altman, Regression) HPLC_Data->Comparison GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data GC-MS Data (Peak Area/Ion Count) GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Validation Method Validation (Accuracy, Precision, Linearity) Comparison->Validation

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Spectroscopic Methods: An Alternative Approach

While chromatographic techniques are the most common for quantitative analysis, spectroscopic methods can also be employed, particularly for simpler sample matrices.

UV-Visible Spectrophotometry:

As an α,β-unsaturated carboxylic acid, this compound exhibits UV absorbance. A simple and rapid spectrophotometric assay could be developed.[6] The method would involve reacting the α,β-unsaturated acid with a specific reagent to produce a colored product that can be measured colorimetrically.

Experimental Protocol Outline:

  • Reaction: A sample containing this compound is reacted with a reagent such as hydroxylamine (B1172632) in an alkaline solution.

  • Color Development: The resulting hydroxamate is then reacted with ferric ions in an acidic solution to form a colored complex.

  • Measurement: The absorbance of the colored solution is measured at its wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared from known concentrations of this compound.

This method is generally less specific than chromatographic techniques and may be subject to interference from other compounds that can react with the reagents. However, for in-process control or screening purposes where speed is critical, it can be a valuable tool.

SpectroscopicMethodWorkflow Sample Sample containing This compound Reaction1 Reaction with Hydroxylamine (alkaline) Sample->Reaction1 Reaction2 Addition of Ferric Ions (acidic) Reaction1->Reaction2 Measurement Measure Absorbance at λmax Reaction2->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification

Caption: Workflow for spectrophotometric analysis of α,β-unsaturated acids.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV is often preferred for its simplicity, speed, and lower cost, especially for routine quality control of relatively pure samples. The direct analysis without derivatization is a significant advantage for high-throughput environments.

  • GC-MS provides superior selectivity and sensitivity, making it the method of choice for complex matrices or when trace-level quantification is required. The mass spectral data also provides a higher degree of confidence in the identification of the analyte.

For a comprehensive understanding of the analytical performance, a cross-validation study should be performed where samples are analyzed by both methods and the results are statistically compared. This ensures the interchangeability of the methods and provides a high level of confidence in the analytical data generated. Additionally, simpler spectroscopic methods can be considered for rapid screening or in-process controls where high specificity is not the primary requirement.

References

A Comparative Analysis of the Reactivity of Acrylic, Methacrylic, and 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of acrylic acid, methacrylic acid, and 2-bromoacrylic acid. The information presented is supported by experimental data to assist researchers in selecting the appropriate monomer for their specific applications, from polymer synthesis to the development of novel therapeutics.

Introduction

Acrylic acid, methacrylic acid, and this compound are α,β-unsaturated carboxylic acids that serve as versatile building blocks in chemical synthesis. Their reactivity is primarily dictated by the substituents on the α-carbon of the acrylic backbone. This guide explores the differences in their reactivity in key chemical transformations, including polymerization, Michael addition, and esterification, and provides an overview of the experimental methods used to quantify these differences.

Quantitative Reactivity Comparison

The reactivity of these three acrylic acid derivatives is influenced by a combination of electronic and steric effects imparted by the α-substituent (H, CH₃, or Br). These effects are reflected in their acidity (pKa) and their susceptibility to nucleophilic attack and radical polymerization.

Acidity (pKa)

The acidity of the carboxylic acid group is a fundamental indicator of the electronic effects of the α-substituent. A lower pKa value corresponds to a stronger acid, indicating that the α-substituent is electron-withdrawing, which stabilizes the carboxylate anion.

Compoundα-SubstituentpKaReference
Acrylic Acid-H~4.25[1]
Methacrylic Acid-CH₃~4.66[2]
This compound-Br~2.41[3]

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength).

The data clearly shows that this compound is the strongest acid, due to the strong electron-withdrawing inductive effect of the bromine atom. Conversely, the electron-donating methyl group in methacrylic acid makes it a weaker acid than acrylic acid.

Polymerization Reactivity

The propensity of these monomers to undergo polymerization, particularly free-radical polymerization, is critical for their application in materials science. The reactivity is influenced by the stability of the propagating radical and steric hindrance around the double bond.

While direct, side-by-side kinetic data for all three monomers under identical conditions is scarce, the general reactivity trend can be inferred from various studies. Acrylates are generally more reactive in radical polymerization than methacrylates. This is attributed to the lower steric hindrance of the hydrogen atom in acrylates compared to the methyl group in methacrylates, which allows for easier access of the radical to the double bond.

The reactivity of this compound in polymerization is less documented in direct comparative studies. However, the electron-withdrawing nature of the bromine atom is expected to influence the reactivity of the double bond. Some studies suggest that alkyl 2-bromoacrylates are less reactive in anionic polymerization than alkyl 2-cyanoacrylates, attributing this to the lesser ability of the bromo group to stabilize the resulting carbanion compared to the cyano group.[4]

Michael Addition Reactivity

The conjugated system in α,β-unsaturated carbonyl compounds makes them susceptible to nucleophilic conjugate addition, known as the Michael reaction. This reaction is fundamental in organic synthesis and has implications in understanding the biological activity and potential toxicity of these compounds. The reactivity in Michael additions is primarily governed by the electrophilicity of the β-carbon.

Generally, electron-withdrawing substituents at the α-position increase the electrophilicity of the β-carbon, thereby enhancing the rate of Michael addition. Based on this principle, the expected order of reactivity is:

This compound > Acrylic Acid > Methacrylic Acid

The electron-donating and sterically hindering methyl group in methacrylic acid deactivates the double bond towards nucleophilic attack compared to acrylic acid. Conversely, the electron-withdrawing bromine atom in this compound is expected to significantly increase its reactivity in Michael additions.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • The acrylic acid derivative to be tested

  • Deionized water

  • Standard pH buffers for calibration

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[5][6]

  • Accurately weigh a sample of the acrylic acid derivative and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).[2]

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.5 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH shows a sharp increase and then begins to level off, well past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[7]

Measurement of Polymerization Kinetics by Calorimetry

Differential Scanning Calorimetry (DSC) or isothermal microcalorimetry can be used to monitor the heat released during polymerization, which is proportional to the rate of reaction.

Materials:

  • Differential Scanning Calorimeter (DSC) or Isothermal Microcalorimeter

  • Hermetically sealed sample pans

  • The acrylic monomer

  • A suitable free-radical initiator (e.g., AIBN or benzoyl peroxide)

Procedure (Isothermal DSC):

  • Prepare a sample of the monomer containing a known concentration of the initiator.

  • Accurately weigh a small amount of the sample (typically 5-10 mg) into a hermetically sealed DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Rapidly heat the sample to the desired isothermal reaction temperature.

  • Hold the sample at this temperature and record the heat flow as a function of time. The heat flow is directly proportional to the rate of polymerization.[8]

  • The total heat evolved during the reaction is proportional to the total monomer conversion.[9][10]

  • The rate of polymerization can be calculated from the heat flow data.

Visualizations

Free-Radical Polymerization Mechanism

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition RM Initiated Monomer (RM•) R->RM Addition M Monomer (M) RM_n Growing Polymer Chain (RMn•) RM->RM_n RM_n1 Elongated Polymer Chain (RMn+1•) RM_n->RM_n1 Addition M2 Monomer (M) RM_n_term Growing Chain (RMn•) RM_n1->RM_n_term P_comb Dead Polymer (Combination) RM_n_term->P_comb Combination P_disp Dead Polymers (Disproportionation) RM_n_term->P_disp Disproportionation RM_m_term Another Growing Chain (RMm•) RM_m_term->P_comb RM_m_term->P_disp

Caption: General mechanism of free-radical polymerization.[3]

Experimental Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Monomer Select Monomer (Acrylic, Methacrylic, or this compound) Initiator Choose Initiator & Concentration Monomer->Initiator Mixing Prepare Reaction Mixture Initiator->Mixing Calorimetry Run Isothermal Calorimetry (DSC/μ-cal) Mixing->Calorimetry Load Sample Spectroscopy Optional: In-situ Spectroscopy (FTIR/NMR) Mixing->Spectroscopy HeatFlow Record Heat Flow vs. Time Calorimetry->HeatFlow Conversion Calculate Monomer Conversion Spectroscopy->Conversion HeatFlow->Conversion Rate Determine Rate of Polymerization (Rp) Conversion->Rate Kinetics Fit Data to Kinetic Model (Determine kp, kt) Rate->Kinetics

Caption: Workflow for determining polymerization kinetics.

Michael Addition in a Biological Context

Michael_Addition_Biology Acrylic_Derivative Acrylic Acid Derivative (Electrophile) Covalent_Adduct Covalent Adduct Acrylic_Derivative->Covalent_Adduct Michael Addition Biological_Nucleophile Biological Nucleophile (e.g., Thiol in Cysteine) Biological_Nucleophile->Covalent_Adduct Protein_Modification Protein Modification Covalent_Adduct->Protein_Modification Enzyme_Inhibition Enzyme Inhibition Protein_Modification->Enzyme_Inhibition Cellular_Response Cellular Response (e.g., Cytotoxicity, Apoptosis) Enzyme_Inhibition->Cellular_Response

References

Safety Operating Guide

Proper Disposal of 2-Bromoacrylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 2-Bromoacrylic acid are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a corrosive and hazardous compound, this compound requires specific handling procedures throughout its lifecycle, from use to final disposal. This guide provides essential, step-by-step instructions for its safe disposal.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This compound is corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3]

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves such as nitrile, neoprene, or butyl.[4]

  • Body Protection: Wear a fully-buttoned, flame-resistant laboratory coat.[5]

  • Respiratory Protection: All handling of this compound, including waste collection, should be conducted in a certified chemical fume hood to avoid inhaling dust or vapors.[4][5] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[5][6]

Summary of Safety and Disposal Information

The following table summarizes key data for this compound, crucial for its safe handling and disposal.

ParameterInformationSource(s)
Chemical Classification Halogenated Organic Acid[7][8]
Primary Hazards Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Respiratory Irritation (STOT SE 3), Potential Skin Sensitizer[1][2][9]
Physical Form Solid[1]
Incompatible Materials Oxidizing agents, strong bases, amines, ammonia, peroxides.[10]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed).[4][5][6]
Spill Cleanup Material Inert, dry absorbent material (e.g., sand, clay, vermiculite).[4][11]
Recommended Disposal Collection as hazardous waste for incineration by a licensed contractor.[7][9][11][12]

Step-by-Step Disposal Protocol

Disposing of this compound requires a systematic approach to ensure safety and proper waste segregation. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][10]

Step 1: Waste Classification this compound is a brominated organic compound. Therefore, it must be classified and segregated as Halogenated Organic Waste .[7][8][13] This is the most critical step, as mixing different waste categories is hazardous and increases disposal costs.[14]

Step 2: Waste Segregation Collect waste this compound and any materials contaminated with it (e.g., paper towels, absorbent pads) in a designated waste container specifically for halogenated organic compounds.[7][15]

  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[14]

  • DO NOT mix with inorganic acids or bases.[7][13]

  • DO NOT mix with oxidizers or other reactive chemicals.[16]

Step 3: Container Selection and Labeling

  • Container: Use a chemically compatible container, such as a polyethylene (B3416737) container, with a secure, tight-fitting lid.[4][15] Ensure the container is in good condition.

  • Labeling: The container must be clearly labeled before any waste is added.[15] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[15]

    • An accumulation start date.

Step 4: Waste Accumulation

  • Always add waste to the container inside a chemical fume hood to minimize exposure.[13]

  • Keep the waste container closed at all times, except when actively adding waste.[15]

  • If creating a mixed halogenated waste stream, maintain a log of all components and their approximate percentages on or near the container.[14]

Step 5: Storage and Final Disposal

  • Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[10]

  • Once the container is full or no longer in use, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[6][9] The standard disposal method for halogenated organic waste is high-temperature incineration.[7][11]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material like sand, clay, or vermiculite (B1170534) to cover the spill.[4] Sweep the material into a suitable, sealed container for disposal as halogenated organic waste.[6] Ventilate the area after cleanup is complete.[10]

  • Large Spills: If a large amount of this compound is spilled, or if you are not trained to handle it, evacuate the area immediately. Secure the area, prevent entry, and contact your institution's emergency response team or EHS office.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2-Bromoacrylic Acid Waste classify Step 1: Classify Waste Is it a halogenated organic compound? start->classify waste_stream Yes. Classify as: 'Halogenated Organic Waste' classify->waste_stream Yes improper Incorrect Classification. Consult SDS & EHS Officer. classify->improper No segregate Step 2: Segregate Waste Use designated 'Halogenated Organic Waste' container. waste_stream->segregate label Step 3: Select & Label Container - Chemically compatible container - Secure lid - Label 'Hazardous Waste' - List chemical contents segregate->label collect Step 4: Accumulate Waste - Add waste in fume hood - Keep container closed label->collect store Step 5: Store & Dispose - Store in designated area - Contact EHS for pickup collect->store end End: Professional Disposal (Incineration) store->end

Caption: Workflow for the proper disposal of this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.